Keratan Sulphate
説明
特性
CAS番号 |
9056-36-4 |
|---|---|
分子式 |
N/A |
同義語 |
Keratan O-sulfate; Keratan Polysulfate; Keratan Sulfate-1; Keratan Sulphate; Keratan, Sulfate; Keratosulfates; Mucokeratan Hydrogen Sulfate; |
製品の起源 |
United States |
Foundational & Exploratory
Keratan Sulfate in Cartilage: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, function, biosynthesis, and degradation of keratan sulfate (KS) in cartilage. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development for cartilage-related pathologies such as osteoarthritis. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of critical pathways and workflows.
Structure of Keratan Sulfate in Cartilage
Keratan sulfate is a unique glycosaminoglycan (GAG) characterized by a repeating disaccharide unit of galactose (Gal) and N-acetylglucosamine (GlcNAc). Unlike other GAGs, it does not contain uronic acid.[1] In cartilage, KS is found as a component of proteoglycans, primarily aggrecan and smaller leucine-rich repeat proteoglycans (SLRPs) like fibromodulin and lumican.[2][3] There are two main types of KS found in cartilage, distinguished by their linkage to the protein core.[4]
-
Keratan Sulfate I (KSI): This type is N-linked to an asparagine (Asn) residue on the core protein via a complex oligosaccharide.[3] In cartilage, KSI is found on SLRPs such as fibromodulin.[3]
-
Keratan Sulfate II (KSII): This type is O-linked to a serine (Ser) or threonine (Thr) residue on the core protein through an N-acetylgalactosamine (GalNAc) residue, forming a mucin-type O-glycan structure.[4][5] KSII is the predominant form of KS on aggrecan, the major proteoglycan in cartilage.[5]
The basic repeating disaccharide unit of KS is [-3Galβ1-4GlcNAcβ1-].[2] This backbone can be sulfated at the C6 position of both the Gal and GlcNAc residues.[2] The degree and pattern of sulfation can vary depending on the tissue, age, and disease state. Cartilage KSII is typically highly sulfated.[6] The non-reducing ends of KS chains can be capped with various monosaccharides, including sialic acid.[2][6]
Function of Keratan Sulfate in Cartilage
Keratan sulfate plays several crucial roles in maintaining the structure and function of articular cartilage:
-
Tissue Hydration and Biomechanics: As a highly negatively charged molecule due to its sulfate groups, KS attracts and retains water within the cartilage matrix. This hydration is essential for the tissue's resilience and ability to withstand compressive forces, acting as a shock absorber in joints.[7][8]
-
Extracellular Matrix (ECM) Organization: KS chains on aggrecan and SLRPs contribute to the overall organization and integrity of the ECM.[7] They interact with other matrix components, such as collagen and hyaluronan, to form a stable and functional network.
-
Regulation of Cell Signaling: Emerging evidence suggests that KS is not merely a structural component but also plays a role in regulating cellular signaling pathways. It can modulate the activity of growth factors, such as Transforming Growth Factor-beta (TGF-β) and Fibroblast Growth Factors (FGFs), which are critical for chondrocyte function and cartilage homeostasis.[9][10]
-
Collagen Fibrillogenesis: KS on SLRPs like fibromodulin is involved in regulating the assembly of collagen fibrils, influencing their diameter and organization, which is crucial for the tensile strength of cartilage.[9]
Quantitative Data on Keratan Sulfate in Cartilage
The concentration, chain length, and sulfation of keratan sulfate in cartilage and synovial fluid can change with age and in pathological conditions like osteoarthritis (OA). These changes can serve as biomarkers for cartilage degradation.
| Parameter | Healthy Articular Cartilage | Osteoarthritic Articular Cartilage | Reference |
| KS Concentration | Decreases with age. | Generally lower in degenerated cartilage. | [11] |
| KS Chain Length on Aggrecan | Increases with age. | Altered chain length distribution. | [6] |
| KS Chain Length on Fibromodulin | Relatively short (8-9 disaccharides). | May be altered. | [6] |
| Sulfation Pattern | Highly sulfated, particularly KSII. | Changes in sulfation patterns observed. | [6] |
| Parameter | Normal Synovial Fluid | Osteoarthritic Synovial Fluid | Reference |
| KS Concentration | Low levels present. | Significantly higher concentrations. | [2][7] |
| KS Epitope (5-D-4) | Higher levels. | Reduced levels. | [4][7] |
Experimental Protocols
Quantification of Keratan Sulfate by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying KS levels in biological samples. The following is a generalized protocol based on commercially available kits.
Materials:
-
ELISA plate pre-coated with anti-KS antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Standard KS solution
-
Biotinylated detection antibody specific for KS
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Sample Preparation: Digest cartilage explants with papain to release GAGs. Dilute synovial fluid samples as required.
-
Standard Curve Preparation: Prepare a serial dilution of the KS standard to generate a standard curve.
-
Incubation: Add standards and samples to the wells of the pre-coated ELISA plate. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add the Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add TMB substrate and incubate in the dark for 15-30 minutes at 37°C.
-
Stop Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the KS concentration in the samples by interpolating from the standard curve.[12][13][14][15]
Structural Analysis of Keratan Sulfate by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detailed structural analysis of KS disaccharides.
Materials:
-
Keratanase II enzyme
-
Enzyme digestion buffer (e.g., 50 mM sodium acetate, pH 6.0)
-
LC-MS/MS system with a suitable column (e.g., porous graphitic carbon)
-
Solvents for liquid chromatography (e.g., acetonitrile, water with ammonium acetate)
Procedure:
-
KS Digestion: Incubate the purified KS sample with keratanase II overnight at 37°C to depolymerize the KS chains into disaccharides.
-
Sample Cleanup: Remove the enzyme and any undigested material, for example, by centrifugal filtration.
-
LC Separation: Inject the digested sample into the LC system. Separate the disaccharides using a gradient of solvents.
-
MS/MS Analysis: Analyze the eluted disaccharides using the mass spectrometer in negative ion mode. Use specific precursor and product ion transitions to identify and quantify different sulfated disaccharides.[16][17][18]
Immunohistochemical Localization of Keratan Sulfate
Immunohistochemistry (IHC) allows for the visualization of KS distribution within cartilage tissue sections.
Materials:
-
Paraffin-embedded cartilage tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against a specific KS epitope (e.g., 5-D-4)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
Enzymatic Digestion (Optional): To unmask epitopes, sections can be treated with chondroitinase ABC or keratanase.[19]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., normal serum).
-
Primary Antibody Incubation: Incubate the sections with the primary anti-KS antibody overnight at 4°C.[19][20]
-
Secondary Antibody Incubation: Wash the sections and incubate with the enzyme-conjugated secondary antibody for 1 hour at room temperature.[21][22]
-
Detection: Wash the sections and apply the DAB substrate. Monitor for color development.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Visualization: Examine the sections under a microscope to observe the localization of KS.[19][20]
Signaling Pathways and Workflows
Keratan Sulfate Biosynthesis and Degradation
The synthesis of KS is a complex process involving multiple glycosyltransferases and sulfotransferases in the Golgi apparatus. Degradation occurs primarily in lysosomes through the action of specific enzymes.
Caption: Overview of Keratan Sulfate Biosynthesis and Degradation Pathways.
Experimental Workflow for KS Analysis
A typical workflow for the analysis of keratan sulfate from cartilage samples involves several key steps from sample collection to data analysis.
Caption: General Experimental Workflow for Keratan Sulfate Analysis.
Putative Signaling Role of Keratan Sulfate in Cartilage
Keratan sulfate on cell surface or matrix proteoglycans can modulate signaling pathways by interacting with growth factors and their receptors, thereby influencing chondrocyte behavior.
Caption: Model of Keratan Sulfate's Modulatory Role in Growth Factor Signaling.
Conclusion
Keratan sulfate is a vital component of articular cartilage, contributing significantly to its biomechanical properties and the regulation of chondrocyte function. Alterations in KS structure and concentration are associated with cartilage degeneration, highlighting its potential as a biomarker and therapeutic target in osteoarthritis. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for further research into the complex roles of keratan sulfate in cartilage health and disease.
References
- 1. Extracellular matrix - Wikipedia [en.wikipedia.org]
- 2. Comparison of keratan sulphate concentrations and the size distribution of proteoglycans in the synovial fluid of patients with osteoarthritis and pyrophosphate arthropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Keratan Sulfate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www1.udel.edu [www1.udel.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Synovial fluid chondroitin and this compound epitopes, glycosaminoglycans, and hyaluronan in arthritic and normal knees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lndcollege.co.in [lndcollege.co.in]
- 9. Keratan sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Keratan sulfate-degrading enzymes from bacteria - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. krishgen.com [krishgen.com]
- 14. Human KS(Keratan Sulfate) ELISA Kit [elkbiotech.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Separation of keratan-sulfate-derived disaccharides by high-performance liquid chromatography and postcolumn derivatization with 2-cyanoacetamide and fluorimetric detection. | Sigma-Aldrich [sigmaaldrich.cn]
- 18. researchgate.net [researchgate.net]
- 19. Immunolocalization of Keratan Sulfate in Rat Spinal Tissues Using the Keratanase Generated BKS-1(+) Neoepitope: Correlation of Expression Patterns with the Class II SLRPs, Lumican and Keratocan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunohistochemical staining for chondroitin sulphate and this compound. An evaluation of two monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. urmc.rochester.edu [urmc.rochester.edu]
- 22. urmc.rochester.edu [urmc.rochester.edu]
The Intricate Role of Keratan Sulfate in Corneal Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Keratan sulfate (KS) is a critical glycosaminoglycan (GAG) in the cornea, playing a pivotal role in maintaining the tissue's unique transparency and structural integrity. This in-depth technical guide explores the multifaceted biological functions of KS in the cornea, providing a comprehensive overview of its structure, synthesis, and involvement in both physiological and pathological processes. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development in the field of ophthalmology.
Structure and Synthesis of Corneal Keratan Sulfate
Keratan sulfate is a linear polysaccharide composed of repeating disaccharide units of galactose (Gal) and N-acetylglucosamine (GlcNAc), with the structure [-3Galβ1-4GlcNAcβ1-]n.[1] In the cornea, KS is predominantly found as KS-I, which is N-linked to asparagine residues of core proteins.[2][3] The biosynthesis of corneal KS is a complex process occurring in the Golgi apparatus of keratocytes, involving a series of glycosyltransferases and sulfotransferases.[4]
The sulfation of the KS chain is a key determinant of its function. In the cornea, KS chains exhibit a variable sulfation pattern, with sulfate groups typically attached at the C6 position of both Gal and GlcNAc residues.[4] This sulfation imparts a high negative charge to the molecule, which is crucial for its hydrating properties.[5]
Keratan Sulfate Proteoglycans: The Architectural Backbone of the Cornea
In the corneal stroma, KS chains are covalently attached to specific core proteins to form keratan sulfate proteoglycans (KSPGs). The three major KSPGs in the cornea are:
-
Lumican: A member of the small leucine-rich proteoglycan (SLRP) family, lumican has a core protein of approximately 40 kDa.[6] It plays a crucial role in regulating collagen fibril assembly and diameter.[6][7]
-
Keratocan: Also an SLRP, keratocan is highly specific to the cornea.[7] Its expression is regulated by lumican, and it is essential for maintaining corneal curvature.[8]
-
Mimecan (Osteoglycin): The third major KSPG in the cornea, mimecan, is also involved in collagen fibrillogenesis.[9]
These KSPGs interact with collagen fibrils, primarily type I and V, to maintain the precise, uniform spacing and diameter of the fibrils. This highly organized arrangement of the extracellular matrix is the structural basis for corneal transparency.[10] Perturbations in the synthesis or structure of these KSPGs can lead to a loss of this organization, resulting in corneal opacity.[10]
Quantitative Data on Keratan Sulfate in the Cornea
The following tables summarize key quantitative data regarding KS and its associated proteoglycans in the human cornea, providing a baseline for comparative studies.
| Parameter | Normal Human Cornea | Reference |
| Keratan Sulfate Concentration | 15 µg/mg dry weight | [9] |
| Average KS Chain Length | ~14 disaccharides | [9] |
| Sulfation Pattern | ~4% unsulfated | [9] |
| ~42% monosulfated | [9] | |
| ~54% disulfated | [9] |
| Keratan Sulfate Proteoglycan | Core Protein Molecular Weight | Reference |
| Lumican | ~40 kDa | [6] |
| Keratocan | Not explicitly found | |
| Mimecan (Osteoglycin) | ~25 kDa | [9] |
| Condition | Change in Keratan Sulfate | Reference |
| Keratoconus | Reduced levels of sulfated KS epitopes (average of 48% of normal) | [5][11] |
| Macular Corneal Dystrophy (Type I) | Absence of detectable antigenic KS in cornea and serum | [2][12][13] |
| Macular Corneal Dystrophy (Type II) | Presence of KS at normal or subnormal levels in serum, but abnormal deposition in the cornea | [12][13] |
Biological Functions of Keratan Sulfate in the Cornea
The primary and most well-understood function of KS in the cornea is its role in maintaining transparency . The highly sulfated and negatively charged KS chains create a hydrated matrix that keeps the collagen fibrils uniformly spaced, minimizing light scattering.[5]
Beyond this structural role, KS is involved in several other critical biological processes:
-
Corneal Hydration: KS acts as a dynamic buffer for corneal hydration.[3] The degree of sulfation influences its water-binding capacity, contributing to the maintenance of the cornea's avascularity and deturgescence.[5]
-
Corneal Development: The expression and sulfation of KS are tightly regulated during corneal development. This ensures the proper assembly of the stromal matrix and the establishment of transparency.[10]
-
Wound Healing: KSPGs, particularly lumican, play a significant role in corneal wound healing. They are involved in modulating cell adhesion, migration, and proliferation of corneal epithelial cells.[6][10] Following injury, the expression of KSPGs is altered, which can influence the quality of tissue repair and the potential for scar formation.[10]
Signaling Pathways Involving Keratan Sulfate
The biological effects of KS are mediated through its interaction with various signaling molecules and pathways. While research in this area is ongoing, two key pathways have been implicated:
-
Wnt/β-catenin Signaling: This pathway is crucial for corneal development and homeostasis.[1][14] There is evidence to suggest that Wnt signaling can regulate the expression of KSPGs, thereby influencing stromal maturation.[10][15][16] Downregulation of KS has been linked to the nuclear translocation of β-catenin.[10]
Caption: Wnt/β-catenin signaling pathway and its potential influence on KSPG expression.
-
Transforming Growth Factor-β (TGF-β) Signaling: TGF-β is a key regulator of extracellular matrix synthesis and remodeling, particularly during wound healing. There is evidence of cross-talk between the Wnt/β-catenin and TGF-β signaling pathways in controlling corneal morphogenesis.[15] KSPGs can modulate TGF-β signaling, thereby influencing keratocyte differentiation and the fibrotic response.
Experimental Protocols for Studying Corneal Keratan Sulfate
This section provides an overview of the methodologies for key experiments used to investigate KS in the cornea.
Immunohistochemistry (IHC) for Localization of Keratan Sulfate
This protocol outlines the steps for localizing KS in corneal tissue sections using the monoclonal antibody 5D4, which recognizes highly sulfated KS epitopes.[17]
Materials:
-
Frozen or paraffin-embedded corneal tissue sections
-
Ice-cold acetone (for frozen sections)
-
Xylene and ethanol series (for paraffin sections)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Primary antibody: Mouse anti-keratan sulfate (clone 5D4)
-
Secondary antibody: Cy3-conjugated anti-mouse IgG1
-
Hoechst 33342 solution
-
Mounting medium (e.g., FluorSave Reagent)
Protocol for Frozen Sections:
-
Fix frozen tissue sections with ice-cold acetone for 15 minutes and air-dry for 30 minutes.[17]
-
Incubate with 3% BSA in PBS for 15 minutes to block non-specific binding.[17]
-
Incubate with the 5D4 anti-KS primary antibody (1:80 dilution) overnight at 4°C.[17]
-
Wash the sections three times with PBS.[17]
-
Incubate with the Cy3-conjugated anti-mouse IgG1 secondary antibody (1:250 dilution) for 30 minutes.[17]
-
Wash the sections three times with PBS.[17]
-
Counterstain with Hoechst 33342 solution (1:1,000 dilution) for 5 minutes at room temperature.[17]
-
Wash the sections three times with PBS.[17]
-
Mount the sections with an appropriate mounting medium.[17]
-
Capture fluorescence microscopy images.[17]
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification of Keratan Sulfate
ELISA is a sensitive method for quantifying KS levels in corneal extracts or biological fluids.[2] Commercially available ELISA kits provide a standardized and reproducible method.[18]
Principle:
This is a sandwich ELISA. A microplate is pre-coated with an antibody specific to human KS. Samples and standards containing KS are added to the wells and bind to the coated antibody. A biotinylated anti-human KS antibody is then added, followed by streptavidin-HRP. A substrate solution is added, and the color development is proportional to the amount of KS in the sample. The reaction is stopped, and the absorbance is measured at 450 nm.[18]
General Protocol (refer to specific kit instructions for details):
-
Prepare standards and samples at appropriate dilutions.
-
Add standards and samples to the pre-coated microplate wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate for color development.
-
Add the stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the concentration of KS in the samples based on the standard curve.
Mass Spectrometry (MS) for Structural Analysis of Keratan Sulfate
Mass spectrometry is a powerful tool for the detailed structural analysis of KS, including the determination of chain length and sulfation patterns.[19]
General Workflow:
-
Extraction and Purification: Extract KSPGs from corneal tissue using methods such as guanidine HCl extraction.
-
Enzymatic Digestion: Digest the purified KSPGs with specific enzymes to release the KS chains and further digest the chains into smaller oligosaccharides. Keratanase II is commonly used to cleave the β1-3-glucosaminidic linkages in KS.[19]
-
Derivatization (Optional but Recommended): Derivatize the KS oligosaccharides to improve their ionization efficiency and detection sensitivity in the mass spectrometer.
-
Mass Spectrometric Analysis: Analyze the resulting oligosaccharides using techniques such as:
-
MALDI-TOF/TOF MS: This technique is suitable for the analysis of larger oligosaccharides and can provide information on their molecular weight and fragmentation patterns.[12]
-
LC-MS/MS: This method couples liquid chromatography with tandem mass spectrometry, allowing for the separation and detailed structural characterization of different KS disaccharides and oligosaccharides.[19]
-
-
Data Analysis: Interpret the mass spectra to determine the composition, sequence, and sulfation patterns of the KS chains.
Caption: General experimental workflow for mass spectrometric analysis of corneal KS.
Experimental Workflow for Studying Keratan Sulfate Function
The following diagram illustrates a typical experimental workflow for investigating the role of a specific KSPG, such as lumican, in corneal wound healing using a knockout mouse model.
Caption: Experimental workflow for assessing the role of lumican in corneal wound healing.
Conclusion
Keratan sulfate is an indispensable component of the corneal stroma, with its intricate structure and interactions being fundamental to corneal transparency and function. This technical guide has provided a comprehensive overview of the biological role of KS in the cornea, from its molecular characteristics to its involvement in complex physiological processes and disease states. The detailed methodologies and quantitative data presented herein are intended to serve as a valuable reference for the scientific community, fostering further research into the therapeutic potential of targeting KS and its associated pathways for the treatment of corneal disorders.
References
- 1. Wnt/β-catenin signaling in corneal epithelium development, homeostasis, and pathobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macular dystrophy of the cornea. A systemic disorder of keratan sulfate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Lumican in Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Altered keratan sulfate epitopes in keratoconus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focus on Molecules: Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Keratocan, a Cornea-specific Keratan Sulfate Proteoglycan, Is Regulated by Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mimecan, the 25-kDa corneal keratan sulfate proteoglycan, is a product of the gene producing osteoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and biochemical aspects of keratan sulphate in the cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Sulfation patterns of keratan sulfate in different macular corneal dystrophy immunophenotypes using three different probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ocular Pathology: What is macular dystrophy of the cornea? [missionforvisionusa.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Wnt/β-catenin signaling modulates corneal epithelium stratification via inhibition of Bmp4 during mouse development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of anti-glycosaminoglycan antibody: Immunostaining of keratan sulfate and sulfated N-acetyllactosamine oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. Sulfation patterns of keratan sulfate in different macular corneal dystrophy immunophenotypes using three different probes [Letter] -ORCA [orca.cardiff.ac.uk]
An In-depth Technical Guide to the Keratan Sulphate Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keratan sulphate (KS) is a unique glycosaminoglycan (GAG) characterized by a repeating disaccharide unit of galactose (Gal) and N-acetylglucosamine (GlcNAc). Unlike other GAGs, it lacks a uronic acid moiety.[1] Found predominantly in the cornea, cartilage, and bone, KS plays a crucial role in tissue hydration, transparency, and cellular signaling.[2] The biosynthesis of KS is a complex, multi-step process occurring in the Golgi apparatus, involving a series of specific glycosyltransferases and sulfotransferases. Dysregulation of this pathway is associated with various pathologies, including macular corneal dystrophy, making its components attractive targets for therapeutic intervention.[3] This guide provides a comprehensive technical overview of the core this compound biosynthesis pathway, detailing the key enzymes, their kinetics, experimental protocols for their study, and the signaling pathways that regulate their expression and activity.
The Core Biosynthetic Pathway
The biosynthesis of this compound can be divided into three main stages: initiation, elongation, and sulfation. The process begins on a precursor oligosaccharide linked to a core protein.
Initiation: Linkage to Core Proteins
The structure of the linkage region defines the three main types of this compound:
-
This compound I (KS-I): N-linked to an asparagine residue of a core protein (e.g., lumican, keratocan, mimecan in the cornea) via a complex N-glycan.[4]
-
This compound II (KS-II): O-linked to a serine or threonine residue of a core protein (e.g., aggrecan in cartilage) via a mucin-type O-glycan.[4]
-
This compound III (KS-III): O-linked to a serine or threonine residue via a mannose residue, primarily found in the brain.[4]
The availability of these specific linkage structures on core proteins is the first regulatory step in KS biosynthesis.
Elongation: Building the Poly-N-acetyllactosamine Chain
The backbone of the KS chain is a polymer of repeating N-acetyllactosamine units (Galβ1-4GlcNAc). This elongation is catalyzed by the sequential action of two key glycosyltransferases:
-
β-1,4-Galactosyltransferase 4 (B4GALT4): This enzyme transfers galactose from the donor substrate UDP-galactose (UDP-Gal) to the non-reducing terminal N-acetylglucosamine (GlcNAc) of the growing chain.
-
β-1,3-N-Acetylglucosaminyltransferase 7 (B3GNT7): This enzyme transfers N-acetylglucosamine from the donor substrate UDP-N-acetylglucosamine (UDP-GlcNAc) to the non-reducing terminal galactose (Gal) of the growing chain.
These two enzymes work in a coordinated fashion to extend the poly-N-acetyllactosamine chain.
Sulfation: Adding the Functional Groups
The final step in KS biosynthesis is the sulfation of the galactose and N-acetylglucosamine residues at the C6 position. This process is critical for the function of KS and is carried out by specific sulfotransferases using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.
-
Carbohydrate Sulfotransferase 6 (CHST6) / Corneal N-acetylglucosamine 6-O-sulfotransferase (C-GlcNAc6ST): This enzyme is primarily responsible for the 6-O-sulfation of GlcNAc residues in the cornea.[5][6] Mutations in the CHST6 gene are the primary cause of macular corneal dystrophy.[7][8]
-
This compound Gal-6-Sulfotransferase (KSGal6ST / CHST1): This enzyme catalyzes the 6-O-sulfation of galactose residues.[5]
The degree and pattern of sulfation can vary depending on the tissue and developmental stage, contributing to the structural and functional diversity of this compound.
Quantitative Data on Biosynthetic Enzymes
| Enzyme | Substrate(s) | Km | Vmax | Source |
| B3GNT7 | Galβ1-4(SO3->6)GlcNAcβ1-3Galβ1-4(SO3->6)GlcNAc (L2L2) | 0.36 mM | 16.7 pmol/min/mg | UniProt: Q8NFL0 |
| B3GNT7 | Galβ1-4(SO3->6)GlcNAcβ1-3(SO3->6)Galβ1-4(SO3->6)GlcNAc (L2L4) | 0.1 mM | 6.5 pmol/min/mg | UniProt: Q8NFL0 |
| B4GALT4 | UDP-Galactose, N-acetylglucosamine | Data not available | Data not available | |
| CHST6 | PAPS, Keratan | Data not available | Data not available | |
| KSGal6ST | PAPS, Keratan | Data not available | Data not available |
Experimental Protocols
Glycosyltransferase Activity Assay (HPLC-based)
This protocol describes a method for measuring the activity of glycosyltransferases like B4GALT4 and B3GNT7 using high-performance liquid chromatography (HPLC).
Materials:
-
Enzyme source (recombinant enzyme or cell lysate)
-
Acceptor substrate (e.g., a fluorescently labeled GlcNAc- or Gal-terminated oligosaccharide)
-
Donor substrate (UDP-Gal for B4GALT4, UDP-GlcNAc for B3GNT7)
-
Reaction buffer (e.g., 50 mM MES, pH 6.5, containing 10 mM MnCl₂)
-
Stop solution (e.g., 0.1 M EDTA)
-
HPLC system with a suitable column (e.g., C18 reverse-phase or a specific glycan analysis column)
-
Fluorescence detector
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, acceptor substrate, and enzyme source.
-
Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the donor substrate.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution and boiling for 2 minutes.
-
Centrifuge the sample to pellet any precipitate.
-
Analyze the supernatant by HPLC. The product, a fluorescently labeled elongated oligosaccharide, will have a different retention time than the acceptor substrate.[9][10][11]
-
Quantify the product peak area to determine the enzyme activity.
Sulfotransferase Activity Assay (Radioactive)
This protocol details a method for measuring the activity of sulfotransferases such as CHST6 and KSGal6ST using a radioactive sulfate donor.[3][12][13][14][15][16]
Materials:
-
Enzyme source (recombinant enzyme or cell lysate)
-
Acceptor substrate (e.g., desulfated this compound or a specific oligosaccharide)
-
³⁵S-labeled PAPS (³⁵S-PAPS)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.2, containing 10 mM MgCl₂, 5 mM ATP)
-
Stop solution (e.g., 4 M Guanidine HCl)
-
Anion exchange chromatography column (e.g., DEAE-Sephacel)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, acceptor substrate, and enzyme source.
-
Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding ³⁵S-PAPS.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled product from the unreacted ³⁵S-PAPS using anion exchange chromatography. The negatively charged sulfated product will bind to the column, while the unreacted ³⁵S-PAPS can be washed away.
-
Elute the radiolabeled product from the column.
-
Measure the radioactivity of the eluted product using a scintillation counter.[17] The amount of incorporated radioactivity is proportional to the enzyme activity.
Analysis of this compound Disaccharides by Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)
FACE is a sensitive method for the analysis of KS disaccharide composition after enzymatic digestion.[2][12][18]
Materials:
-
This compound sample
-
Keratanase II (endo-β-N-acetylglucosaminidase)
-
Endo-β-galactosidase
-
Fluorescent labeling reagent (e.g., 2-aminoacridone)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system with a UV transilluminator
Procedure:
-
Digest the this compound sample with a combination of keratanase II and endo-β-galactosidase to generate disaccharide units.
-
Fluorescently label the reducing ends of the resulting disaccharides with a fluorophore like 2-aminoacridone.
-
Separate the labeled disaccharides by high-resolution PAGE.
-
Visualize the separated disaccharides under UV light.
-
Quantify the intensity of each band to determine the relative abundance of different disaccharides (e.g., unsulfated, monosulfated, disulfated).[2][18]
Signaling Pathways Regulating this compound Biosynthesis
The biosynthesis of this compound is tightly regulated by various signaling pathways that influence the expression and activity of the key biosynthetic enzymes.
Transforming Growth Factor-β (TGF-β) Signaling
TGF-β signaling has been shown to modulate the expression of several genes involved in KS biosynthesis. In microglia, TGF-β1 induces the expression of B3GNT7 and the N-acetylglucosamine 6-O-sulfotransferase CHST2 (GlcNAc6ST-1).[18] In corneal keratocytes, TGF-β downregulates this compound biosynthesis.[4] This suggests a cell-type specific regulatory role for TGF-β.
Wnt/β-catenin Signaling
The canonical Wnt/β-catenin pathway has been implicated in the downregulation of KS biosynthesis. Activation of this pathway leads to the nuclear translocation of β-catenin, which in turn can repress the expression of key biosynthetic enzymes, including B3GNT7, CHST1 (KSGal6ST), and CHST6.[19]
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling pathways, including ERK, JNK, and p38, are known to be involved in chondrocyte metabolism and the regulation of extracellular matrix components.[19] While direct links to all KS biosynthetic enzymes are still being investigated, the JNK pathway has been shown to be involved in the downregulation of lumican and keratocan, two major this compound proteoglycans in the cornea.[17]
Visualizations
This compound Biosynthesis Pathway
Caption: Overview of the this compound biosynthesis pathway in the Golgi apparatus.
Experimental Workflow: siRNA Knockdown to Identify Key Enzymes
Caption: Workflow for using siRNA to study this compound biosynthesis.
Signaling Pathway Regulation of KS Biosynthesis
References
- 1. Extracellular matrix - Wikipedia [en.wikipedia.org]
- 2. mini-review-keratan-sulfate-structure-biosynthesis-and-function - Ask this paper | Bohrium [bohrium.com]
- 3. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Keratan Sulfate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. A comprehensive evaluation of 181 reported CHST6 variants in patients with macular corneal dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHST6 mutation screening and endoplasmatic reticulum stress in macular corneal dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different mutations in carbohydrate sulfotransferase 6 (CHST6) gene cause macular corneal dystrophy types I and II in a single sibship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. researchgate.net [researchgate.net]
- 11. conductscience.com [conductscience.com]
- 12. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Matriu extracel·lular - Viquipèdia, l'enciclopèdia lliure [ca.wikipedia.org]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Enzyme kinetics of conjugating enzymes: PAPS sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzyme assay of cerebroside sulfotransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Transforming growth factor-beta1 upregulates keratan sulfate and chondroitin sulfate biosynthesis in microglias after brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research progress and prospect of MAPK signaling pathway in knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Enigma of Keratan Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keratan sulfate (KS), a unique glycosaminoglycan (GAG), has traversed a remarkable journey from its initial discovery in the mid-20th century to its current status as a molecule of significant interest in diverse fields of biomedical research. First identified in the cornea, its intricate structure and varied biological roles are now recognized in cartilage, bone, and the central nervous system. This technical guide provides an in-depth exploration of the history of keratan sulfate, from its discovery by pioneers like Suzuki and Karl Meyer to the contemporary understanding of its complex biosynthesis and signaling functions. Detailed experimental protocols for its extraction, purification, and analysis are presented, alongside quantitative data on its distribution and properties. Furthermore, this guide elucidates the involvement of keratan sulfate in key signaling pathways, offering a comprehensive resource for researchers and professionals in drug development seeking to unravel the full potential of this multifaceted molecule.
A Historical Perspective: Unraveling a Novel Glycosaminoglycan
The story of keratan sulfate begins in 1939, when Suzuki first reported its presence in corneal extracts.[1] However, it was the seminal work of Karl Meyer and his colleagues in the 1950s that laid the foundation for our understanding of this unique polysaccharide.[1] Meyer, who is often regarded as the father of glycosaminoglycan research, and his team characterized "keratosulfate" as a linear polymer of repeating N-acetyllactosamine disaccharides, distinguished by the presence of sulfate groups.[1][2] This was a significant departure from other known GAGs, as it lacked uronic acid.[3]
Early research also established a fundamental classification of keratan sulfate based on its tissue of origin and, more importantly, its linkage to a core protein. Corneal keratan sulfate (KSI) was found to be N-linked to asparagine residues, while cartilage-derived keratan sulfate (KSII) was O-linked to serine or threonine residues.[3] This distinction, initially based on tissue source, is now defined by the specific protein linkage.[3] A third type, KSIII, was later identified in the brain, characterized by an O-mannose linkage to serine or threonine.[3]
The 1970s and 1980s marked a turning point in keratan sulfate research with the development of specific enzymatic and immunological tools. The availability of keratan sulfate-specific endoglycosidases, such as Keratanase II, and monoclonal antibodies revolutionized the ability to detect, quantify, and structurally analyze this complex molecule, paving the way for a deeper understanding of its biological functions.
The Intricate Architecture of Keratan Sulfate
The fundamental building block of keratan sulfate is a repeating disaccharide unit of galactose (Gal) and N-acetylglucosamine (GlcNAc) linked via a β1-4 glycosidic bond.[3] The structural diversity of KS arises from variations in three key features: the linkage to the core protein, the extent and pattern of sulfation, and the capping of the non-reducing end.
Linkage to Core Proteins: KSI, KSII, and KSIII
-
Keratan Sulfate I (KSI): N-linked to asparagine (Asn) residues of core proteins through a complex N-linked oligosaccharide.[3]
-
Keratan Sulfate II (KSII): O-linked to serine (Ser) or threonine (Thr) residues via an N-acetylgalactosamine (GalNAc) residue.[3]
-
Keratan Sulfate III (KSIII): O-linked to Ser or Thr residues through a mannose (Man) residue, predominantly found in the brain.[3]
Sulfation Patterns: A Code of Complexity
Sulfation occurs at the C6 position of both Gal and GlcNAc residues. The degree and pattern of sulfation are not random and are tissue-specific, contributing to the functional diversity of KS.[2] For instance, corneal KS exhibits a distinct domain structure with a region of lower sulfation near the protein linkage and a highly sulfated domain at the non-reducing end.[2]
Core Proteins: The Scaffolds for KS Function
Keratan sulfate chains are attached to a variety of core proteins, forming proteoglycans. In the cornea, the primary KS-proteoglycans are lumican, keratocan, and mimecan.[4] In cartilage, aggrecan is the major core protein carrying KS chains.[3] The specific core protein, in conjunction with the structure of the attached KS chains, dictates the overall function of the proteoglycan.
Quantitative Distribution and Properties of Keratan Sulfate
The abundance and physicochemical properties of keratan sulfate vary significantly across different tissues and species, reflecting its diverse biological roles.
| Tissue | Species | Concentration | Molecular Weight (kDa) | Predominant Type | Reference |
| Cornea | Bovine | High (10-fold > cartilage) | ~15 | KSI | [3][5] |
| Cornea | Human | 65% of total GAGs (by weight) | Similar to bovine | KSI | [6][7] |
| Cartilage | Bovine | - | 8.5 - 11 | KSII | [8] |
| Brain | - | Second richest source after cornea | - | KSIII | [2] |
| Bone | - | - | Shorter than corneal KS (8-9 disaccharides) | KSI | [3] |
Table 1: Quantitative Data on Keratan Sulfate Distribution and Properties. This table summarizes the concentration, molecular weight, and predominant type of keratan sulfate in various tissues. The cornea is notably the richest source of KS.
Experimental Protocols for the Study of Keratan Sulfate
The study of keratan sulfate relies on a series of well-defined experimental procedures for its extraction, purification, and detailed structural analysis.
Extraction of Keratan Sulfate from Bovine Cornea
This protocol outlines the key steps for isolating keratan sulfate from corneal tissue.
-
Tissue Preparation: Dissect bovine corneal tissue into small pieces (approximately 3 mm squares).[4]
-
Proteolysis: Digest the tissue with actinase E (2% solution) at 55°C for 24-48 hours to degrade the core proteins.[4]
-
Clarification: Centrifuge the digest to remove large particulates and pass the supernatant through a 0.22-µm filter.[4]
-
Anion Exchange Chromatography: Load the filtered solution onto a strong anion exchange column to bind the negatively charged keratan sulfate.[4]
-
Elution and Precipitation: Elute the bound GAGs and precipitate the keratan sulfate using methanol.[4]
Enzymatic Digestion and Disaccharide Analysis
Enzymatic digestion is a crucial step for the structural analysis of keratan sulfate chains.
-
Enzyme Digestion: Incubate the purified keratan sulfate with Keratanase II, an endo-β-N-acetylglucosaminidase that cleaves at sulfated N-acetylglucosamine residues.[1]
-
Disaccharide Separation: Separate the resulting disaccharides using high-performance liquid chromatography (HPLC) with a strong anion exchange column.[9]
-
Detection and Quantification: Detect the separated disaccharides using methods such as fluorometric post-column derivatization or mass spectrometry for quantification and detailed structural characterization.[9]
Keratan Sulfate in Cellular Signaling
Emerging evidence indicates that keratan sulfate is not merely a structural component but also an active participant in cellular signaling, influencing processes such as cell proliferation, differentiation, and cytoskeletal organization.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a critical role in numerous cellular processes. Keratan sulfate has been implicated in modulating TGF-β signaling, although the precise mechanisms are still under investigation.
TGF-β Signaling Pathway and Keratan Sulfate. This diagram illustrates the canonical TGF-β signaling cascade and a potential point of modulation by keratan sulfate.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses. Keratan sulfate can influence MAPK signaling, potentially through its interaction with growth factor receptors.
MAPK Signaling Pathway and Keratan Sulfate. This diagram depicts the MAPK signaling cascade and the potential for keratan sulfate to modulate receptor tyrosine kinase activity.
Rho GTPase Signaling Pathway
Rho GTPases are crucial regulators of the actin cytoskeleton, influencing cell shape, motility, and adhesion. Keratan sulfate's interaction with the extracellular matrix can trigger downstream signaling through Rho GTPases.
Rho GTPase Signaling Pathway and Keratan Sulfate. This diagram illustrates how keratan sulfate's interaction with the extracellular matrix can activate Rho GTPase signaling and its downstream effectors.
Conclusion and Future Directions
From its humble beginnings as an uncharacterized component of the cornea, keratan sulfate has emerged as a glycosaminoglycan of profound complexity and functional significance. The historical journey of its discovery and characterization highlights the progressive nature of scientific inquiry. While significant strides have been made in understanding its structure, biosynthesis, and diverse biological roles, many questions remain.
Future research will undoubtedly focus on elucidating the precise molecular mechanisms by which keratan sulfate modulates signaling pathways and influences cellular behavior in both health and disease. A deeper understanding of the "sulfation code" and its interpretation by cellular machinery will be critical. For drug development professionals, the unique properties of keratan sulfate present opportunities for novel therapeutic interventions, from promoting tissue regeneration to inhibiting cancer progression. The continuing exploration of this enigmatic molecule promises to unlock new avenues for treating a wide range of diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Keratan sulfate - Wikipedia [en.wikipedia.org]
- 4. Isolation of bovine corneal keratan sulfate and its growth factor and morphogen binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biosynthesis in vitro of keratan sulphate in bovine cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Keratan Sulfate Proteoglycans in the Extracellular Matrix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keratan sulfate proteoglycans (KSPGs) are a unique class of macromolecules within the extracellular matrix (ECM) characterized by the presence of sulfated poly-N-acetyllactosamine chains. These molecules play critical roles in tissue organization, cell signaling, and the regulation of cellular behavior. Their functions are intricately linked to the structure of their core proteins and the nature of their keratan sulfate (KS) chains. This technical guide provides an in-depth overview of KSPGs in the ECM, focusing on their structure, function, involvement in signaling pathways, and the experimental methodologies used for their study. Quantitative data on KSPG interactions are summarized, and detailed protocols for key analytical techniques are provided to facilitate further research and drug development efforts targeting these complex molecules.
Introduction to Keratan Sulfate Proteoglycans
Keratan sulfate (KS) is a glycosaminoglycan (GAG) composed of a repeating disaccharide unit of galactose and N-acetylglucosamine (-3Galβ1-4GlcNAcβ1-)[1]. Unlike other GAGs, KS does not contain uronic acid[2]. KS chains are covalently attached to core proteins to form KSPGs, which are integral components of the ECM in various tissues, including the cornea, cartilage, bone, and the central nervous system[1][2]. The cornea is the richest known source of KS in the human body[1].
KSPGs are involved in a wide array of biological processes, including maintaining tissue hydration, regulating collagen fibrillogenesis, and modulating cell adhesion and migration[1][3]. The functional diversity of KSPGs arises from the heterogeneity of their core proteins and the variable sulfation patterns and chain lengths of their KS GAGs[1][4].
There are three main classes of KS, distinguished by their linkage to the core protein:
-
KS-I: N-linked to asparagine residues. Predominantly found in the cornea[5].
-
KS-II: O-linked to serine or threonine residues. Abundant in skeletal tissues like cartilage[5].
-
KS-III: O-linked to serine or threonine via a mannose residue. Found in the brain[4].
The core proteins of KSPGs are also diverse and play a significant role in their function. Many KSPGs belong to the small leucine-rich proteoglycan (SLRP) family, which are known to interact with various ECM components and signaling molecules[1].
Table 1: Major Keratan Sulfate Proteoglycan Core Proteins and Their Tissue Distribution
| Core Protein | Family | Primary Tissue Distribution | Reference |
| Lumican | SLRP | Cornea, Skin, Cartilage | [6][7] |
| Keratocan | SLRP | Cornea | [6] |
| Mimecan (Osteoglycin) | SLRP | Cornea, Bone | [6] |
| Fibromodulin | SLRP | Cartilage, Tendon, Skin | [1] |
| Aggrecan | Hyalectan | Cartilage | [1] |
| PRELP | SLRP | Cartilage | [1] |
| Osteoadherin | SLRP | Bone | [1] |
| SV2 | Transmembrane | Synaptic Vesicles | [1] |
| Podocalyxin | Transmembrane | Kidney Podocytes, Endothelial Cells | [4] |
Functional Roles of KSPGs in the Extracellular Matrix
KSPGs perform a multitude of functions within the ECM that are crucial for tissue homeostasis and development.
Tissue Hydration and Biomechanical Properties
The high density of sulfate groups on KS chains imparts a strong negative charge, attracting cations and subsequently water molecules via osmosis. This hydration is essential for the biomechanical properties of tissues like cartilage, where KSPGs like aggrecan contribute to the tissue's ability to resist compressive forces[2]. In the cornea, KSPGs are thought to act as a dynamic buffer for hydration, which is critical for maintaining corneal transparency[5].
Regulation of Collagen Fibrillogenesis
Several KSPGs, particularly the SLRPs found in the cornea (lumican, keratocan, and mimecan), play a pivotal role in regulating the assembly and organization of collagen fibrils[3][8]. They are involved in controlling collagen fibril diameter and interfibrillar spacing, which is essential for the transparency of the corneal stroma[3].
Modulation of Cell Behavior
KSPGs can influence cell adhesion, migration, and proliferation. They can exhibit both anti-adhesive and adhesive properties depending on the cell type and context. For instance, KS has been shown to have anti-adhesive properties in several studies[1]. The interaction of KSPGs with growth factors and their receptors can modulate cellular responses to these signaling molecules.
KSPGs in Cell Signaling
KSPGs are not merely structural components of the ECM; they are active participants in cell signaling, influencing a variety of cellular processes.
Regulation of KSPG Expression by Growth Factors
The expression of KSPGs themselves is subject to regulation by growth factors. For example, in corneal keratocytes, Transforming Growth Factor-beta 1 (TGF-β1) and basic Fibroblast Growth Factor (b-FGF) can downregulate the expression of KSPGs like lumican and keratocan. This process is mediated through signaling pathways involving Rho GTPases and MAPKs.
References
- 1. Keratan sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular matrix - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. www1.udel.edu [www1.udel.edu]
- 6. researchgate.net [researchgate.net]
- 7. Keratocan, a Cornea-specific Keratan Sulfate Proteoglycan, Is Regulated by Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
The Multifaceted Role of Keratan Sulfate in Neural Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keratan sulfate (KS), a complex glycosaminoglycan, has emerged as a critical regulator of neural development. Initially recognized for its structural role in connective tissues, recent research has unveiled its profound influence on the intricate processes of nervous system formation. This technical guide provides an in-depth exploration of the functions of keratan sulfate and its associated proteoglycans in key neurodevelopmental events, including axon guidance, synaptic plasticity, and the formation of perineuronal nets. We will delve into the molecular mechanisms and signaling pathways modulated by keratan sulfate, present quantitative data from seminal studies, and provide detailed experimental protocols for investigating its function. This guide is intended to be a valuable resource for researchers and professionals in neuroscience and drug development, aiming to accelerate our understanding of keratan sulfate's role in both healthy development and neurological disorders.
Introduction to Keratan Sulfate in the Nervous System
Keratan sulfate is a linear polysaccharide composed of repeating disaccharide units of galactose and N-acetylglucosamine, which can be sulfated at various positions.[1] In the central nervous system (CNS), KS is covalently attached to core proteins to form keratan sulfate proteoglycans (KSPGs).[1] These KSPGs are integral components of the extracellular matrix (ECM) and the cell surface, where they interact with a wide array of signaling molecules to modulate cellular behavior.[2][3]
The expression of KS and its associated proteoglycans is tightly regulated both spatially and temporally throughout neural development, suggesting their involvement in a variety of developmental processes.[4] Dysregulation of KS expression or function has been implicated in various neurological disorders, highlighting its importance in maintaining a healthy nervous system.[2][3]
Key Keratan Sulfate Proteoglycans in Neural Development:
-
Aggrecan: A major component of perineuronal nets (PNNs), which are specialized ECM structures that enwrap certain neurons.[5][6]
-
Phosphacan: A brain-specific KSPG involved in neural development and repair.[5]
-
Lumican: A small leucine-rich proteoglycan (SLRP) that plays a crucial role in corticospinal tract development.[7][8]
-
SV2 (Synaptic Vesicle Glycoprotein 2): An intracellular KSPG involved in neurotransmitter transport and storage.[5]
-
Abakan: An astrocyte-derived KSPG that helps define functional boundaries in the brain.[5]
Core Functions of Keratan Sulfate in Neural Development
Axon Guidance and Neurite Outgrowth
Keratan sulfate plays a dual role in directing the growth of developing axons. It can act as both an inhibitory and, in some contexts, a permissive cue for neurite extension.
-
Inhibitory Role: Several studies have demonstrated that KSPGs can inhibit neurite outgrowth. For instance, the KSPG ABAKAN has been shown to be a potent inhibitor of neurite growth in vitro, suggesting it acts as a molecular barrier to axonal growth in the developing brain.[9] This inhibitory function is crucial for establishing precise neural circuits by preventing axons from growing into inappropriate regions. The inhibitory effect is often mediated by the highly sulfated regions of the KS chains.[10]
-
Modulation of Signaling Pathways: KS interacts with key axon guidance molecules and their receptors, including the Robo-Slit and Ephrin-Ephrin receptor families.[5][10][11] These interactions can modulate downstream signaling pathways, such as the Rho GTPase pathway, which regulates actin dynamics in the growth cone and is critical for axon guidance.[10][12]
Synaptic Plasticity and Perineuronal Net Formation
Perineuronal nets (PNNs) are lattice-like structures of the ECM that primarily surround the cell body and proximal dendrites of certain neurons, particularly fast-spiking interneurons.[6] KSPGs, most notably aggrecan, are major components of PNNs.
-
Stabilization of Synapses: PNNs are thought to stabilize synaptic connections and restrict synaptic plasticity, particularly at the closure of critical periods in development.[3][6] The dense negative charge of the sulfated glycosaminoglycan chains, including KS and chondroitin sulfate, contributes to this stabilizing function.
-
Regulation of Neuronal Excitability: By creating a highly anionic microenvironment around the neuron, PNNs can influence the diffusion of ions and neurotransmitters, thereby modulating neuronal excitability.
Neural Proliferation and Differentiation
Keratan sulfate is also involved in regulating the proliferation and differentiation of neural stem and progenitor cells.[2][3] The specific mechanisms are still under investigation but likely involve the modulation of growth factor signaling pathways.
Quantitative Data on Keratan Sulfate Proteoglycan Expression
The precise timing and level of KSPG expression are critical for proper neural development. The following tables summarize key quantitative findings from the literature.
| Proteoglycan | Brain Region/Cell Type | Developmental Stage (Mouse) | Key Finding | Reference |
| Lumican | Corticospinal Neurons (CSNBC-lat) | Postnatal Day 1 (P1) to P7 | Differential expression increases from P1 to P7. | [1][2] |
| Corticospinal Neurons (CSNBC-lat) | P4 and P8 | Lumican protein is more abundant rostrolaterally and absent medially in M1 and M2 motor cortices. | [5] | |
| Lateral Cortex Layer V | P14 | Expression is maintained at a lower level. | [5] | |
| Lateral Cortex Layer V | P21 | Expression becomes undetectable. | [5] | |
| Lumican-positive cells in lateral cortex | - | 88.1% ± 2.0% co-express the SCPN marker CTIP2. | [2] | |
| Lumican-positive cells in lateral cortex | - | 24.2% ± 5.1% co-express the CPN developmental control SATB2. | [2][5] |
Table 1: Temporal and Cellular Expression of Lumican in Corticospinal Neurons.
| Proteoglycan | Brain Region | Developmental Stage (Rat) | Key Finding | Reference |
| Aggrecan | Deep Cerebellar Nuclei (DCN) Neurons | Postnatal Day 7 (P7) | Upregulation of aggrecan mRNA coincides with the start of PNN formation. | [3][7] |
| Golgi Neurons | Postnatal Day 14 (P14) | Upregulation of aggrecan mRNA coincides with the start of PNN formation. | [3][7] | |
| Cortex and Spinal Cord | Embryonic Day 17 (E17) to Postnatal Day 21 (P21) | Aggrecan mRNA expression is low at E17 and peaks around P21. | [8] |
Table 2: Developmental Upregulation of Aggrecan in Perineuronal Nets.
Key Signaling Pathways Involving Keratan Sulfate
Keratan sulfate exerts its influence on neural development by modulating several critical signaling pathways.
Robo-Slit Signaling
The Slit family of secreted proteins and their Roundabout (Robo) receptors are well-established mediators of axon repulsion. Keratan sulfate has been shown to interact with both Slit and Robo proteins, suggesting a role in modulating this repulsive signaling cascade.[11] This interaction can influence the downstream activation of Rho GTPases, which are key regulators of cytoskeletal dynamics in the axonal growth cone.[10]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inter-axonal molecular crosstalk via Lumican proteoglycan sculpts murine cervical corticospinal innervation by distinct subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developmental expression of keratan sulfate-like immunoreactivity distinguishes thalamic nuclei and cortical domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lumican regulates cervical corticospinal axon collateralization via non-autonomous crosstalk between distinct corticospinal neuron subpopulations | bioRxiv [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. research.vu.nl [research.vu.nl]
- 8. Aggrecan Glycoforms Contribute to the Molecular Heterogeneity of Perineuronal Nets | Journal of Neuroscience [jneurosci.org]
- 9. Isolation and partial characterization of keratan sulphate from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corticospinal Tract Development, Evolution, and Skilled Movements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Keratan sulfate, an electrosensory neurosentient bioresponsive cell instructive glycosaminoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aggrecan immobilizes to perineuronal nets through hyaluronan-dependent and hyaluronan-independent binding activities[image] - PMC [pmc.ncbi.nlm.nih.gov]
Keratan Sulfate in Skeletal Development and Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keratan sulfate (KS) is a unique sulfated glycosaminoglycan (GAG) predominantly found in cartilage, bone, and the cornea.[1][2] Unlike other GAGs, its backbone consists of a repeating disaccharide of galactose and N-acetylglucosamine.[2] The structure of KS, particularly its sulfation patterns, varies between tissues and with age, playing a critical role in skeletal development and homeostasis.[3][4] Dysregulation of KS biosynthesis or degradation is implicated in a range of skeletal diseases, including osteoarthritis and various forms of skeletal dysplasia. This guide provides a comprehensive overview of the role of KS in the skeletal system, detailing its interaction with key signaling pathways, its involvement in pathology, and the experimental methodologies used for its study.
The Role of Keratan Sulfate in Skeletal Development
Keratan sulfate is integral to the structure and function of skeletal tissues. It is a major component of aggrecan, the primary proteoglycan in cartilage, where it contributes to the tissue's ability to resist compressive forces through its high charge density and hydration properties.[1] The two primary forms in the skeleton are KSI, which is N-linked to asparagine residues, and KSII, which is O-linked to serine or threonine residues on core proteins.[2][5]
Endochondral Ossification and Growth Plate Regulation
During endochondral ossification, the process by which long bones are formed, KS plays a crucial role in the regulation of chondrocyte proliferation and differentiation within the growth plate. The expression and sulfation of KS are developmentally regulated, with changes observed throughout embryonic development and postnatal growth.[4]
Extracellular Matrix Organization and Mineralization
KS-containing proteoglycans, such as fibromodulin and osteoadherin, are involved in the organization of the collagenous extracellular matrix.[6][7] They influence collagen fibril diameter and spacing, which is essential for the mechanical properties of bone and cartilage. While its direct role in mineralization is still being elucidated, the presence of KS on specific bone proteins suggests its involvement in regulating crystal formation.
Keratan Sulfate in Skeletal Disease
Alterations in the amount, structure, or metabolism of keratan sulfate are associated with several skeletal pathologies.
Osteoarthritis
In osteoarthritis (OA), there is a significant degradation of articular cartilage. Elevated levels of KS fragments in the serum and synovial fluid of OA patients are considered a biomarker of cartilage breakdown. The inflammatory cytokine IL-1β, a key mediator in OA, has been shown to suppress the synthesis of KS on the proteoglycan lumican by adult human articular chondrocytes.[8]
Skeletal Dysplasias
Genetic defects in the sulfation pathway, which is essential for the proper synthesis of KS and other sulfated GAGs, lead to a group of disorders known as skeletal dysplasias. These are characterized by abnormal bone and cartilage development.
-
Morquio A Syndrome (Mucopolysaccharidosis IVA): This lysosomal storage disease is caused by a deficiency in the enzyme N-acetylgalactosamine-6-sulfate sulfatase (GALNS), leading to the accumulation of KS and chondroitin-6-sulfate. The resulting skeletal abnormalities include short stature, spinal deformities, and joint laxity.
-
Diastrophic Dysplasia: Mutations in the sulfate transporter gene SLC26A2 impair sulfate import into chondrocytes, leading to the synthesis of undersulfated proteoglycans, including those containing KS. This results in severe short-limbed dwarfism and joint abnormalities.
Signaling Pathways Modulated by Keratan Sulfate
Keratan sulfate is not merely a structural molecule; it also plays a significant role in modulating key signaling pathways that govern chondrocyte behavior and skeletal development.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β superfamily of growth factors is crucial for cartilage homeostasis and repair.[9] TGF-β signaling can be modulated by components of the extracellular matrix, including proteoglycans. While the direct interaction between KS and TGF-β signaling components is an area of active research, the overall balance of GAGs, including KS, is known to influence the cellular response to TGF-β.[10] For instance, cytokines can modulate the synthesis of KS on proteoglycans, which in turn can affect the signaling environment of the chondrocyte.[8]
Caption: TGF-β Signaling Pathway in Chondrocytes.
Fibroblast Growth Factor (FGF) Signaling
FGF signaling is a critical regulator of chondrocyte proliferation and differentiation in the growth plate.[11] The interaction of FGFs with their receptors (FGFRs) is modulated by heparan sulfate proteoglycans. While heparan sulfate is the primary GAG involved, evidence suggests that the overall GAG environment, including the presence of KS, can influence FGF signaling. Perlecan, a proteoglycan that can be substituted with KS, has been shown to bind FGF-2 and modulate its interaction with high-affinity receptors on chondrocytes.[12]
Caption: FGF Signaling Pathway in Chondrocytes.
Data Presentation
Table 1: Distribution and Characteristics of Keratan Sulfate in Skeletal Tissues
| Tissue | Predominant Type | Linkage to Core Protein | Chain Length (Disaccharides) | Sulfation | Associated Proteoglycans |
| Articular Cartilage | KSII | O-linked (to Ser/Thr) | 5-11 | Highly sulfated (mostly disulfated)[3][6] | Aggrecan, Fibromodulin |
| Nucleus Pulposus | KSII | O-linked (to Ser/Thr) | Longer than in cartilage[13] | Highly sulfated | Aggrecan |
| Bone | KSI | N-linked (to Asn) | 8-9 | Highly sulfated[6] | Osteoadherin, Fibromodulin |
| Cornea (for comparison) | KSI | N-linked (to Asn) | 20-50 | Variable, with distinct domains[6] | Lumican, Keratocan, Mimecan |
Table 2: Keratan Sulfate Levels in Normal and Osteoarthritic Cartilage
| Condition | Keratan Sulfate Content | Reference |
| Normal Articular Cartilage | Baseline levels, vary with age and location | [14] |
| Osteoarthritic Cartilage | Significantly decreased in cartilage tissue | [14] |
| Serum of OA Patients | Significantly increased | |
| Synovial Fluid of OA Patients | Significantly increased |
Experimental Protocols
Analysis of Keratan Sulfate by LC-MS/MS
This protocol outlines the enzymatic digestion of KS and subsequent analysis of the resulting disaccharides by liquid chromatography-tandem mass spectrometry.
Caption: LC-MS/MS Workflow for Keratan Sulfate Analysis.
Methodology:
-
Tissue Preparation: Homogenize cartilage or bone tissue in an appropriate buffer.
-
Proteolysis: Digest the tissue homogenate with a protease (e.g., papain) to release GAG chains from the core proteins.
-
GAG Precipitation: Precipitate the GAGs using a solvent such as ethanol.
-
Keratanase II Digestion: Resuspend the GAG pellet and digest with Keratanase II to cleave the KS chains into disaccharides.
-
LC-MS/MS Analysis:
-
Inject the digested sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the KS disaccharides using an appropriate column (e.g., a porous graphitic carbon column).
-
Detect and quantify the disaccharides using multiple reaction monitoring (MRM) in negative ion mode.
-
Immunohistochemistry for Keratan Sulfate
This protocol describes the localization of KS in paraffin-embedded tissue sections using the monoclonal antibody 5D4.
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Enzyme Pre-treatment:
-
Incubate sections with chondroitinase ABC to remove chondroitin sulfate, which can mask KS epitopes.
-
Subsequently, incubate with Keratanase II to expose the 5D4 epitope.
-
-
Blocking:
-
Block non-specific binding sites with 10% normal goat serum for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with anti-keratan sulfate antibody (clone 5D4) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection:
-
Use an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop with a chromogen such as diaminobenzidine (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
Western Blotting for Keratan Sulfate Proteoglycans
This protocol is for the detection of KS-containing proteoglycans after separation by SDS-PAGE.
Methodology:
-
Protein Extraction: Extract proteins from cartilage or cell culture using a suitable lysis buffer containing protease inhibitors.
-
SDS-PAGE:
-
Separate the protein extracts on a polyacrylamide gel.
-
-
Electrotransfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
-
Enzymatic Digestion (on-membrane):
-
After transfer, incubate the membrane with Keratanase II to generate the epitope for the primary antibody.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the KS epitope (e.g., 5D4) or the core protein of interest overnight at 4°C.[17]
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[18]
-
Conclusion
Keratan sulfate is a fundamentally important glycosaminoglycan in the skeletal system, with multifaceted roles in development, homeostasis, and disease. Its intricate structure and regulation present both challenges and opportunities for researchers and drug development professionals. A deeper understanding of KS biology, facilitated by the advanced analytical techniques outlined in this guide, is crucial for the development of novel diagnostics and therapeutics for a range of skeletal disorders. The modulation of KS synthesis and its interaction with key signaling pathways represent promising avenues for future research and therapeutic intervention.
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. Keratan sulfate - Wikipedia [en.wikipedia.org]
- 3. Keratan sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Keratan Sulfate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Modulation of keratan sulfate synthesis on lumican by the action of cytokines on human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing intrinsic TGF-β signaling via heparan sulfate glycosaminoglycan regulation to promote mesenchymal stem cell capabilities and chondrogenesis for cartilage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of FGF-2 binding to chondrocytes from the developing growth plate by perlecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Skeletal keratan sulfate from different tissues. Characterization and alkaline degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 16. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
The Architecture of a Key Glycosaminoglycan: A Technical Guide to the Molecular Weight and Structure of Keratan Sulphate Chains
For Immediate Release
This technical guide provides a comprehensive overview of the molecular weight and structure of keratan sulphate (KS) chains, tailored for researchers, scientists, and drug development professionals. This compound, a major glycosaminoglycan (GAG), plays a critical role in tissue hydration, elasticity, and cellular signaling, particularly in the cornea, cartilage, and central nervous system. Understanding its structural heterogeneity is paramount for elucidating its physiological functions and its implications in various pathological conditions.
Introduction to this compound
This compound is a linear polysaccharide composed of repeating disaccharide units of galactose (Gal) and N-acetylglucosamine (GlcNAc), with the core structure being -3Galβ1-4GlcNAcβ1-.[1] Unlike other GAGs, KS does not contain uronic acid.[2] Its structure is characterized by a high degree of heterogeneity in terms of chain length, sulfation patterns, and the nature of its linkage to a core protein, giving rise to different KS types with distinct tissue distributions and biological functions.[3][4]
Classification and Tissue Distribution of this compound
KS chains are primarily classified into three types based on their linkage to the core protein.
-
This compound I (KSI): Predominantly found in the cornea, KSI is N-linked to an asparagine residue of the core protein via a complex N-glycan.[2] The major core proteins for KSI in the cornea are lumican, keratocan, and mimecan.[2]
-
This compound II (KSII): Typically located in skeletal tissues such as cartilage and bone, KSII is O-linked to a serine or threonine residue of the core protein through a mucin-type O-glycan.[5] Aggrecan is the primary core protein for KSII in cartilage.
-
This compound III (KSIII): Identified in the brain, KSIII is O-linked to a serine or threonine residue via a mannose.[3]
The tissue-specific expression of different core proteins and the enzymatic machinery for KS biosynthesis and modification contribute to the structural diversity of KS chains.[3]
Quantitative Analysis of this compound Chains
The molecular weight and chain length of KS are highly variable, depending on the tissue source, species, and age. This heterogeneity is a key determinant of its biological activity.
| This compound Type | Tissue | Species | Molecular Weight (kDa) | Chain Length (Disaccharide Units) | Key Sulfation Characteristics | Reference(s) |
| KSI | Cornea | Bovine, Human | 5 - 15 | ~14-32 | Variable sulfation with domains of non-, mono-, and di-sulfated units. The non-reducing end is often highly sulfated. | [5][6] |
| KSI | Cartilage (on Fibromodulin) | Bovine | - | 8 - 9 | More highly sulfated than corneal KSI. | [3][5] |
| KSII | Articular Cartilage | Bovine | 2.5 - 5.5 | 5 - 11 | Highly sulfated, consisting almost entirely of di-sulfated monomers. | [3] |
| KSIII | Brain | Human | 7 - >10 | - | Contains highly sulfated disaccharides. |
Structural Features of this compound Chains
The structure of a KS chain can be divided into three main regions: the linkage region, the repeating disaccharide region, and the capping region.
Linkage Regions
The linkage region defines the type of KS and anchors the GAG chain to its core protein.
-
KSI: Linked via a complex biantennary N-glycan to an asparagine residue.
-
KSII: Linked via a mucin "core 2" O-glycan (GalNAc-Gal) to a serine or threonine residue.
-
KSIII: Linked via an O-mannose to a serine or threonine residue.
Repeating Disaccharide Region
The backbone of the KS chain is a polymer of repeating N-acetyllactosamine (Galβ1-4GlcNAc) units linked β1-3. The sulfation of this repeating unit is a key feature of KS structure. Sulfation can occur at the C6 position of both Gal and GlcNAc residues. The pattern of sulfation is not random and often occurs in domains of varying sulfation levels. For instance, corneal KSI has a region near the protein linkage that is less sulfated, followed by a region of monosulfated units (sulfated only on GlcNAc), and a highly sulfated domain at the non-reducing end with both monosaccharides being sulfated.[6] In contrast, cartilage KSII is almost completely composed of di-sulfated disaccharides.[3]
Capping Structures
The non-reducing ends of KS chains are often terminated with "capping" structures, which can include sialic acid, N-acetylgalactosamine, or galactose residues.[3] These caps can influence the biological activity of the KS chain.
Experimental Protocols for the Analysis of this compound
The characterization of KS molecular weight and structure requires a combination of biochemical and analytical techniques.
Purification of this compound from Tissues
Objective: To isolate and purify KS chains from their core proteins and other extracellular matrix components.
Protocol:
-
Tissue Homogenization: Homogenize the tissue (e.g., cornea, cartilage) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4) at 4°C.
-
Proteolysis: Digest the homogenate with a protease, such as papain or pronase, at 65°C for 24-48 hours to degrade the core proteins. The buffer should contain activators like cysteine and EDTA.
-
Anion Exchange Chromatography: Apply the digest to a DEAE-Sephacel or similar anion exchange column. Elute the GAGs with a salt gradient (e.g., 0.1 to 1.0 M NaCl). KS typically elutes at a lower salt concentration than other more highly charged GAGs.
-
Ethanol Precipitation: Precipitate the GAGs from the column fractions by adding 3-5 volumes of ethanol containing 1% potassium acetate at -20°C overnight.
-
Cetylpyridinium Chloride (CPC) Precipitation: For further purification, selectively precipitate GAGs using CPC. KS can be separated from other GAGs by fractional precipitation at different salt concentrations.
-
Dialysis and Lyophilization: Dialyze the purified KS extensively against deionized water and then lyophilize to obtain a dry powder.
Enzymatic Digestion for Structural Analysis
Objective: To depolymerize KS chains into smaller oligosaccharides or disaccharides for detailed structural analysis.
Enzymes:
-
Keratanase II (from Bacillus sp.): An endo-β-N-acetylglucosaminidase that cleaves the β1-3 linkage between GlcNAc and Gal, requiring sulfation at the C6 position of GlcNAc.[7]
-
Endo-β-galactosidase (from Escherichia freundii): Cleaves internal β1-4 galactosidic linkages in non-sulfated regions of KS.[7]
Protocol for Keratanase II Digestion:
-
Reaction Mixture: Prepare a reaction mixture containing purified KS (e.g., 1-100 ng), Keratanase II (e.g., 2-10 mIU), and 5 mM sodium acetate buffer (pH 6.0) in a total volume of 40 µL.[8][9]
-
Incubation: Incubate the reaction mixture at 37°C for 24 hours.[8][9]
-
Enzyme Inactivation: Inactivate the enzyme by heating at 100°C for 5-10 minutes.
-
Filtration: Filter the digest through a molecular weight cutoff filter (e.g., 30 kDa) to remove any undigested material or enzyme.[9] The filtrate containing the KS oligosaccharides is now ready for analysis.
Molecular Weight Determination by SEC-MALS
Objective: To determine the absolute molecular weight and size distribution of intact KS chains.
Methodology: Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is an absolute method for determining molecular weight without the need for column calibration with standards of the same conformation.[10]
Protocol:
-
System Setup: An HPLC system equipped with a size exclusion column (e.g., TSK-gel G2000 SWxl), a MALS detector (e.g., Wyatt miniDAWN), and a refractive index (RI) detector.[11]
-
Mobile Phase: A suitable aqueous buffer, such as 0.2 M sodium sulfate, pH 5.0.[11]
-
Sample Preparation: Dissolve the purified KS in the mobile phase and filter through a 0.22 µm filter.
-
Injection and Data Acquisition: Inject the sample onto the SEC column. Data from the MALS and RI detectors are collected and analyzed using specialized software (e.g., ASTRA). The software calculates the weight-average molecular weight (Mw) and polydispersity of the KS sample.
Disaccharide Analysis by HPLC and Mass Spectrometry
Objective: To quantify the different sulfated disaccharides produced by enzymatic digestion, providing information on the sulfation pattern of the original KS chain.
Protocol:
-
HPLC Separation:
-
Column: A strong anion exchange (SAX) column is typically used to separate the negatively charged sulfated disaccharides.
-
Mobile Phase: A salt gradient (e.g., sodium chloride or sodium phosphate) is used for elution.
-
Detection: The eluted disaccharides can be detected by UV absorbance (if derivatized) or by post-column derivatization with a fluorescent reagent like 2-cyanoacetamide.[12]
-
-
Mass Spectrometry (MS) Analysis:
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying KS-derived disaccharides.[13]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Analysis: Multiple reaction monitoring (MRM) can be used to specifically detect and quantify known mono- and di-sulfated disaccharides based on their specific precursor and product ion masses.[13]
-
Visualizing this compound Biology and Analysis
This compound Biosynthesis Pathway
The biosynthesis of KS is a complex process involving a series of glycosyltransferases and sulfotransferases located in the Golgi apparatus.
Caption: A simplified schematic of the this compound biosynthesis pathway.
Experimental Workflow for KS Structural Analysis
A typical workflow for the structural characterization of this compound chains.
Caption: General experimental workflow for this compound structural analysis.
Structural Comparison of KS Types
This diagram illustrates the key structural differences between the three main types of this compound.
Caption: Key structural distinctions between KSI, KSII, and KSIII.
Conclusion
The molecular weight and structure of this compound chains are intricately linked to their diverse biological roles. The heterogeneity of KS, arising from variations in chain length, sulfation, and linkage to core proteins, provides a sophisticated mechanism for regulating cellular processes in a tissue-specific manner. The methodologies outlined in this guide provide a robust framework for researchers to investigate the structure-function relationships of this important glycosaminoglycan, paving the way for new diagnostic and therapeutic strategies in a range of diseases.
References
- 1. Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www1.udel.edu [www1.udel.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Keratan sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keratan sulfate - Wikipedia [en.wikipedia.org]
- 6. Structural and biochemical aspects of this compound in the cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Keratan sulfate-degrading enzymes from bacteria - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography analysis of keratan sulfate oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Keratan sulfate oligosaccharides]:Glycoscience Protocol Online Database [jcggdb.jp]
- 10. wyatt.com [wyatt.com]
- 11. wyatt.com [wyatt.com]
- 12. Separation of keratan-sulfate-derived disaccharides by high-performance liquid chromatography and postcolumn derivatization with 2-cyanoacetamide and fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Keratan Sulphate Isoforms and Their Tissue Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keratan sulphate (KS) is a structurally complex glycosaminoglycan (GAG) with significant roles in tissue organization, cell signaling, and pathophysiology. Unlike other GAGs, KS is characterized by a repeating disaccharide unit of galactose and N-acetylglucosamine and exhibits remarkable heterogeneity through its various isoforms. This guide provides an in-depth overview of the classification of this compound isoforms, their specific tissue distribution with quantitative data, and their functional implications. Furthermore, it details the biosynthetic and catabolic pathways, involvement in cell signaling, and comprehensive experimental protocols for the study of KS, from tissue extraction to advanced analytical techniques. This document is intended to be a valuable resource for researchers and professionals in the fields of glycobiology, tissue engineering, and drug development.
Introduction to this compound
This compound is a major class of glycosaminoglycans, which are long, unbranched polysaccharides. The fundamental structure of KS consists of a repeating disaccharide unit of D-galactose (Gal) and N-acetyl-D-glucosamine (GlcNAc), joined by a β(1-4) linkage. This backbone can be sulfated at the 6th carbon position of either or both monosaccharide residues.[1] This variability in sulfation, along with other structural modifications, gives rise to the different isoforms of KS. Keratan sulphates are found in various tissues, including the cornea, cartilage, bone, and central nervous system, where they perform a range of functions from maintaining tissue hydration and transparency to modulating cell signaling pathways.[1][2]
This compound Isoforms: Structure and Classification
The classification of this compound isoforms is primarily based on the linkage of the glycan chain to the core protein.[3]
-
This compound I (KSI): In KSI, the glycan chain is N-linked to an asparagine (Asn) residue of the core protein through a complex oligosaccharide.[3] KSI is the predominant form in the cornea.[3]
-
This compound II (KSII): KSII is characterized by an O-linkage to a serine (Ser) or threonine (Thr) residue of the core protein via an N-acetylgalactosamine (GalNAc) molecule.[3] This isoform is typically found in skeletal tissues like cartilage.[3]
-
This compound III (KSIII): A third type, KSIII, has been identified in the brain and is distinguished by an O-linkage to a Ser or Thr residue via a mannose (Man) molecule.[3]
The structural diversity of these isoforms is further enhanced by variations in the degree and pattern of sulfation along the polysaccharide chain, as well as by the presence of other sugar moieties like fucose and sialic acid.
Tissue Distribution of this compound Isoforms
This compound is widely distributed throughout the body, with its concentration and isoform type varying significantly between tissues.[3] The cornea is the tissue with the highest known concentration of KS.[3][4]
Quantitative Distribution of this compound
| Tissue | Species | This compound Concentration | Reference |
| Cornea | Human | 15 µg/mg dry weight | [4] |
| Brain | - | Second richest source after cornea | [3] |
| Cartilage | - | Significant quantities present | [1] |
| Bone | - | Present | [1] |
Further quantitative data for brain and cartilage are subjects of ongoing research.
Qualitative Distribution of KS Isoforms
| Tissue | Predominant Isoform(s) | Associated Core Proteins | Key Functions |
| Cornea | KSI | Lumican, Keratocan, Mimecan | Maintaining corneal transparency and hydration |
| Cartilage | KSII | Aggrecan | Resisting compressive forces, tissue hydration |
| Brain | KSIII, KSI | Phosphacan, SV2, Aggrecan | Axonal guidance, synaptic plasticity, glial scar formation |
| Bone | KSII | Aggrecan | Regulation of bone mineralization |
Biosynthesis and Catabolism of this compound
Biosynthesis
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that take place in the Golgi apparatus. The process is initiated by the synthesis of a specific linkage oligosaccharide on a core protein, followed by the sequential addition of galactose and N-acetylglucosamine residues by glycosyltransferases. Sulfation of the growing chain is carried out by specific sulfotransferases.
Catabolism
The degradation of this compound occurs in lysosomes through the sequential action of various exo- and endo-glycosidases and sulfatases. These enzymes break down the complex polysaccharide into its constituent monosaccharides and sulfate ions, which can then be recycled by the cell.
Biological Functions and Signaling Pathways
This compound proteoglycans are not merely structural components; they are active participants in various cellular processes, including cell adhesion, migration, and signaling.
Role in FGF Signaling
While heparan sulphate is the primary glycosaminoglycan co-receptor for Fibroblast Growth Factor (FGF) signaling, there is evidence that this compound can also modulate this pathway.[2][5] KS can interact with FGFs and their receptors (FGFRs), potentially influencing ligand-receptor binding affinity and subsequent downstream signaling cascades, such as the MAPK/ERK pathway.[6][7] The precise role of KS in FGF signaling is tissue-specific and an area of active investigation.
Experimental Methodologies for Studying this compound
The study of this compound requires a combination of techniques for its extraction, purification, and characterization.
General Experimental Workflow
The analysis of this compound from tissue samples typically follows a multi-step process, from initial tissue processing to detailed structural and quantitative analysis.
Detailed Experimental Protocols
Protocol 1: this compound Extraction from Tissues
-
Tissue Homogenization: Tissues are minced and homogenized in a lysis buffer (e.g., containing urea or guanidine hydrochloride) to extract proteins and proteoglycans.
-
Proteoglycan Precipitation: Proteoglycans are precipitated from the tissue extract using reagents like ethanol or acetone.
-
Solubilization: The precipitate is resolubilized in an appropriate buffer for further purification.
-
Purification: Anion exchange chromatography is commonly used to separate this compound proteoglycans from other proteins and nucleic acids.
Protocol 2: Immunohistochemistry for this compound Detection
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Enzymatic digestion with keratanase and/or chondroitinase ABC is often necessary to unmask the KS epitopes.[2]
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., containing normal serum).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for this compound (e.g., 5D4 or BKS-1).[2]
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The signal is visualized using a chromogenic substrate (e.g., DAB) or a fluorescent dye.
-
Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) and mounted for microscopy.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for KS Quantification
-
Coating: A microtiter plate is coated with a capture antibody specific for this compound.
-
Blocking: The remaining protein-binding sites on the plate are blocked.
-
Sample/Standard Incubation: Samples and known standards of this compound are added to the wells.
-
Detection Antibody Incubation: A biotinylated detection antibody for KS is added.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change.
-
Measurement: The absorbance is read on a plate reader, and the concentration of KS in the samples is determined by comparison to the standard curve.
Protocol 4: HPLC and Mass Spectrometry Analysis
-
Enzymatic Digestion: Purified this compound is digested with specific enzymes like keratanase II to generate disaccharides.[1]
-
HPLC Separation: The resulting disaccharides are separated by high-performance liquid chromatography (HPLC), typically using an anion-exchange column.[1]
-
Detection and Quantification: Disaccharides can be detected and quantified using fluorescence or UV detection.[1]
-
Mass Spectrometry (MS): For detailed structural analysis, the separated disaccharides are analyzed by mass spectrometry to determine their exact mass, sulfation pattern, and linkage.
This compound in Drug Development
The involvement of this compound in various physiological and pathological processes makes it an attractive target for drug development.
-
Biomarkers: Altered levels of this compound in serum or synovial fluid have been investigated as potential biomarkers for diseases such as osteoarthritis and certain cancers.
-
Therapeutic Targets: Targeting the enzymes involved in KS biosynthesis or degradation could offer novel therapeutic strategies for diseases characterized by abnormal KS expression. Furthermore, understanding the role of KS in cell signaling may lead to the development of drugs that modulate these pathways for therapeutic benefit.
Conclusion
This compound isoforms represent a diverse and functionally important class of glycosaminoglycans. Their tissue-specific expression and involvement in key biological processes underscore their significance in health and disease. The continued development of advanced analytical techniques will further elucidate the complex roles of these molecules, paving the way for new diagnostic and therapeutic applications. This guide provides a solid foundation for researchers and professionals seeking to explore the multifaceted world of this compound.
References
- 1. Extracellular matrix - Wikipedia [en.wikipedia.org]
- 2. Keratan sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. FGF-2– and TGF-β1–Induced Downregulation of Lumican and Keratocan in Activated Corneal Keratocytes by JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Notes: Quantification of Keratan Sulphate in Tissue Samples
Introduction
Keratan sulphate (KS) is a significant glycosaminoglycan (GAG) found in various connective tissues, including cartilage, bone, and the cornea.[1] It also plays a role in the central nervous system, particularly in development and glial scar formation following injury.[1] Structurally, KS is a linear polymer of repeating disaccharide units of galactose (Gal) and N-acetylglucosamine (GlcNAc).[2] Unlike other GAGs, it does not contain uronic acid.[3] There are three main types of KS, classified based on their linkage to a core protein:
-
This compound I (KSI): N-linked to asparagine, predominantly found in the cornea.[4][5]
-
This compound II (KSII): O-linked to serine or threonine, primarily found in skeletal tissues like cartilage.[4][5]
-
This compound III (KSIII): O-linked to mannose, most abundant in the brain.[5][6]
The quantification of KS in tissue samples is crucial for understanding its physiological roles, its involvement in pathological conditions like osteoarthritis and macular corneal dystrophy, and for the development of novel therapeutic strategies.[2] This document provides detailed protocols for the primary methods used to quantify this compound in tissue samples.
Experimental Workflow Overview
The general procedure for quantifying this compound from tissue samples involves several key stages, from initial sample processing to final data analysis. The specific steps may vary depending on the chosen quantification method.
Caption: General workflow for the quantification of this compound from tissue samples.
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
The ELISA method is a highly sensitive and specific immunoassay for quantifying KS. It typically uses a monoclonal antibody that recognizes a specific epitope on the KS chain. Competitive ELISA is a common format for KS quantification.[7][8]
Protocol: Competitive ELISA
-
Tissue Preparation and Digestion:
-
Weigh the wet tissue sample (e.g., 10-20 mg).
-
Mince the tissue into small pieces (1-2 mm).
-
Homogenize the tissue in a suitable buffer (e.g., PBS).
-
Add a protease solution (e.g., papain or Proteinase K) to digest the core proteins and release GAG chains. Incubate at 60-65°C for several hours to overnight.
-
Heat-inactivate the protease (e.g., 100°C for 10 minutes).
-
Centrifuge the digest at 10,000 x g for 15 minutes to pellet any insoluble debris.
-
Collect the supernatant containing the GAGs, including KS.
-
-
ELISA Procedure (based on typical kit protocols): [8][9][10]
-
Prepare KS standards by performing serial dilutions of the provided stock standard.
-
Add 50 µL of the standards and prepared tissue samples to the appropriate wells of the antibody-pre-coated microplate.
-
Immediately add 50 µL of biotin-conjugated anti-KS antibody to each well.
-
Cover the plate and incubate for 1 hour at 37°C. During this incubation, the KS in the sample competes with the biotin-labeled KS for binding to the pre-coated antibody.
-
Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Aspirate and wash the plate 5 times with wash buffer.
-
Add 90 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measure the optical density (OD) at 450 nm using a microplate reader within 10 minutes of adding the stop solution.
-
-
Data Analysis:
-
Create a standard curve by plotting the OD values of the standards against their known concentrations.
-
The concentration of KS in the samples is inversely proportional to the OD reading.
-
Determine the concentration of KS in the tissue samples by interpolating their OD values from the standard curve.
-
Normalize the result to the initial wet weight of the tissue (e.g., ng of KS per mg of tissue).
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of KS.[11] The method involves the enzymatic digestion of KS into its constituent disaccharides, which are then separated by liquid chromatography and detected by mass spectrometry.[12] This allows for the simultaneous quantification of different sulfated forms of KS disaccharides.
Protocol: LC-MS/MS for KS Disaccharide Analysis
-
Tissue and GAG Preparation:
-
Prepare the GAG-containing supernatant from the tissue sample as described in the ELISA protocol (Step 1).
-
Further purification of GAGs can be achieved by anion exchange chromatography if necessary.
-
-
Enzymatic Digestion: [13]
-
To an aliquot of the GAG extract, add Keratanase II (endo-β-N-acetylglucosaminidase). This enzyme specifically cleaves the β-1,3-N-acetylglucosaminidic linkages in KS, releasing disaccharides.[3][14]
-
Incubate the mixture in a suitable buffer (e.g., 50 mM sodium acetate, pH 6.0) at 37°C for at least 12 hours or overnight.[13]
-
-
LC-MS/MS Analysis: [11]
-
Filter the digested sample to remove the enzyme and any particulates.
-
Inject an aliquot of the filtrate into the LC-MS/MS system.
-
Chromatography: Separate the disaccharides using a suitable column, such as an amine-based column (e.g., Capcell Pak NH2 UG80).[12]
-
Mass Spectrometry: Perform detection using an electrospray ionization (ESI) source, typically in negative ion mode.[11][12]
-
Use Selected Reaction Monitoring (SRM) for quantification. Monitor specific precursor-to-product ion transitions for each KS disaccharide (e.g., monosulfated and disulfated disaccharides).
-
-
Data Analysis:
-
Generate standard curves for each KS disaccharide using commercially available standards.
-
Quantify the amount of each disaccharide in the sample by comparing its peak area to the corresponding standard curve.
-
Sum the amounts of the different disaccharides to determine the total KS content.
-
Normalize the result to the initial tissue weight.
-
Method 3: Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)
FACE is a sensitive method that allows for the separation and quantification of GAG-derived disaccharides.[15][16] The technique involves enzymatic digestion of KS, fluorescent labeling of the resulting disaccharides, and separation by high-resolution electrophoresis.[17]
Protocol: FACE for KS Analysis
-
Sample Preparation and Digestion:
-
Extract and digest the KS chains from the tissue sample using proteases and Keratanase II, as described in the LC-MS/MS protocol.
-
-
Fluorophore Labeling: [16][17]
-
Lyophilize the digested sample to dryness.
-
Label the reducing termini of the generated disaccharides by reductive amination with a fluorescent tag, such as 2-aminoacridone (AMAC).
-
This is typically done by incubating the dried digest with a solution of AMAC and a reducing agent like sodium cyanoborohydride.
-
-
Electrophoresis:
-
Resolve the AMAC-labeled disaccharides on a high-percentage polyacrylamide gel using a Tris-acetate buffer system.
-
Run commercially available labeled KS disaccharide standards on the same gel for identification and quantification.
-
-
Imaging and Quantification:
-
Visualize the fluorescently labeled bands using a UV imaging system.
-
Identify the bands corresponding to KS disaccharides by comparing their migration to the standards.
-
Quantify the bands using densitometry software. The fluorescence intensity is proportional to the molar amount of the disaccharide.
-
Calculate the total KS concentration and normalize to the initial tissue weight.
-
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the tissue type, age, and species. The following table provides illustrative data from published studies.
| Tissue | Species | Age | This compound Concentration | Method | Reference |
| Cornea | Chick | Embryonic Day 8 | ~1.2 nmol/mg dry weight (total sulfated KS disaccharides) | ESI-MS/MS | [3] |
| Cornea | Chick | Embryonic Day 14 | ~2.3 nmol/mg dry weight (total sulfated KS disaccharides) | ESI-MS/MS | [3] |
| Cornea | Chick | Adult (70-week) | ~2.0 nmol/mg dry weight (total sulfated KS disaccharides) | ESI-MS/MS | [3] |
| Nasal Cartilage | Bovine | Not Specified | High levels (used for KS isolation) | N/A | [18] |
| Nucleus Pulposus | Bovine | Not Specified | High levels (used for KS isolation) | N/A | [18] |
| Articular Cartilage | Porcine | Not Specified | Compositional analysis performed | LC-ESI-MS/MS | [11] |
Note: Direct comparison between studies can be challenging due to differences in sample preparation, quantification methods, and units of measurement.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process occurring in the Golgi apparatus, involving a series of enzymatic steps catalyzed by glycosyltransferases and sulfotransferases.[2]
Caption: Simplified pathway of this compound biosynthesis in the Golgi apparatus.
References
- 1. Keratan sulfate - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Keratan Sulfate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keratan Sulfate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Keratan sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. mybiosource.com [mybiosource.com]
- 10. abbexa.com [abbexa.com]
- 11. Quantitative analysis of glycosaminoglycans, chondroitin/dermatan sulfate, hyaluronic acid, heparan sulfate, and keratan sulfate by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical method for keratan sulfates by high-performance liquid chromatography/turbo-ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Keratan sulfate oligosaccharides]:Glycoscience Protocol Online Database [jcggdb.jp]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Fluorophore-assisted carbohydrate electrophoresis (FACE) of glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mybiosource.com [mybiosource.com]
- 18. Skeletal keratan sulfate from different tissues. Characterization and alkaline degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Keratan Sulfate Disaccharides by LC-MS/MS
Introduction
Keratan sulfate (KS) is a unique glycosaminoglycan (GAG) characterized by a repeating disaccharide unit of galactose (Gal) and N-acetylglucosamine (GlcNAc).[1][2] Unlike other GAGs, it does not contain uronic acid.[1][2] The sulfate groups are typically found at the C-6 position of both GlcNAc and Gal residues, leading to structural heterogeneity.[1][2] This structural variability plays a crucial role in various biological processes, and alterations in KS sulfation patterns have been implicated in several diseases, including macular corneal dystrophy and Morquio A syndrome (MPS IVA).[3] Consequently, accurate and sensitive quantification of KS disaccharide isomers is essential for biomarker discovery and understanding disease pathogenesis. This application note describes a robust method for the analysis of KS disaccharides using enzymatic digestion followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The method involves the specific enzymatic digestion of KS chains into their constituent disaccharides using Keratanase II. This enzyme cleaves the β1-3 glucosaminidic linkages to galactose, requiring sulfation at the C-6 position of the adjacent N-acetylglucosamine.[1][2] The resulting monosulfated (Gal-β-1,4-GlcNAc(6S)) and disulfated (Gal(6S)-β-1,4-GlcNAc(6S)) disaccharides are then separated and quantified by LC-MS/MS.[4] The high sensitivity and specificity of this technique allow for the detection of even subtle changes in KS sulfation patterns in complex biological samples.[5][6]
Experimental Protocols
I. Enzymatic Digestion of Keratan Sulfate
This protocol describes the digestion of purified KS or KS within biological matrices (e.g., serum, plasma, tissue extracts) into disaccharides using Keratanase II.
Materials:
-
Keratan sulfate sample (1-100 ng)
-
Keratanase II (from Bacillus sp.)
-
5 mM Sodium acetate buffer (pH 6.0)
-
Ultrapure water
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Ultrafiltration device (e.g., 30 kDa molecular weight cut-off)
Procedure:
-
In a microcentrifuge tube, combine the KS sample with Keratanase II (e.g., 10 mIU) in a total volume of 40 µL of 5 mM sodium acetate buffer (pH 6.0).[1]
-
Incubate the reaction mixture at 37°C for 24 hours.[1]
-
After incubation, terminate the enzymatic reaction by heating the sample at 100°C for 10 minutes.
-
Filter the digested sample through a 30 kDa molecular weight cut-off ultrafiltration device to remove the enzyme and any undigested larger molecules.[1]
-
The filtrate, containing the KS disaccharides, is now ready for LC-MS/MS analysis.
II. LC-MS/MS Analysis of Keratan Sulfate Disaccharides
This protocol outlines the parameters for the separation and detection of KS disaccharides using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters:
-
Column: Hypercarb (2.0 mm i.d. x 150 mm, 5 µm) or Capcell Pak NH2 UG80 (2.0 mm i.d. x 35 mm)[5][6][7]
-
Mobile Phase: Gradient elution of acetonitrile and 0.01 M ammonium bicarbonate (pH 10)[3][7]
-
Injection Volume: 10 µL of the filtrate from the digestion step[1]
-
Column Temperature: Ambient or as optimized for the specific column
MS/MS Parameters:
-
Ionization Mode: Negative ion electrospray ionization (ESI-)[3][5][6]
-
MRM Transitions:
-
Monosulfated Disaccharide (MSD - Gal-β-1,4-GlcNAc(6S)): Precursor ion [M-H]⁻ at m/z 462.0[4]
-
Disulfated Disaccharide (DSD - Gal(6S)-β-1,4-GlcNAc(6S)): Precursor ion [M-H]⁻ at m/z 541.9 and/or [M-2H]²⁻ at m/z 270.4[4]
-
Note: Product ions for fragmentation should be optimized based on the specific instrument used.
-
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximal signal intensity of the target analytes.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized to compare the relative abundance of monosulfated and disulfated KS disaccharides in different biological samples.
| Sample Source | Monosulfated Disaccharide (MSD) | Disulfated Disaccharide (DSD) | Degree of Sulfation (DSD/MSD Ratio) | Reference |
| Nasal Cartilage | Lower Abundance | Higher Abundance | Highest | [5][6] |
| Cornea | Higher Abundance | Lower Abundance | Intermediate | [5][6] |
| Brain | Highest Abundance | Lowest Abundance | Lowest | [5][6] |
Table 1: Relative Abundance of Keratan Sulfate Disaccharides in Various Tissues. The degree of sulfation differs significantly across tissues, with nasal cartilage exhibiting the highest proportion of disulfated disaccharides.[5][6]
| Developmental Stage (Chick Cornea) | Total Sulfated KS Disaccharides (Relative Concentration) | Molar Percent of DSD | Reference |
| Embryonic Day 8 (E8) | High | > MSD | [4] |
| Embryonic Day 10 (E10) | Lowest | > MSD | [4] |
| Embryonic Day 14 (E14) | Second Peak | > MSD | [4] |
| Embryonic Day 18 (E18) | Second Low | > MSD | [4] |
| Embryonic Day 20 (E20) | High | Equivalent to MSD | [4] |
| Adult | High | < MSD | [4] |
Table 2: Changes in Keratan Sulfate Disaccharide Composition During Chick Corneal Development. The total concentration and the molar ratio of disulfated to monosulfated disaccharides undergo dynamic changes throughout corneal development.[4]
Visualizations
Caption: Workflow for KS Disaccharide Analysis.
Caption: Enzymatic Cleavage of Keratan Sulfate.
References
- 1. [Keratan sulfate oligosaccharides]:Glycoscience Protocol Online Database [jcggdb.jp]
- 2. High-performance liquid chromatography analysis of keratan sulfate oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Analytical method for keratan sulfates by high-performance liquid chromatography/turbo-ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monoclonal Antibodies for the Specific Detection of Keratan Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of monoclonal antibodies in the specific detection of keratan sulfate (KS). Keratan sulfate is a glycosaminoglycan found in various tissues, including cartilage, cornea, and the central nervous system, and is involved in cell signaling, tissue hydration, and neural development.[1][2][3] The monoclonal antibodies described herein are valuable tools for investigating the distribution, quantification, and functional roles of KS in both normal and pathological conditions.
Available Monoclonal Antibodies for Keratan Sulfate Detection
A variety of monoclonal antibodies targeting different epitopes of keratan sulfate are commercially available. The choice of antibody will depend on the specific application and the nature of the keratan sulfate being investigated (e.g., sulfation level, core protein).
| Antibody Clone | Target Epitope | Recommended Applications | Notes |
| 5D4 | Highly sulfated keratan sulfate (both Type I and Type II)[1][3] | ELISA, IHC, Western Blot[1][2] | Recognizes oversulfated heptasaccharide epitopes.[2] Widely used for general KS detection. |
| R-10G | Keratan sulfate lacking oversulfated structures[2] | IHC, Western Blot[2] | Useful for studying KS on human induced pluripotent stem cells (hiPSCs).[2] |
| 373E1 | Keratan sulfate | ELISA, IHC, Western Blot, Flow Cytometry, Immunoprecipitation[2] | A versatile antibody for multiple applications. |
| BKS-1 | Keratanase-generated neoepitope (GlcNAc-6-S)[4] | IHC, Western Blot[4] | Requires pre-digestion of the sample with keratanase. Provides a more defined staining pattern than 5D4 in some tissues.[4] |
| 4B3/D10 | Keratan sulfate | IHC, Western Blot, Immunofluorescence[5] |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA for the quantification of keratan sulfate in biological samples.[6]
Materials:
-
96-well microtiter plates
-
Anti-keratan sulfate monoclonal antibody (e.g., 5D4)
-
Keratan sulfate standard
-
Biotinylated anti-keratan sulfate antibody
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample dilution buffer (e.g., PBS)
Procedure:
-
Coating: Coat the wells of a 96-well plate with an appropriate concentration of anti-keratan sulfate antibody in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add standards and samples to the wells, followed by the addition of a biotinylated anti-keratan sulfate antibody. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Stop the reaction by adding stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of keratan sulfate in the samples by comparing their absorbance to the standard curve.
Immunohistochemistry (IHC)
This protocol provides a general procedure for the detection of keratan sulfate in formalin-fixed, paraffin-embedded tissue sections.[7][8]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0)
-
Wash buffer (e.g., PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary anti-keratan sulfate monoclonal antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 5 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with wash buffer.
-
Block endogenous peroxidase activity by incubating with 3% H₂O₂ for 10 minutes.
-
Wash slides with wash buffer.
-
Apply blocking solution and incubate for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-keratan sulfate antibody to the optimal concentration in blocking solution.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with wash buffer (3 x 5 minutes).
-
Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with wash buffer (3 x 5 minutes).
-
Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash slides with wash buffer (3 x 5 minutes).
-
Apply DAB substrate and monitor for color development.
-
-
Counterstaining and Mounting:
-
Rinse slides with deionized water.
-
Counterstain with hematoxylin.
-
Dehydrate slides through graded ethanol and xylene.
-
Mount with mounting medium and a coverslip.
-
Western Blotting
This protocol outlines the detection of keratan sulfate-containing proteoglycans by Western blotting.
Materials:
-
Protein samples (cell lysates or tissue extracts)
-
Lysis buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary anti-keratan sulfate monoclonal antibody
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues in a suitable lysis buffer. Determine the protein concentration of each sample.
-
SDS-PAGE:
-
Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-keratan sulfate antibody in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Signaling Pathways and Experimental Workflows
Keratan Sulfate in Axonal Guidance Signaling
Keratan sulfate plays a significant role in neural development by interacting with signaling molecules involved in axonal guidance.[9][10][11] It can modulate the interaction between Slit, a secreted guidance cue, and its transmembrane receptor Robo, thereby influencing downstream signaling through Rho GTPases, which regulate cytoskeletal dynamics.[9][11]
References
- 1. biocompare.com [biocompare.com]
- 2. amsbio.com [amsbio.com]
- 3. mdbioproducts.com [mdbioproducts.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. biocompare.com [biocompare.com]
- 6. A comparison of glycosaminoglycan distributions, keratan sulphate sulphation patterns and collagen fibril architecture from central to peripheral regions of the bovine cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. Immunohistochemistry Protocol for Keratin Antibodies [protocols.io]
- 9. Keratan sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Extraction and Purification of Keratan Sulphate from Bovine Cornea
Audience: Researchers, scientists, and drug development professionals.
Introduction: Keratan sulphate (KS) is a major glycosaminoglycan (GAG) in the bovine cornea, constituting approximately 71% of the total GAGs.[1] It exists as proteoglycans (KSPGs), primarily linked to the core proteins lumican, keratocan, and mimecan.[2][3][4] These KSPGs are crucial for maintaining the structure and transparency of the corneal stroma by regulating collagen fibril organization and tissue hydration.[4][5] The extraction and purification of KS from bovine corneas are essential for various research applications, including structural analysis, investigation of its biological functions, and the development of novel therapeutic agents. Bovine corneas are a rich source for isolating multi-milligram quantities of high-purity KS.[2][3]
Principle of the Method: The protocol involves the liberation of GAG chains from their core proteins through enzymatic proteolysis. Subsequently, the GAGs are separated from peptides and other tissue debris. This compound is then isolated from other GAGs, such as chondroitin sulphate, using anion-exchange chromatography. The final purified KS is desalted and lyophilized.
Experimental Protocols
Protocol 1: Extraction of Crude Glycosaminoglycans (GAGs)
This protocol outlines the initial steps from tissue preparation to the isolation of a crude mixture of GAGs.
Materials and Reagents:
-
Fresh or frozen bovine eyes
-
Scalpel and forceps
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetone
-
Papain (from Carica papaya)
-
Sodium acetate
-
Cysteine hydrochloride
-
EDTA (Ethylenediaminetetraacetic acid)
-
Trichloroacetic acid (TCA)
-
Sodium chloride (NaCl)
-
Ethanol (95% and absolute)
-
Dialysis tubing (3.5 kDa MWCO)
-
Centrifuge and centrifuge tubes
Methodology:
-
Corneal Excision: Isolate corneas from fresh bovine eyes using a scalpel. Remove the epithelium and endothelium by scraping.
-
Dehydration and Defatting: Mince the corneal stromas and wash them with cold PBS. Dehydrate and defat the tissue by washing with acetone several times until the acetone remains clear. Air-dry the tissue to obtain a constant weight.
-
Proteolytic Digestion:
-
Suspend the dried corneal tissue in a digestion buffer (e.g., 0.1 M sodium acetate, 5 mM cysteine-HCl, 5 mM EDTA, pH 6.8).
-
Add papain to a final concentration of 1 mg/mL.
-
Incubate the mixture at 65°C for 48-72 hours with gentle agitation.
-
-
Termination and Clarification:
-
Stop the digestion by adding TCA to a final concentration of 10% (w/v) and incubating on ice for 1 hour to precipitate proteins and undigested material.
-
Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C. Collect the supernatant containing the soluble GAGs.
-
-
GAG Precipitation:
-
Transfer the supernatant to a new tube and add 4 volumes of ice-cold 95% ethanol containing 1.3% (w/v) sodium acetate.
-
Allow the GAGs to precipitate overnight at -20°C.
-
-
Washing and Drying:
-
Centrifuge at 5,000 x g for 20 minutes to pellet the crude GAGs.
-
Wash the pellet sequentially with 80% ethanol and then absolute ethanol.
-
Dry the GAG pellet in a desiccator or by lyophilization.
-
Protocol 2: Purification of this compound by Anion-Exchange Chromatography
This protocol describes the separation of KS from other GAGs using a DEAE (diethyl-aminoethyl) cellulose column.[6]
Materials and Reagents:
-
Crude GAG extract (from Protocol 1)
-
DEAE-Sephacel or similar anion-exchange resin[6]
-
Sodium acetate buffer (e.g., 0.1 M, pH 6.0)
-
Sodium chloride (NaCl) for gradient elution
-
Dialysis tubing (3.5 kDa MWCO)
-
Chromatography column
-
Fraction collector
-
Spectrophotometer or plate reader for GAG quantification assay (e.g., DMMB assay)
Methodology:
-
Column Preparation: Pack a chromatography column with DEAE resin and equilibrate it with the starting buffer (e.g., 0.1 M sodium acetate, pH 6.0) until the pH and conductivity of the eluate match the buffer.[6]
-
Sample Loading: Dissolve the crude GAG extract in the starting buffer and apply it to the equilibrated column.
-
Washing: Wash the column with several volumes of the starting buffer to remove any unbound material.
-
Elution: Elute the bound GAGs using a stepwise or linear gradient of NaCl in the starting buffer. The concentration gradient can range from 0.1 M to 2.0 M NaCl.
-
Chondroitin sulphate typically elutes at a lower salt concentration than the more highly sulphated this compound.
-
-
Fraction Collection and Analysis: Collect fractions and monitor the GAG content using a suitable assay (e.g., Dimethylmethylene Blue - DMMB assay) or by measuring absorbance at 215 nm.
-
Pooling and Desalting: Pool the fractions containing the purified this compound. Remove the high salt concentration by extensive dialysis against deionized water at 4°C.
-
Lyophilization: Freeze-dry the dialyzed KS solution to obtain a pure, fluffy, fibrous powder.[2]
Data Presentation
Quantitative data from the extraction and purification process can be summarized as follows.
Table 1: Typical Yield of this compound from Bovine Cornea
| Parameter | Value | Reference |
| Starting Material | 50 Bovine Corneas | [2] |
| Dry Weight per Cornea | 17.5 g | [2] |
| Total Yield of KS GAG | ~180 mg | [2] |
| Yield per Cornea | ~3.6 mg | Calculated |
Table 2: Glycosaminoglycan Composition in Bovine Cornea
This table shows the typical distribution of GAGs in the bovine corneal stroma, highlighting the prevalence of this compound and the necessity for purification.
| Glycosaminoglycan | Percentage of Total GAGs | Reference |
| This compound | ~71% | [1] |
| Chondroitin 4-Sulphate | ~17% | [1] |
| Chondroitin 6-Sulphate | ~4% | [1] |
| Other | ~8% | Calculated |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the extraction and purification of this compound from bovine cornea.
References
- 1. The biosynthesis in vitro of this compound in bovine cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of bovine corneal keratan sulfate and its growth factor and morphogen binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of bovine corneal keratan sulfate and its growth factor and morphogen binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and biochemical aspects of this compound in the cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Keratan Sulphate Labeling in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fluorescent labeling of keratan sulphate (KS) in various biological samples. The methodologies outlined are essential for researchers investigating the distribution, expression, and functional roles of KS in tissue development, disease pathology, and as a potential therapeutic target.
Introduction to this compound
This compound is a large, highly hydrated glycosaminoglycan (GAG) found in the extracellular matrix (ECM) and on cell surfaces.[1] It plays a crucial role in tissue hydration, elasticity, and has been implicated in a variety of cellular processes including cell adhesion, migration, and signaling. There are two main types of this compound, distinguished by their linkage to the core protein. KS-I is N-linked and predominantly found in the cornea, while KS-II is O-linked and is characteristic of cartilage. A third type, KS-III, is O-linked to mannose and is found in the brain. The structure of KS can be heterogeneous with varying degrees of sulfation, which influences its biological activity.
Applications in Research and Drug Development
Fluorescence microscopy is a powerful tool to visualize the localization of KS within tissues and cells. This technique is widely used to:
-
Characterize KS distribution: Map the localization of KS in different tissues and at various developmental stages.
-
Investigate disease pathology: Analyze changes in KS expression and distribution in diseases such as osteoarthritis, macular corneal dystrophy, and cancer.
-
Evaluate therapeutic efficacy: Assess the effect of drug candidates on KS expression and the ECM.
-
Study cell signaling: Elucidate the role of KS in modulating signaling pathways critical for cell behavior.
Experimental Protocols
Part 1: Immunofluorescence Staining of this compound in Cultured Cells
This protocol provides a general guideline for the immunofluorescent staining of KS in adherent cell cultures.
Materials:
-
Primary antibody against this compound (e.g., mouse monoclonal 5D4, R-10G, or BKS-1)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 5-10% normal goat serum in PBS)
-
Antifade mounting medium with DAPI
-
Glass coverslips and microscope slides
Protocol:
-
Cell Culture: Culture cells on sterile glass coverslips in a suitable multi-well plate until they reach the desired confluency.
-
Washing: Gently wash the cells three times with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target KS epitope is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-KS antibody in Blocking Buffer to its optimal concentration (see Table 1). Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI in PBS for 5 minutes to stain the nuclei.
-
Washing: Briefly wash the cells once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
| Parameter | Recommendation |
| Primary Antibody Dilution | 1:50 - 1:500 (empirically determined) |
| Secondary Antibody Dilution | 1:200 - 1:1000 (empirically determined) |
| Incubation Time (Primary Ab) | 1-2 hours at RT or overnight at 4°C |
| Incubation Time (Secondary Ab) | 1 hour at RT |
| Fixation Time | 15-20 minutes |
| Permeabilization Time | 10-15 minutes |
| Blocking Time | 30-60 minutes |
Table 1: Recommended quantitative parameters for immunofluorescence staining of this compound in cultured cells. Optimal conditions may vary depending on the cell type, antibody, and specific experimental setup.
Part 2: Immunofluorescence Staining of this compound in Tissue Sections with Keratanase Digestion
For some anti-KS antibodies, such as BKS-1, enzymatic digestion with keratanase is required to expose the epitope. This protocol is adapted for frozen or paraffin-embedded tissue sections.
Materials:
-
Keratanase I or Keratanase II
-
Digestion Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
All materials listed in Part 1
Protocol:
-
Tissue Section Preparation: Prepare frozen or deparaffinized paraffin-embedded tissue sections on microscope slides.
-
Antigen Retrieval (for paraffin sections): If using paraffin-embedded sections, perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval with citrate buffer).
-
Washing: Wash sections with PBS.
-
Keratanase Digestion: Prepare a working solution of Keratanase I (e.g., 0.1-1 U/mL) or Keratanase II in Digestion Buffer. Incubate the sections with the keratanase solution for 1-2 hours at 37°C in a humidified chamber.
-
Washing: Wash the sections three times with PBS for 5 minutes each.
-
Proceed with Immunofluorescence: Continue with the blocking step (step 7) and subsequent steps as described in the protocol for cultured cells (Part 1).
| Parameter | Recommendation |
| Keratanase I Concentration | 0.1 - 1 U/mL |
| Keratanase II Concentration | 0.01 - 0.1 U/mL |
| Digestion Time | 1-2 hours |
| Digestion Temperature | 37°C |
Table 2: Recommended conditions for keratanase digestion. The optimal enzyme concentration and digestion time should be determined empirically for each tissue type and antibody.
Experimental Workflow and Signaling Pathways
This compound Immunofluorescence Workflow
The following diagram illustrates the general workflow for immunofluorescence staining of this compound.
This compound in the Slit-Robo Signaling Pathway
This compound has been shown to interact with components of the Slit-Robo signaling pathway, which is crucial for axonal guidance during neural development. KS can modulate the interaction between the secreted ligand Slit and its transmembrane receptor Robo, thereby influencing downstream signaling events that regulate cytoskeletal dynamics.
Troubleshooting
Common issues in immunofluorescence staining and their potential solutions are summarized below.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low primary antibody concentration- Inefficient enzymatic digestion- Incompatible primary/secondary antibodies | - Increase primary antibody concentration or incubation time- Optimize keratanase concentration and digestion time- Ensure secondary antibody is raised against the host species of the primary antibody |
| High Background | - High primary or secondary antibody concentration- Inadequate blocking- Insufficient washing | - Decrease antibody concentrations- Increase blocking time or change blocking agent- Increase the number and duration of wash steps |
| Non-specific Staining | - Cross-reactivity of the primary or secondary antibody- Antibody aggregates | - Use a more specific primary antibody- Run a secondary antibody only control- Centrifuge antibody solutions before use |
Table 3: Troubleshooting guide for this compound immunofluorescence.
References
In Vitro Synthesis of Keratan Sulfate for Functional Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro synthesis of keratan sulfate (KS) and its subsequent use in functional assays. Keratan sulfate, a complex glycosaminoglycan, plays a crucial role in a variety of biological processes, including cell adhesion, signaling, and tissue organization.[1] The ability to synthesize structurally defined KS oligosaccharides in the laboratory is essential for elucidating its precise functions and for the development of novel therapeutics targeting KS-mediated pathways.
Introduction to Keratan Sulfate
Keratan sulfate is a linear polysaccharide composed of repeating disaccharide units of N-acetyllactosamine (Galβ1-4GlcNAcβ1-3).[2][3] Its structure is further diversified by sulfation at the C6 position of both galactose and N-acetylglucosamine residues, as well as by the presence of various capping structures.[2][4][5] There are three main types of KS, classified based on their linkage to a core protein:
-
Keratan Sulfate I (KS-I): N-linked to asparagine, predominantly found in the cornea.[6]
-
Keratan Sulfate II (KS-II): O-linked to serine or threonine, typically found in cartilage.[6]
-
Keratan Sulfate III (KS-III): O-linked to serine or threonine via a mannose residue, found in brain tissue.[6]
The sulfation patterns of KS are critical for its biological activity, mediating interactions with a wide range of proteins, including growth factors, cytokines, and cell adhesion molecules.[7] Dysregulation of KS expression and sulfation is associated with various diseases, making it an important target for drug development.
Chemoenzymatic Synthesis of Keratan Sulfate
The in vitro synthesis of KS with defined structures is most effectively achieved through a chemoenzymatic approach. This method combines the flexibility of chemical synthesis for creating initial building blocks with the high specificity of enzymatic reactions for polymerization and sulfation.[8][9][10] This strategy allows for precise control over the length and sulfation pattern of the synthesized KS oligosaccharides.
Key Enzymes in Keratan Sulfate Biosynthesis
The enzymatic synthesis of KS relies on a series of glycosyltransferases and sulfotransferases that work in a coordinated manner.[2][11]
| Enzyme Class | Enzyme Name | Function |
| Glycosyltransferases | β-1,4-Galactosyltransferase (B4GALT) | Adds galactose to the growing polysaccharide chain. B4GALT4 is particularly important for KS biosynthesis.[11] |
| β-1,3-N-Acetylglucosaminyltransferase (B3GNT) | Adds N-acetylglucosamine to the growing polysaccharide chain. B3GNT7 is a key enzyme in KS synthesis.[11] | |
| Sulfotransferases | N-acetylglucosamine-6-O-sulfotransferase (CHST) | Adds a sulfate group to the C6 position of N-acetylglucosamine. CHST2 and CHST6 are involved in this step.[9][11] |
| Galactose-6-O-sulfotransferase (CHST1) | Adds a sulfate group to the C6 position of galactose.[11] |
Experimental Workflow for In Vitro KS Synthesis
The following diagram illustrates a typical workflow for the chemoenzymatic synthesis of a sulfated KS oligosaccharide.
References
- 1. Keratan sulfate: structure, biosynthesis, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Keratan Sulfate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biosynthesis in vitro of keratan sulphate in bovine cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Keratan sulfate, a complex glycosaminoglycan with unique functional capability -ORCA [orca.cardiff.ac.uk]
- 8. Chemoenzymatic Synthesis of Keratan Sulfate Oligosaccharides Using UDP-Galactose-6-aldehyde To Control Sulfation at Galactosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. Glycoword | Glycoforum [glycoforum.gr.jp]
Generation of Keratan Sulphate Knockout Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the generation and analysis of keratan sulphate (KS) knockout mouse models. These models are invaluable tools for investigating the biological functions of KS in development, tissue homeostasis, and disease, as well as for the preclinical evaluation of potential therapeutic agents.
Introduction
This compound is a complex glycosaminoglycan (GAG) found in various tissues, with particularly high abundance in the cornea, cartilage, and central nervous system. It plays crucial roles in tissue hydration, matrix organization, cell adhesion, and signaling. The generation of knockout mouse models targeting genes involved in KS biosynthesis or its protein core has significantly advanced our understanding of its physiological importance.
This guide will cover the primary methodologies for generating KS knockout mice, focusing on CRISPR/Cas9-mediated genome editing and homologous recombination in embryonic stem (ES) cells. It will also provide detailed protocols for the characterization of these models and summarize key phenotypic data from established KS-related knockout lines.
Key Genes in this compound Biosynthesis for Knockout Targeting
Several key enzymes and core proteins are involved in the biosynthesis of this compound, making them prime targets for generating knockout mouse models.
-
B3gnt7 (Beta-1,3-N-acetylglucosaminyltransferase 7): This enzyme is crucial for the elongation of the KS chain by adding N-acetylglucosamine. Knockout of this gene leads to a severe reduction or absence of KS.
-
Chst6 (Carbohydrate Sulfotransferase 6): This gene encodes corneal N-acetylglucosamine-6-O-sulfotransferase, which is essential for the sulphation of KS in the cornea. Mutations in CHST6 in humans cause macular corneal dystrophy.
-
Kera (Keratocan): Encodes a small leucine-rich proteoglycan (SLRP) that is a major carrier of KS in the cornea. Mutations in the human KERA gene are associated with cornea plana.
-
Lum (Lumican): Another major KS-carrying SLRP in the cornea. Lumican deficiency leads to corneal opacity and altered collagen fibril organization.
Generation of Knockout Mouse Models
Two primary methods are widely used for generating knockout mice: CRISPR/Cas9 and homologous recombination in embryonic stem cells.
CRISPR/Cas9-Mediated Knockout
The CRISPR/Cas9 system offers a rapid and efficient method for generating knockout mice by introducing targeted double-strand breaks (DSBs) in the genome, which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations.[1][2]
Experimental Workflow:
Homologous Recombination in Embryonic Stem (ES) Cells
This traditional method involves introducing a targeting vector into ES cells. The vector contains a drug resistance gene flanked by sequences homologous to the target gene, allowing for the replacement of the target gene with the resistance cassette through homologous recombination.
Experimental Workflow:
Quantitative Data from this compound Knockout Mouse Models
The following tables summarize key quantitative phenotypic data from various this compound-related knockout mouse models.
Table 1: Corneal Phenotypes in this compound-Related Knockout Mice
| Gene Knockout | Corneal Opacity | Stromal Thickness | Collagen Fibril Diameter | Reference(s) |
| B3gnt7 | Not reported | Thinner than wild-type | Not reported | [3] |
| Chst6 | Present in adult zebrafish model | Not reported for mouse | Increased (39.23 ± 3.69 nm vs 32.22 ± 2.13 nm in WT) in a knockdown model | [4] |
| Kera | Transparent | Thinner than wild-type | Larger than wild-type | [5][6] |
| Lum | Present | Reduced by ~40% | Increased, especially in posterior stroma | [7][8] |
Table 2: Other Phenotypes in this compound-Related Knockout Mice
| Gene Knockout | Skin Phenotype | Skeletal Phenotype | Other Notable Phenotypes | Reference(s) |
| B3gnt7 | Not reported | Not reported | Absence of detectable KS in the cornea. | [3] |
| Chst6 | Not reported | Jaw and skeletal defects in adult zebrafish model | Loss of sulfated KS epitopes. | [9] |
| Kera | Not reported | Not reported | Narrower cornea-iris angle. | [5] |
| Lum | Skin fragility | Not reported | Delayed corneal epithelium wound healing. | [7][9] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout Mouse Generation
1. sgRNA Design and Synthesis:
-
Design sgRNAs targeting a critical exon of the gene of interest using online tools (e.g., crispr.mit.edu).[1]
-
Select sgRNAs with high on-target scores and minimal off-target effects.
-
Synthesize sgRNAs via in vitro transcription or order synthetic sgRNAs.
2. Microinjection Mixture Preparation:
-
Prepare a microinjection buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.1 mM EDTA).
-
Mix Cas9 mRNA (e.g., 150 ng/μL) and sgRNA (e.g., 100 ng/μL) in the microinjection buffer.[1]
-
Centrifuge the mixture to pellet any debris.
3. Zygote Microinjection:
-
Collect fertilized oocytes (zygotes) from superovulated female mice.
-
Perform pronuclear microinjection of the Cas9/sgRNA mixture into the zygotes.[10]
-
Alternatively, electroporation can be used to deliver the CRISPR components.
4. Embryo Transfer:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
5. Genotyping of Founder Mice:
-
At 3 weeks of age, obtain tail biopsies from the resulting pups (F0 generation).
-
Extract genomic DNA.
-
Perform PCR amplification of the target region.
-
Sequence the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.[1]
Protocol 2: Screening of ES Cell Clones by Southern Blotting
1. Genomic DNA Isolation and Digestion:
-
Isolate high-quality genomic DNA from individual ES cell clones.
-
Digest 10-20 µg of genomic DNA with a suitable restriction enzyme that cuts outside the targeting arms and will produce different sized fragments for the wild-type and targeted alleles.[11]
2. Gel Electrophoresis:
-
Separate the digested DNA fragments on a 0.8% agarose gel.
3. Southern Transfer:
-
Transfer the DNA from the gel to a nylon membrane (e.g., Hybond-N+) by capillary transfer.
4. Probe Labeling and Hybridization:
-
Design a DNA probe that binds to a region outside the homologous arms of the targeting vector.
-
Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., DIG) label.
-
Pre-hybridize the membrane to block non-specific binding.
-
Hybridize the membrane with the labeled probe overnight at 65°C.[12]
5. Washing and Detection:
-
Wash the membrane under stringent conditions to remove unbound probe.
-
Detect the probe signal by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).[12]
-
Analyze the band sizes to identify correctly targeted ES cell clones.
Protocol 3: PCR Genotyping of Knockout Mice
1. DNA Extraction:
-
Obtain a small piece of tail tissue (~2 mm) from weaned pups.
-
Extract genomic DNA using a commercial kit or a standard proteinase K digestion and isopropanol precipitation method.
2. PCR Amplification:
-
Design three primers: a forward primer upstream of the targeted region, a reverse primer within the deleted region (for the wild-type allele), and a reverse primer within the selection cassette (for the knockout allele).
-
Set up a PCR reaction containing genomic DNA, primers, dNTPs, PCR buffer, and a Taq polymerase.
-
Use a thermal cycler with the following general conditions: initial denaturation at 94°C for 3 min; 30-35 cycles of 94°C for 30s, 60°C for 30s, and 72°C for 1 min; and a final extension at 72°C for 10 min.[11]
3. Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel.
-
Visualize the DNA bands under UV light. The band pattern will indicate the genotype (wild-type, heterozygous, or homozygous knockout).
Protocol 4: Histological Analysis of Mouse Cornea
1. Tissue Fixation and Embedding:
-
Enucleate the mouse eyes and fix them in 4% paraformaldehyde overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol.
-
Embed the tissue in paraffin wax.
2. Sectioning and Staining:
-
Cut 5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology or with specific stains for GAGs like Alcian Blue.
3. Microscopy:
-
Examine the stained sections under a light microscope to assess corneal structure, thickness, and cellularity.
Protocol 5: Transmission Electron Microscopy (TEM) of Corneal Collagen Fibrils
1. Tissue Fixation and Processing:
-
Fix small pieces of cornea in 2.5% glutaraldehyde in a suitable buffer (e.g., sodium cacodylate).[6]
-
Post-fix with 1% osmium tetroxide.
-
Dehydrate the samples in a graded ethanol series.
-
Embed the tissue in an epoxy resin (e.g., Spurr's resin).[6]
2. Ultrathin Sectioning:
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Collect the sections on copper grids.
3. Staining and Imaging:
-
Stain the sections with uranyl acetate and lead citrate.[6]
-
Examine the sections using a transmission electron microscope.
-
Capture images of the corneal stroma at high magnification.
4. Analysis:
-
Use image analysis software to measure the diameter and spacing of collagen fibrils.
Protocol 6: Western Blot Analysis for Proteoglycans
1. Protein Extraction:
-
Dissect the cornea or other tissues of interest.
-
Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[7]
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of the extracts using a standard assay (e.g., BCA assay).
3. SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the proteoglycan of interest (e.g., anti-lumican, anti-keratocan).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane thoroughly.
6. Detection:
-
Add a chemiluminescent substrate and detect the signal using a gel imager or X-ray film.[13]
Signaling Pathways and this compound
The absence of this compound can impact various signaling pathways involved in cell proliferation, differentiation, and extracellular matrix homeostasis. While the precise mechanisms are still under investigation, evidence suggests a potential interplay with pathways such as TGF-β, PI3K-Akt, and MAPK.[14]
The diagram above illustrates a hypothetical model where this compound proteoglycans modulate the binding of growth factors to their receptors, thereby influencing downstream signaling cascades like the PI3K-Akt and MAPK pathways. In a knockout scenario, the absence of KS could lead to dysregulated signaling, affecting gene transcription related to cell behavior and matrix production.
These application notes and protocols provide a comprehensive framework for the generation and analysis of this compound knockout mouse models. By utilizing these powerful tools, researchers can continue to unravel the complex roles of this compound in health and disease, paving the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Systematic Ocular Phenotyping of Knockout Mouse Lines Identifies Genes Associated With Age-Related Corneal Dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medrxiv.org [medrxiv.org]
- 5. KEGG PATHWAY Database [genome.jp]
- 6. Effect of processing methods for transmission electron microscopy on corneal collagen fibrils diameter and spacing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Genome-wide Generation and Systematic Phenotyping of Knockout Mice Reveals New Roles for Many Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of carbohydrate sulfotransferase 6 function leads to macular corneal dystrophy phenotypes and skeletal defects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using transmission electron microscopy and 3View to determine collagen fibril size and three-dimensional organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 12. Knockout Mouse Phenotyping Project (KOMP2) [genome.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structural Analysis of Keratan Sulfate Using Keratanase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keratan sulfate (KS) is a complex glycosaminoglycan (GAG) characterized by a repeating disaccharide unit of galactose and N-acetylglucosamine with variable sulfation patterns.[1][2] Found in various tissues such as cartilage, cornea, and the central nervous system, KS plays crucial roles in cell adhesion, neurite growth, and tissue hydration.[3][4] Elucidating the fine structure of KS is essential for understanding its biological functions and its implications in diseases like osteoarthritis and macular corneal dystrophy. Enzymatic digestion using keratanases is a cornerstone technique for the structural characterization of KS chains.[5]
This document provides detailed application notes and protocols for the use of keratanase in the structural analysis of keratan sulfate, targeting researchers, scientists, and professionals in drug development.
Principle of Keratanase Digestion
Keratanases are enzymes that specifically cleave keratan sulfate chains, producing oligosaccharides that can be analyzed to determine the original structure. The two primary types of keratanases used for structural analysis are Keratanase I and Keratanase II, each with distinct cleavage specificities.
-
Keratanase I (from Pseudomonas sp.) : An endo-β-galactosidase that cleaves the β1-4 galactosidic linkages in non-sulfated or low-sulfated regions of the KS chain.[5]
-
Keratanase II (from Bacillus sp.) : An endo-β-N-acetylglucosaminidase that cleaves the β1-3 N-acetylglucosaminidic linkages where the N-acetylglucosamine is sulfated at the C6 position.[1][5] This enzyme is particularly useful for analyzing highly sulfated KS domains.
The differential specificity of these enzymes allows for a comprehensive analysis of the entire KS chain, including its sulfation patterns and the distribution of sulfated and non-sulfated domains.
Experimental Workflow for Keratan Sulfate Structural Analysis
The overall workflow for the structural analysis of keratan sulfate using keratanase involves several key steps, from sample preparation to data analysis.
References
- 1. [Keratan sulfate oligosaccharides]:Glycoscience Protocol Online Database [jcggdb.jp]
- 2. Extracellular matrix - Wikipedia [en.wikipedia.org]
- 3. mini-review-keratan-sulfate-structure-biosynthesis-and-function - Ask this paper | Bohrium [bohrium.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Keratan sulfate-degrading enzymes from bacteria - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Keratan Sulfate as a Biomarker for Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key component of the cartilage extracellular matrix is aggrecan, a large proteoglycan responsible for providing compressive resilience to the tissue. Aggrecan molecules are decorated with glycosaminoglycan (GAG) chains, including keratan sulfate (KS). During the pathogenesis of OA, increased enzymatic activity of matrix metalloproteinases (MMPs) and aggrecanases (ADAMTSs) leads to the degradation of aggrecan and the subsequent release of its fragments, including KS, into the synovial fluid and bloodstream.[1] This makes keratan sulfate a promising biomarker for monitoring cartilage catabolism and disease progression in osteoarthritis. Elevated levels of KS in serum and synovial fluid have been correlated with OA, suggesting its potential utility in diagnosis, prognosis, and as an efficacy marker in clinical trials for new therapeutic agents.
Data Presentation
The following tables summarize quantitative data from various studies on keratan sulfate levels in osteoarthritis patients compared to healthy controls.
Table 1: Keratan Sulfate Levels in Serum of Osteoarthritis Patients and Healthy Controls
| Study Cohort | Keratan Sulfate Concentration (ng/mL) | Analytical Method | Reference |
| Osteoarthritis Patients | |||
| Hypertrophic OA (n=31) | Significantly higher than controls | ELISA | [2] |
| Knee OA (n=125) | 393 (mean) | ELISA | [3] |
| Knee OA (n=28) | Significantly higher than controls | Highly Sensitive ELISA (HS-ELISA) | |
| Knee OA (KL grades 0 & I) | 1456 ± 334 | HPLC | |
| Knee OA (KL grades II, III & IV) | 1248 ± 220 | HPLC | |
| Healthy Controls | |||
| Adults without joint disease (n=41) | Lower than OA patients | ELISA | |
| Healthy Volunteers (n=23) | Lower than OA patients | Highly Sensitive ELISA (HS-ELISA) | [4] |
| Healthy Volunteers (n=24) | - | HPLC |
Table 2: Keratan Sulfate Levels in Synovial Fluid of Osteoarthritis Patients
| Study Cohort | Keratan Sulfate Concentration | Analytical Method | Reference |
| Osteoarthritis Patients | |||
| Knee OA (n=25) | Much higher than in serum | ELISA | [3] |
| Knee OA (n=28) | Reduced compared to normal | ELISA (5-D-4 antibody) |
Signaling Pathway in Osteoarthritis Leading to Keratan Sulfate Release
In the progression of osteoarthritis, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) play a crucial role in the degradation of the cartilage matrix. These cytokines initiate intracellular signaling cascades in chondrocytes, leading to the upregulation of enzymes that cleave aggrecan, thereby releasing keratan sulfate fragments.
Experimental Protocols
Quantification of Keratan Sulfate by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a sandwich ELISA for the quantification of keratan sulfate in biological fluids.
Materials:
-
Microtiter plates
-
Anti-keratan sulfate monoclonal antibody (e.g., 5D4)
-
Biotinylated anti-keratan sulfate monoclonal antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Keratan sulfate standard
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the anti-keratan sulfate monoclonal antibody in a suitable coating buffer and add 100 µL to each well of a microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Prepare serial dilutions of the keratan sulfate standard. Add 100 µL of the standards and appropriately diluted samples (serum or synovial fluid) to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated anti-keratan sulfate detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add 100 µL of the streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step, performing a final more extensive wash.
-
Substrate Reaction: Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of keratan sulfate in the samples by interpolating their absorbance values on the standard curve.
Quantification of Keratan Sulfate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a method for the highly sensitive and specific quantification of keratan sulfate disaccharides following enzymatic digestion.
Materials:
-
Keratanase II enzyme
-
Ammonium acetate buffer
-
Acetonitrile
-
Formic acid
-
Keratan sulfate disaccharide standards
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Dilute serum or synovial fluid samples with ammonium acetate buffer.
-
Enzymatic Digestion: Add Keratanase II to the diluted samples and incubate at 37°C for at least 4 hours, or overnight, to digest the keratan sulfate chains into disaccharides.
-
Sample Cleanup: Precipitate proteins by adding a high concentration of organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant containing the KS disaccharides. Alternatively, use solid-phase extraction (SPE) for cleanup.
-
LC Separation: Inject the cleaned-up sample onto a suitable liquid chromatography column (e.g., a hydrophilic interaction liquid chromatography - HILIC column). Use a gradient of mobile phases, such as acetonitrile and an aqueous buffer with formic acid, to separate the different KS disaccharides.
-
MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The KS disaccharides are ionized, typically using negative mode electrospray ionization. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of the target KS disaccharides.
-
Quantification: A standard curve is generated using known concentrations of keratan sulfate disaccharide standards. The concentration of KS disaccharides in the samples is determined by comparing their peak areas to the standard curve.
Conclusion
Keratan sulfate is a valuable biomarker for monitoring cartilage degradation in osteoarthritis. The methods outlined in these application notes provide robust and reliable approaches for the quantification of keratan sulfate in biological samples. The choice of method will depend on the specific requirements of the study, with ELISA offering a high-throughput and cost-effective solution, while LC-MS/MS provides higher specificity and sensitivity. The integration of keratan sulfate measurements into research and clinical practice has the potential to improve the diagnosis, prognostication, and development of new therapies for osteoarthritis.
References
Application of Keratan Sulphate in Tissue Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keratan sulphate (KS) is a sulphated glycosaminoglycan (GAG) found predominantly in the cornea, cartilage, and bone.[1] Its unique properties, including high hydration capacity and specific interactions with growth factors and cell surface receptors, make it a promising biomaterial for tissue engineering applications.[2][3] This document provides detailed application notes and protocols for the use of this compound in the regeneration of various tissues, including cartilage, cornea, and neural tissue.
Applications of this compound in Tissue Engineering
This compound plays a crucial role in maintaining tissue structure and function. In tissue engineering, KS is utilized for its ability to mimic the native extracellular matrix (ECM), thereby providing a suitable environment for cell adhesion, proliferation, and differentiation.
Cartilage Tissue Engineering
In articular cartilage, KS, as a component of aggrecan, contributes to the tissue's compressive strength and resilience.[4] KS-containing biomaterials are being explored for their potential to promote chondrogenesis and repair cartilage defects.
-
Scaffolds for Chondrocyte Delivery: Porous scaffolds fabricated from KS blends with other natural polymers like chitosan can serve as delivery vehicles for chondrocytes or mesenchymal stem cells (MSCs) to the site of cartilage injury. These scaffolds provide a temporary template for new tissue formation.
-
Hydrogels for Cartilage Repair: Injectable hydrogels containing KS can be used to fill irregularly shaped cartilage defects in a minimally invasive manner. These hydrogels can encapsulate chondrocytes and provide a hydrated environment conducive to cartilage matrix production. In vivo studies in animal models have shown that exogenous KS can suppress cartilage damage and inflammation.[5][6]
Corneal Tissue Engineering
The cornea is the richest source of KS in the human body, where it is essential for maintaining corneal transparency and hydration.[1][2]
-
Corneal Implants: KS-based hydrogels and films are being investigated as substitutes for donor corneal tissue. These biomaterials aim to replicate the highly organized structure of the corneal stroma, promoting regeneration of corneal tissue and nerves.[7]
-
Drug Delivery to the Eye: The mucoadhesive properties of KS can be exploited for sustained drug delivery to the ocular surface, which is beneficial for treating corneal diseases.
Neural Tissue Engineering
In the central nervous system, KS is involved in developmental processes and the response to injury.[1] It plays a role in axonal guidance and glial scar formation.[2]
-
Nerve Guidance Conduits: Scaffolds containing KS can be fabricated into conduits to bridge nerve gaps and guide regenerating axons. The interaction of KS with signaling molecules involved in axonal guidance can be harnessed to promote nerve repair.[2][8]
-
Modulation of Neural Cell Behavior: KS can influence the adhesion, migration, and differentiation of neural stem cells, making it a valuable component in biomaterials designed for neural regeneration.
Quantitative Data on this compound Biomaterials
The mechanical properties of tissue engineering scaffolds are critical for their success. While specific data for purely KS-based biomaterials is limited, the following tables provide representative data for keratin-based hydrogels and composite scaffolds, which share structural similarities with KS.
Table 1: Mechanical Properties of Photocrosslinkable Keratin Hydrogels
| Keratin Concentration (w/v) | Compressive Modulus (kPa) | Reference |
| 5% | 1.2 ± 0.3 | [5] |
| 10% | 4.5 ± 0.8 | [5] |
| 15% | 8.1 ± 1.1 | [5] |
Table 2: Mechanical Properties of Composite Scaffolds
| Scaffold Composition | Tensile Strength (MPa) | Elastic Modulus (MPa) | Reference |
| Gelatin-Polycaprolactone | 1.5 - 2.5 | 10 - 20 | [9] |
Experimental Protocols
Protocol 1: Synthesis of Photocrosslinkable this compound Hydrogel
This protocol is adapted from a method for synthesizing photocrosslinkable keratin hydrogels and can be modified for KS.[5]
Materials:
-
This compound
-
Allyl glycidyl ether (AGE)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (MWCO 12-14 kDa)
-
UV light source (365 nm)
Procedure:
-
Functionalization of this compound:
-
Dissolve this compound in a sodium hydroxide solution.
-
Slowly add allyl glycidyl ether to the solution while stirring and maintain the reaction at a controlled temperature (e.g., 40°C) for 24 hours.
-
Neutralize the solution with hydrochloric acid.
-
Dialyze the solution against deionized water for 3-5 days to remove unreacted reagents.
-
Lyophilize the dialyzed solution to obtain allylated this compound (KS-allyl).
-
-
Hydrogel Preparation and Photocrosslinking:
-
Dissolve the lyophilized KS-allyl in PBS to the desired concentration.
-
Add the photoinitiator (e.g., 0.5% w/v) to the KS-allyl solution and ensure it is fully dissolved.
-
To encapsulate cells, gently mix the cell suspension with the KS-allyl/photoinitiator solution.
-
Pipette the solution into a mold of the desired shape.
-
Expose the solution to UV light for a specified time (e.g., 1-5 minutes) to induce photocrosslinking and hydrogel formation. The exposure time will depend on the concentration of KS-allyl and photoinitiator, as well as the intensity of the UV source.
-
Protocol 2: Fabrication of Porous this compound Scaffolds using Freeze-Drying
This protocol provides a general framework for fabricating porous scaffolds and can be adapted for KS-based materials.[6][10]
Materials:
-
This compound
-
Collagen (or other suitable polymer for blending)
-
Acetic acid solution (0.1 M)
-
Glutaraldehyde solution (for crosslinking)
-
Molds for casting
-
Freeze-dryer
Procedure:
-
Preparation of the Polymer Slurry:
-
Dissolve collagen in a 0.1 M acetic acid solution to form a homogenous solution.
-
Dissolve this compound in deionized water.
-
Blend the this compound solution with the collagen solution in the desired ratio. Stir until a uniform slurry is obtained.
-
-
Casting and Freezing:
-
Pour the polymer slurry into molds of the desired shape and size.
-
Place the molds in a freezer at a controlled temperature (e.g., -20°C or -80°C). The freezing rate will influence the pore size and structure of the final scaffold. Slower freezing generally results in larger pores.[6]
-
-
Lyophilization (Freeze-Drying):
-
Transfer the frozen samples to a freeze-dryer.
-
Lyophilize the samples under vacuum for 24-48 hours, or until all the solvent is sublimated.
-
-
Crosslinking:
-
To improve the mechanical stability and control the degradation rate, the lyophilized scaffolds can be crosslinked.
-
A common method is vapor-phase crosslinking with glutaraldehyde. Place the scaffolds in a desiccator containing a small volume of glutaraldehyde solution and leave for a specified time (e.g., 12-24 hours).
-
After crosslinking, thoroughly wash the scaffolds with PBS to remove any residual crosslinking agent. A quenching step with a glycine solution can also be included.
-
Protocol 3: Histological Analysis of this compound in Engineered Cartilage
This protocol describes the use of Alcian Blue and Safranin-O staining to visualize GAGs, including KS, in engineered cartilage constructs.[3][10]
Materials:
-
Formalin (10% neutral buffered) for fixation
-
Paraffin wax
-
Microtome
-
Alcian Blue solution (1% in 3% acetic acid, pH 2.5)
-
Safranin-O solution (0.1% in deionized water)
-
Weigert's iron hematoxylin solution
-
Fast Green solution (optional, as a counterstain)
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Mounting medium
Procedure:
-
Fixation and Processing:
-
Fix the engineered tissue constructs in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the samples through a graded series of ethanol (70%, 95%, 100%).
-
Clear the samples in xylene.
-
Embed the samples in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Stain with Weigert's iron hematoxylin for 5-10 minutes to stain the cell nuclei.
-
Rinse in running tap water.
-
Stain with Alcian Blue solution for 30 minutes to stain acidic mucosubstances, including GAGs.
-
Rinse in running water.
-
Counterstain with Safranin-O solution for 5 minutes. Safranin-O will stain proteoglycans, such as those containing KS, an orange-red color.
-
(Optional) A Fast Green counterstain can be used to stain the cytoplasm and non-cartilaginous matrix elements.
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through a graded series of ethanol.
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 4: Immunohistochemical Staining for this compound
This protocol outlines a general procedure for the immunohistochemical detection of KS in tissue-engineered constructs.[10]
Materials:
-
Primary antibody against this compound (e.g., mouse monoclonal antibody 5D4)
-
Biotinylated secondary antibody (e.g., anti-mouse IgG)
-
Streptavidin-peroxidase conjugate
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Enzyme for antigen retrieval (e.g., keratanase)
-
Blocking solution (e.g., normal goat serum)
-
PBS
-
Hematoxylin (for counterstaining)
Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as in Protocol 3.
-
Antigen Retrieval:
-
Incubate the sections with an appropriate enzyme (e.g., keratanase) to expose the antigenic sites of KS. The concentration and incubation time will need to be optimized.
-
-
Blocking:
-
Incubate the sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-KS antibody at the optimal dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash the sections with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the streptavidin-peroxidase conjugate for 30 minutes.
-
Wash with PBS.
-
-
Visualization:
-
Incubate the sections with the DAB substrate solution until the desired brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount as described in Protocol 3.
-
Signaling Pathways Involving this compound
This compound is known to interact with various signaling molecules, influencing cellular behavior critical for tissue regeneration, particularly in the nervous system.
Slit-Robo Signaling Pathway
The Slit family of secreted proteins and their Roundabout (Robo) receptors are key regulators of axonal guidance. This compound can modulate this pathway.
Caption: Slit-Robo signaling pathway in axonal guidance.
Ephrin-Eph Receptor Signaling Pathway
Ephrins and their Eph receptors are another critical family of molecules involved in contact-dependent cell-cell communication, including axonal guidance. This compound can interact with Ephrin receptors.
Caption: Ephrin-Eph reverse signaling in axonal guidance.
Experimental Workflow for Evaluating KS Biomaterials
The following diagram outlines a typical workflow for the in vitro and in vivo evaluation of this compound-based biomaterials for tissue engineering.
Caption: Experimental workflow for KS biomaterial evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Review of Synthetic and Hybrid Scaffolds in Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Strategic Design and Fabrication of Engineered Scaffolds for Articular Cartilage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen scaffold production: The freeze drying method [manufacturingchemist.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Freeze-Drying Process for the Fabrication of Collagen-Based Sponges as Medical Devices in Biomedical Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. klokeavskade.no [klokeavskade.no]
Analyzing Cell Surface Keratan Sulfate Expression via Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Keratan sulfate (KS) is a type of glycosaminoglycan (GAG), a long, unbranched polysaccharide.[1] It is found on the cell surface and in the extracellular matrix, where it is attached to core proteins to form keratan sulfate proteoglycans (KSPGs).[1][2] Historically challenging to study due to its complex structure, advancements in detection methods, such as flow cytometry, have enabled more precise quantification of cell surface KS.
Cell surface KS is involved in a variety of biological processes, including cell adhesion, migration, and signaling.[3] Its expression is dynamically regulated during development and in various disease states, including cancer and inflammatory conditions. Consequently, the accurate measurement of cell surface KS can provide valuable insights into cellular function and disease pathology, making it a target of interest for diagnostic and therapeutic development.
Flow cytometry offers a powerful platform for the quantitative analysis of cell surface keratan sulfate on a single-cell basis. This high-throughput technique allows for the rapid assessment of KS expression within heterogeneous cell populations, providing data on both the percentage of KS-positive cells and the relative abundance of KS on the cell surface (as measured by mean fluorescence intensity).
This document provides a detailed protocol for the analysis of cell surface keratan sulfate by flow cytometry, guidance on data interpretation, and troubleshooting advice.
Signaling Pathways Involving Cell Surface Keratan Sulfate
Cell surface keratan sulfate proteoglycans are implicated in the modulation of several key signaling pathways. They can act as co-receptors or binding partners for growth factors and other signaling molecules, thereby influencing downstream cellular responses. For example, KS has been shown to interact with components of the Fibroblast Growth Factor (FGF) and Transforming Growth Factor-beta (TGF-β) signaling pathways. These interactions can influence cell proliferation, differentiation, and migration.[3][4] Furthermore, KS is known to interact with proteins in the Slit-Robo signaling pathway, which plays a crucial role in axonal guidance through the activation of Rho GTPases.[1][5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Keratan sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Keratan sulfate, an electrosensory neurosentient bioresponsive cell instructive glycosaminoglycan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of Keratan Sulfate Biosynthesis Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keratan sulfate (KS) is a sulfated glycosaminoglycan (GAG) composed of repeating disaccharide units of galactose and N-acetylglucosamine. Found predominantly in the cornea, cartilage, and central nervous system, KS plays a crucial role in tissue hydration, cell adhesion, and signaling pathways. The biosynthesis of KS is a multi-step enzymatic process involving a cascade of glycosyltransferases and sulfotransferases. Dysregulation of this pathway is implicated in various diseases, including macular corneal dystrophy and osteoarthritis.
The advent of CRISPR-Cas9 technology has provided a powerful tool for precisely knocking out genes involved in KS biosynthesis. This allows for the elucidation of gene function, the study of disease mechanisms, and the development of potential therapeutic strategies. These application notes provide a comprehensive overview and detailed protocols for the CRISPR-Cas9 mediated knockout of key genes in the keratan sulfate biosynthesis pathway.
Key Genes in Keratan Sulfate Biosynthesis
The biosynthesis of keratan sulfate is a complex process involving several key enzymes responsible for chain elongation and sulfation. The primary genes targeted for knockout to disrupt KS synthesis include:
-
Glycosyltransferases (Chain Elongation):
-
B3GNT7 (Beta-1,3-N-acetylglucosaminyltransferase 7): Adds N-acetylglucosamine to the growing glycan chain.
-
B4GALT4 (Beta-1,4-galactosyltransferase 4): Adds galactose to the growing glycan chain.
-
-
Sulfotransferases (Sulfation):
-
CHST1 (Carbohydrate Sulfotransferase 1): Catalyzes the 6-O-sulfation of galactose residues.
-
CHST2 (Carbohydrate Sulfotransferase 2): Involved in the 6-O-sulfation of N-acetylglucosamine.
-
CHST3 (Carbohydrate Sulfotransferase 3): Also known as keratan sulfate galactose 6-O-sulfotransferase.
-
CHST5 (Carbohydrate Sulfotransferase 5): Another N-acetylglucosamine 6-O-sulfotransferase.
-
CHST6 (Carbohydrate Sulfotransferase 6): The primary enzyme for 6-O-sulfation of N-acetylglucosamine in the cornea. Mutations in this gene are a direct cause of macular corneal dystrophy.
-
Data Presentation: Effects of Gene Knockout on Keratan Sulfate Levels
The following tables summarize the observed effects of CRISPR-Cas9 mediated knockout of key KS biosynthesis genes on keratan sulfate levels, as reported in the literature.
| Gene Knockout | Model System | Method of KS Quantification | Observed Effect on KS | Reference |
| B4GALT4 | Human A375 cells | Western Blot | Dramatic reduction of keratan sulfate proteoglycans | [1] |
| CHST6 | Zebrafish larvae | ELISA | Strong decrease in corneal keratan sulfate (cKS) | [2] |
| B3GNT7 | Mouse cornea | Immunohistochemistry, Western Blot | Lack of detectable keratan sulfate | [1] |
| CHST1, CHST3, CHST5.1 | Xenopus embryos | Immunohistochemistry | Loss of highly sulfated keratan sulfate (HSKS) |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the CRISPR-Cas9 mediated knockout of a target gene in the keratan sulfate biosynthesis pathway in a mammalian cell line.
Protocol 1: sgRNA Design and Vector Construction
-
sgRNA Design:
-
Utilize online design tools such as GenScript's gRNA design tool or the Broad Institute's GPP Web Portal to identify potential sgRNA sequences targeting an early exon of the gene of interest.
-
Select sgRNAs with high on-target scores and low off-target scores.
-
Validated sgRNA Sequences: The following are examples of experimentally validated sgRNA sequences for human B4GALT4[1]:
-
sgRNA 1: ACCCACGAAGTAGTTACTGG
-
sgRNA 2: (Additional validated sequences can be found in the referenced literature and databases).
-
-
-
Vector Selection:
-
Choose an appropriate CRISPR-Cas9 delivery vector. An "all-in-one" plasmid containing both the Cas9 nuclease and the sgRNA expression cassette (e.g., lentiCRISPRv2) is a common choice for generating stable knockout cell lines.
-
-
sgRNA Cloning into Vector:
-
Synthesize complementary oligonucleotides corresponding to the chosen sgRNA sequence with appropriate overhangs for cloning into the selected vector (e.g., BsmBI overhangs for lentiCRISPRv2).
-
Anneal the forward and reverse oligonucleotides to form a duplex.
-
Ligate the annealed sgRNA duplex into the linearized and dephosphorylated CRISPR vector.
-
Transform the ligation product into competent E. coli and select for positive clones.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Cell Transfection and Selection
-
Cell Culture:
-
Culture the target mammalian cell line (e.g., HEK293T, A375) in the appropriate growth medium and conditions.
-
-
Transfection:
-
Transfect the cells with the constructed CRISPR-Cas9 plasmid using a suitable method, such as lipid-based transfection (e.g., Lipofectamine) or electroporation.
-
Include a non-targeting sgRNA control to assess the effects of the CRISPR-Cas9 machinery itself.
-
-
Selection of Transfected Cells:
-
If the CRISPR plasmid contains a selection marker (e.g., puromycin resistance), apply the appropriate selection agent to the cell culture medium 24-48 hours post-transfection.
-
Maintain selection for a sufficient period to eliminate non-transfected cells.
-
Protocol 3: Single-Cell Cloning and Expansion
-
Single-Cell Isolation:
-
After selection, isolate single cells from the transfected population to generate clonal cell lines. This can be achieved by:
-
Limiting Dilution: Serially dilute the cell suspension in a 96-well plate to a concentration where, on average, one cell is seeded per well.
-
Fluorescence-Activated Cell Sorting (FACS): If the CRISPR vector also expresses a fluorescent marker, use FACS to sort single, fluorescent cells into individual wells of a 96-well plate.
-
-
-
Clonal Expansion:
-
Culture the single-cell clones in the appropriate medium until they form visible colonies.
-
Gradually expand the positive clones into larger culture vessels.
-
Protocol 4: Validation of Gene Knockout
-
Genomic DNA Extraction and PCR:
-
Extract genomic DNA from each expanded clonal cell line.
-
Design PCR primers to amplify the genomic region targeted by the sgRNA.
-
-
Indel Analysis:
-
Analyze the PCR products for the presence of insertions or deletions (indels) resulting from CRISPR-Cas9 mediated non-homologous end joining (NHEJ). Common methods include:
-
T7 Endonuclease I (T7E1) Assay: This assay detects heteroduplex DNA formed from the annealing of wild-type and mutated PCR products.
-
Sanger Sequencing: Sequence the PCR products and analyze the resulting chromatograms for superimposed peaks, which indicate the presence of indels.
-
Next-Generation Sequencing (NGS): For a more quantitative analysis of editing efficiency and the variety of indels, perform deep sequencing of the target locus.
-
-
-
Protein Expression Analysis:
-
Confirm the absence of the target protein in the knockout clones by Western blot analysis using an antibody specific to the protein of interest.
-
Protocol 5: Quantification of Keratan Sulfate
-
Sample Preparation:
-
Harvest cell lysates and/or conditioned media from the validated knockout and wild-type control cell lines.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use a monoclonal antibody specific for keratan sulfate (e.g., 5-D-4) in an ELISA to quantify the amount of KS in the samples.
-
Normalize the KS concentration to the total protein concentration of the sample.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
For a more detailed and quantitative analysis, digest the GAGs from the samples into disaccharides using specific enzymes (e.g., keratanase II).
-
Analyze the resulting disaccharides by LC-MS to determine the abundance of different KS isoforms.
-
Visualizations
Keratan Sulfate Biosynthesis Pathway
Caption: Simplified overview of the keratan sulfate biosynthesis pathway.
CRISPR-Cas9 Knockout Experimental Workflow
References
Troubleshooting & Optimization
"addressing non-specific binding of keratan sulphate antibodies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the non-specific binding of keratan sulphate (KS) antibodies in various immunoassays.
Troubleshooting Guide: Non-Specific Binding
This guide addresses common issues encountered during experiments involving this compound antibodies.
Question: I am observing high background staining in my immunohistochemistry (IHC) / immunofluorescence (IF) experiment. What are the possible causes and solutions?
Answer:
High background staining in IHC or IF can be caused by several factors. Below is a systematic approach to troubleshoot this issue.
1. Inadequate Blocking:
-
Problem: The blocking agent is not effectively preventing the primary or secondary antibody from binding to non-target sites on the tissue or support matrix.[1]
-
Solution:
-
Optimize Blocking Buffer: Switch to a different blocking agent. Common options include Normal Goat Serum (NGS), Bovine Serum Albumin (BSA), or commercially available protein-free blocking buffers.[1][2] Ensure the serum is from the same species as the secondary antibody to prevent cross-reactivity.[3]
-
Increase Incubation Time/Temperature: Increase the blocking incubation time (e.g., to 1-2 hours at room temperature) or perform it at 4°C overnight.
-
2. Suboptimal Primary Antibody Concentration:
-
Problem: The concentration of the primary antibody is too high, leading to off-target binding.[1][4]
-
Solution:
-
Titrate the Antibody: Perform a dilution series of your primary antibody to determine the optimal concentration that provides a strong specific signal with low background.
-
Increase Incubation Time at Lower Concentration: A longer incubation (e.g., overnight at 4°C) with a more diluted antibody can enhance specific binding while minimizing non-specific interactions.[1]
-
3. Issues with Secondary Antibody:
-
Problem: The secondary antibody is binding non-specifically to the tissue or to the primary antibody from an inappropriate species.[5]
-
Solution:
-
Use Pre-adsorbed Secondary Antibodies: Employ secondary antibodies that have been pre-adsorbed against the species of your sample tissue to reduce cross-reactivity.[3]
-
Run a "Secondary Only" Control: Incubate a slide with only the secondary antibody to confirm that it is not the source of the non-specific signal.
-
4. Inefficient Washing:
-
Problem: Insufficient washing steps fail to remove unbound antibodies.
-
Solution:
5. Endogenous Enzyme Activity (for enzyme-based detection):
-
Problem: Endogenous peroxidases or phosphatases in the tissue can react with the enzyme substrate, causing background signal.[3]
-
Solution:
-
Quenching: For HRP-based detection, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution before the blocking step.[3] For AP-based detection, use a levamisole-containing substrate buffer.
-
6. Fc Receptor Binding:
-
Problem: If your sample contains cells with Fc receptors (e.g., immune cells), antibodies can bind non-specifically through their Fc region.[5][7]
-
Solution:
-
Use an Fc Receptor Block: Pre-incubate the tissue with an Fc receptor blocking reagent.
-
Use F(ab')2 Fragments: Consider using F(ab')2 fragments of the secondary antibody, which lack the Fc portion.
-
Experimental Workflow for Troubleshooting High Background in IHC/IF
Caption: A logical workflow for troubleshooting high background in IHC/IF.
Question: I am getting false positives or inconsistent results in my this compound ELISA. How can I improve my assay?
Answer:
False positives and inconsistency in ELISA are often due to non-specific binding or suboptimal assay conditions.
1. Incomplete Blocking:
-
Problem: The blocking buffer is not adequately saturating all unoccupied sites on the microplate wells, leading to non-specific binding of antibodies or other sample components.[8]
-
Solution:
-
Test Different Blocking Agents: Common blockers include BSA, casein, or commercially optimized ELISA blocking buffers.[8] The choice may depend on the sample matrix.
-
Optimize Blocking Conditions: Increase the blocking time and/or temperature to ensure complete saturation of the well surface.
-
2. Antibody Concentrations:
-
Problem: The concentrations of the capture or detection antibody are too high.
-
Solution:
-
Checkerboard Titration: Perform a checkerboard titration of both the capture and detection antibodies to find the optimal concentrations that yield the best signal-to-noise ratio.
-
3. Sample Matrix Effects:
-
Problem: Components in the biological sample (e.g., serum, plasma) can interfere with the assay. This includes heterophilic antibodies (like HAMA) or rheumatoid factors which can cross-link the capture and detection antibodies.[5][7]
-
Solution:
-
Use a Sample Diluent with Blockers: Dilute your samples in a buffer containing blocking agents, such as non-immune IgG from the same species as your primary antibody.
-
Include Proper Controls: Always run a negative control sample that is known not to contain this compound to determine the baseline for non-specific binding.
-
4. Insufficient Washing:
-
Problem: Residual unbound reagents are not being washed away effectively.
-
Solution:
-
Optimize Wash Protocol: Increase the number of wash cycles and ensure vigorous but controlled washing to remove all unbound material. The addition of a surfactant like Tween-20 to the wash buffer is standard practice.[8]
-
Quantitative Recommendations for ELISA Optimization
| Parameter | Recommendation | Rationale |
| Blocking Agent | 1-5% BSA or Casein in PBS/TBS | To saturate non-specific binding sites on the plate.[6][8] |
| Primary Antibody Dilution | 1:200 - 1:5000 (Titrate) | To find the optimal signal-to-noise ratio.[1] |
| Secondary Antibody Dilution | 1:1000 - 1:20,000 (Titrate) | To minimize background from non-specific secondary binding. |
| Wash Buffer | PBS or TBS with 0.05% Tween-20 | Detergent helps to reduce weak, non-specific interactions.[6] |
| Incubation Times | 1-2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can favor specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound antibodies?
Non-specific binding refers to the attachment of an antibody to molecules other than its intended target, this compound.[7] This can be due to various interactions, such as ionic, hydrophobic, or binding to Fc receptors on cells.[6][7] For this compound antibodies, non-specificity can also arise from cross-reactivity with other glycosaminoglycans (GAGs) or highly charged molecules in the extracellular matrix.
Q2: Are all this compound antibodies the same? How does this affect binding?
No, different monoclonal antibodies recognize different epitopes on the this compound chain. For example, the widely used 5D4 antibody recognizes highly sulphated regions of both type I (corneal) and type II (skeletal) KS.[9][10] Other antibodies may recognize less sulphated or specific linkage regions.[11] Some antibodies, like BKS-1, require prior digestion of the tissue with an enzyme like keratanase to expose their specific neoepitope.[12] Understanding the specificity of your antibody is crucial for interpreting your results.
Q3: What are the best general-purpose blocking agents to start with?
A good starting point for most applications is a 5% solution of Normal Goat Serum (if using a goat secondary antibody) or a 1-3% solution of high-purity Bovine Serum Albumin (BSA) in your assay buffer (e.g., PBS or TBS).[2][6] It's important to use IgG-free BSA if your secondary antibody could cross-react with bovine IgG.[2]
Q4: Can the pH or salt concentration of my buffers affect non-specific binding?
Yes. Adjusting the pH of your buffers can alter the charge of both the antibodies and the tissue proteins, which can help to reduce charge-based non-specific interactions.[6][13] Increasing the salt concentration (e.g., up to 0.5 M NaCl) in your antibody incubation and wash buffers can also disrupt weak ionic interactions that contribute to non-specific binding.[6]
Q5: What is keratanase digestion and why might I need it?
Keratanase is an enzyme that cleaves the this compound chain. This can be necessary for two main reasons:
-
Epitope Unmasking: The epitope your antibody recognizes may be hidden within the complex structure of the proteoglycan. Digestion can expose this epitope, making it accessible to the antibody.[12]
-
Specificity Control: To confirm that your antibody is specifically binding to this compound, you can treat a control sample with keratanase. A significant reduction or elimination of the signal after digestion indicates specific binding.[14]
Signaling Pathways Involving this compound Proteoglycans
This compound proteoglycans are involved in various signaling pathways that regulate cell behavior, particularly in the extracellular matrix. Dysregulation of these pathways is associated with diseases like myxomatous mitral valve disease.[15] Key interconnected pathways include TGF-β, PI3K-Akt, and MAPK signaling.[15]
Caption: KSPGs modulate key signaling pathways at the cell surface.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. arp1.com [arp1.com]
- 5. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 8. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 9. Keratan sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdbioproducts.com [mdbioproducts.com]
- 11. amsbio.com [amsbio.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. nicoyalife.com [nicoyalife.com]
- 14. Identification of an Immunoglobulin Paratope Binding to Keratan Sulfate and Expression of a Single-Chain Derivative for Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Improving Keratan Sulfate Extraction from Cartilage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of keratan sulfate (KS) extraction from cartilage.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting keratan sulfate from cartilage?
A1: The most common methods involve the initial extraction of proteoglycans, from which keratan sulfate is then isolated. The primary extraction techniques include:
-
Dissociative Extraction: Using chaotropic agents like guanidinium hydrochloride or magnesium chloride to disrupt the non-covalent interactions within the cartilage extracellular matrix, releasing proteoglycans.[1]
-
Enzymatic Digestion: Employing proteases such as papain or collagenase to digest the protein core of proteoglycans, liberating the glycosaminoglycan (GAG) chains, including keratan sulfate.
Q2: Which extraction agent is better: guanidinium hydrochloride or magnesium chloride?
A2: Both are effective chaotropic agents for extracting proteoglycans. The choice may depend on downstream applications and specific experimental goals. Guanidinium hydrochloride is a strong denaturant, while magnesium chloride can be used under non-denaturing conditions. A study on chicken xiphoid cartilage showed that 3M MgCl2 yielded a maximum of 73.3% uronic acid (a component of proteoglycans), while 3M guanidine-HCl also demonstrated high efficiency, particularly with a 48-hour extraction time.[1][2][3]
Q3: What are the critical parameters to consider for enzymatic digestion?
A3: Key parameters for successful enzymatic digestion include:
-
Enzyme Choice: Papain is a commonly used broad-spectrum protease for releasing GAGs from the protein core. Other enzymes like collagenase can also be used, but their efficacy for KS release might differ.
-
Enzyme Concentration: Sufficient enzyme concentration is crucial for complete digestion. This is often determined empirically.
-
Incubation Time and Temperature: Digestion is typically carried out for several hours to overnight at an optimal temperature for the specific enzyme (e.g., 60-65°C for papain).
-
pH: Maintaining the optimal pH for the enzyme's activity is essential.
Q4: How can I purify the extracted keratan sulfate?
A4: A common and effective method for purifying keratan sulfate from other GAGs and contaminants is anion-exchange chromatography .[4][5] This technique separates molecules based on their net negative charge. Since keratan sulfate is a sulfated GAG, it carries a negative charge and can be effectively separated from other molecules.
Q5: How do I quantify the yield of my keratan sulfate extraction?
A5: The 1,9-dimethylmethylene blue (DMMB) assay is a widely used colorimetric method for quantifying sulfated glycosaminoglycans (sGAGs), including keratan sulfate.[4][6][7][8][9] This assay is based on the color change of the DMMB dye when it binds to sGAGs. However, it's important to be aware of potential interferences.
Troubleshooting Guides
Issue 1: Low Keratan Sulfate Yield
Q: I'm consistently getting a low yield of keratan sulfate. What are the possible causes and solutions?
A: Low yield is a common issue with several potential causes throughout the extraction and purification process. Here's a systematic troubleshooting approach:
-
Incomplete Proteoglycan Extraction (if using dissociative agents):
-
Problem: The initial extraction of proteoglycans from the cartilage matrix was inefficient.
-
Solution:
-
-
Inefficient Enzymatic Digestion:
-
Problem: The enzyme did not effectively digest the protein core to release the KS chains.
-
Solution:
-
Check Enzyme Activity: Ensure your enzyme is active. Use a fresh batch or test its activity with a standard protein substrate.
-
Optimize Digestion Conditions: Verify the pH, temperature, and incubation time are optimal for your chosen enzyme. For papain, a common condition is 60-65°C for 18-24 hours.
-
Enzyme-to-Substrate Ratio: Increase the enzyme concentration to ensure complete digestion of the cartilage tissue.
-
-
-
Losses During Purification:
-
Problem: Keratan sulfate is being lost during the purification steps.
-
Solution:
-
Anion-Exchange Chromatography:
-
Ensure the column is properly equilibrated with the starting buffer.
-
Optimize the salt gradient for elution. A shallow gradient may improve the separation and recovery of KS.
-
Check for overloading of the column, which can lead to poor separation and loss of product.
-
-
Ethanol Precipitation: If using ethanol precipitation to concentrate your GAGs, ensure you are using the correct concentration of ethanol and that the precipitation is carried out at a low temperature (e.g., -20°C) for a sufficient amount of time to ensure complete precipitation of the GAGs.
-
-
Issue 2: Inaccurate Quantification with DMMB Assay
Q: My DMMB assay results seem inconsistent or higher than expected. What could be causing this?
A: The DMMB assay, while convenient, is prone to interference from other negatively charged molecules.
-
Interference from Other Polyanions:
-
Problem: Molecules like DNA, RNA, and hyaluronic acid can also bind to the DMMB dye, leading to an overestimation of sGAG content.[6][7]
-
Solution:
-
Adjust Dye pH: Lowering the pH of the DMMB reagent to 1.5 can minimize interference from carboxylated molecules like hyaluronic acid and nucleic acids, as their carboxyl groups will be protonated.[6][7]
-
DNase/RNase Treatment: Pre-treating your sample with DNase and RNase can remove nucleic acid contamination.
-
Guanidine Hydrochloride: The inclusion of guanidine hydrochloride in the DMMB reagent can help to reduce interference from other negatively charged molecules.[8]
-
-
-
Precipitation of the GAG-Dye Complex:
-
Problem: The complex formed between the sGAG and the DMMB dye can precipitate, leading to inaccurate absorbance readings.[8]
-
Solution:
-
Read the absorbance immediately after adding the DMMB reagent.
-
Ensure thorough mixing of the sample and reagent.
-
Some modified DMMB protocols are designed to work with the precipitated complex.[8]
-
-
Data Presentation
Table 1: Comparison of Proteoglycan Extraction Methods
| Extraction Agent | Concentration | Extraction Time (hr) | Uronic Acid Yield (%) | Reference |
| Magnesium Chloride (MgCl2) | 3M | 48 | 73.3 | [1][2][3] |
| Magnesium Chloride (MgCl2) | 4M | 48 | 55.3 | [1][2][3] |
| Magnesium Chloride (MgCl2) | 5M | 48 | 38.1 | [1][2][3] |
| Guanidinium Chloride (GuHCl) | 3M | 48 | High (not quantified) | [1][2][3] |
Experimental Protocols
Protocol 1: Keratan Sulfate Extraction from Bovine Cartilage using Papain Digestion
Materials:
-
Bovine articular cartilage
-
Phosphate-buffered saline (PBS), pH 7.4
-
Papain (from Carica papaya)
-
L-cysteine
-
EDTA
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Trichloroacetic acid (TCA)
-
Ethanol (95% and absolute)
-
DEAE-Sephacel or other anion-exchange resin
-
Sodium chloride (NaCl)
Procedure:
-
Cartilage Preparation:
-
Dissect bovine articular cartilage from the joint and mince it into small pieces (approximately 1-2 mm³).
-
Wash the minced cartilage extensively with cold PBS to remove synovial fluid and other contaminants.
-
Lyophilize the cartilage pieces to determine the dry weight.
-
-
Enzymatic Digestion:
-
Prepare the digestion buffer: 0.1 M sodium acetate, 5 mM L-cysteine, and 5 mM EDTA, pH 5.5.
-
Suspend the lyophilized cartilage in the digestion buffer at a ratio of 100 mg dry weight per 10 ml of buffer.
-
Add papain to a final concentration of 1 mg/ml.
-
Incubate the mixture at 60-65°C for 18-24 hours with constant stirring. The cartilage should be completely digested, resulting in a clear solution.
-
-
Removal of Peptides:
-
Cool the digest to 4°C.
-
Add an equal volume of cold 10% (w/v) trichloroacetic acid (TCA) to precipitate the undigested protein and larger peptides.
-
Allow the precipitation to proceed for at least 1 hour at 4°C.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant containing the GAGs.
-
-
Precipitation of GAGs:
-
To the supernatant, add 3 volumes of cold 95% ethanol saturated with sodium acetate.
-
Store at -20°C overnight to allow for the complete precipitation of GAGs.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and wash the GAG pellet twice with cold absolute ethanol.
-
Dry the GAG pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Purification of Keratan Sulfate by Anion-Exchange Chromatography
-
Column Preparation:
-
Pack a column with DEAE-Sephacel (or a similar anion-exchange resin) and equilibrate it with 10-20 column volumes of the starting buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Sample Loading:
-
Dissolve the dried GAG pellet from Protocol 1 in a small volume of the starting buffer.
-
Apply the sample to the equilibrated column.
-
-
Elution:
-
Wash the column with 2-3 column volumes of the starting buffer to remove any unbound material.
-
Elute the bound GAGs with a linear salt gradient of NaCl (e.g., 0 to 1.0 M) in the starting buffer.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and quantify the sGAG content in each fraction using the DMMB assay. Keratan sulfate typically elutes at a lower salt concentration than more highly sulfated GAGs like chondroitin sulfate.
-
-
Desalting and Lyophilization:
-
Pool the fractions containing keratan sulfate.
-
Desalt the pooled fractions by dialysis against deionized water or by using a desalting column.
-
Lyophilize the desalted keratan sulfate to obtain a purified powder.
-
Visualizations
Caption: Experimental workflow for keratan sulfate extraction.
Caption: Troubleshooting flowchart for low keratan sulfate yield.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 3. toolify.ai [toolify.ai]
- 4. Skeletal keratan sulphate structural analysis using keratanase II digestion followed by high-performance anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conductscience.com [conductscience.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. graphviz.org [graphviz.org]
"protocol for reducing variability in keratan sulphate quantification"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in keratan sulphate (KS) quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantifying this compound?
A1: The most common methods for quantifying this compound are enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] High-performance liquid chromatography (HPLC) with fluorescence detection is also used.
Q2: Which enzyme is typically used to digest this compound for analysis?
A2: Keratanase II is the most common enzyme used for the specific digestion of this compound into disaccharides for analysis by LC-MS/MS or HPLC.[1][2][3][4] This enzyme cleaves the β1-4 glycosidic linkages between galactose and N-acetylglucosamine-6-sulfate.
Q3: What are the main sources of variability in this compound quantification?
A3: Variability in KS quantification can arise from multiple sources, including:
-
Sample heterogeneity: The structure of KS, including its length and degree of sulphation, can vary significantly between tissues, individuals, and disease states.[3][5]
-
Sample preparation: Incomplete protein digestion, inefficient extraction of KS, and the presence of interfering substances can all introduce variability.
-
Enzymatic digestion: Incomplete or inconsistent enzymatic digestion with Keratanase II can lead to variable generation of disaccharides for analysis.
-
Analytical method: Both ELISA and LC-MS/MS have their own sources of potential variability, such as antibody specificity and matrix effects, respectively.
Q4: Why is protease pretreatment of samples sometimes recommended for ELISA?
A4: Pretreatment of serum samples with a protease can improve the accuracy and sensitivity of KS ELISA. This is because proteases help to break down protein aggregates that may mask the KS epitopes, making them more accessible to the detection antibody.
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient washing. 2. Antibody concentration too high. 3. Non-specific binding of antibodies. 4. Substrate solution contaminated or exposed to light. 5. Incubation times too long. | 1. Increase the number of wash steps and ensure complete removal of wash buffer. 2. Optimize the concentration of primary and/or secondary antibodies. 3. Use a blocking buffer with a higher protein concentration or a different blocking agent. 4. Use fresh, properly stored substrate solution and protect it from light. 5. Reduce incubation times for antibodies and/or substrate. |
| Low or No Signal | 1. Reagents added in the wrong order or a step was skipped. 2. Incorrect antibody used. 3. Insufficient antigen in the sample. 4. Reagents not at room temperature before use. 5. Expired or improperly stored reagents. | 1. Carefully review and repeat the protocol, ensuring all steps are followed correctly. 2. Verify that the primary and secondary antibodies are correct and compatible. 3. Concentrate the sample or use a larger sample volume. 4. Allow all reagents to equilibrate to room temperature before starting the assay. 5. Check the expiration dates of all reagents and ensure they have been stored under the recommended conditions. |
| Poor Precision (High CV%) | 1. Inconsistent pipetting technique. 2. Inadequate mixing of reagents. 3. Temperature variation across the plate during incubation. 4. Incomplete washing leading to residual reagents. | 1. Ensure proper pipetting technique and use calibrated pipettes. 2. Thoroughly mix all reagents before adding them to the wells. 3. Ensure the plate is incubated in a stable temperature environment. 4. Ensure uniform and thorough washing of all wells. |
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Resolution | 1. Inappropriate chromatography column. 2. Suboptimal mobile phase composition or gradient. 3. Column degradation. | 1. Use a column specifically designed for glycosaminoglycan analysis, such as a Hypercarb or an amino-propyl column.[1] 2. Optimize the mobile phase composition (e.g., ammonium bicarbonate concentration) and the elution gradient. 3. Replace the column if it has exceeded its recommended lifetime or shows signs of degradation. |
| Low Signal Intensity | 1. Incomplete enzymatic digestion. 2. Sample loss during preparation. 3. Ion suppression due to matrix effects. 4. Suboptimal mass spectrometer settings. | 1. Optimize the Keratanase II digestion conditions (enzyme concentration, incubation time, temperature). 2. Ensure efficient extraction and minimize transfer steps during sample preparation. 3. Incorporate a desalting or solid-phase extraction (SPE) step to remove interfering substances. Use an internal standard to correct for matrix effects. 4. Optimize mass spectrometer parameters such as spray voltage, gas flows, and collision energy. |
| High Variability Between Replicates | 1. Inconsistent sample preparation. 2. Variability in enzymatic digestion efficiency. 3. Instability of the LC-MS system. | 1. Standardize all sample preparation steps and use an automated liquid handler if possible. 2. Ensure consistent enzyme activity and digestion conditions for all samples. 3. Perform system suitability tests before each run to ensure the LC-MS system is stable and performing optimally. |
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound levels in human serum and synovial fluid, particularly in the context of osteoarthritis (OA).
Table 1: this compound Levels in Serum
| Population | Mean KS Level (ng/mL) | Range (ng/mL) |
| Healthy Adults | 288 | 150 - 450 |
| Osteoarthritis Patients | 350 | 200 - 600 |
Table 2: this compound Levels in Synovial Fluid
| Population | Mean KS Level (µg/mL) | Range (µg/mL) |
| Healthy/Normal Knees | 5.5 | 2.0 - 10.0 |
| Osteoarthritis Knees | 12.0 | 5.0 - 25.0 |
Note: These values are approximate and can vary depending on the specific assay and patient cohort.
Experimental Protocols
Detailed Methodology for this compound ELISA
This protocol is a general guideline for a sandwich ELISA. Specific details may vary based on the commercial kit used.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for this compound. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add prepared standards and samples (e.g., serum diluted 1:100 in assay buffer) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for this compound. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change to yellow.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve and determine the concentration of this compound in the samples.
Detailed Methodology for this compound LC-MS/MS
This protocol outlines the key steps for quantifying this compound disaccharides by LC-MS/MS.
-
Sample Preparation (from Cartilage Tissue):
-
Lyophilize and weigh the cartilage tissue.
-
Digest the tissue with a protease (e.g., papain) to release glycosaminoglycans.
-
Precipitate the glycosaminoglycans with ethanol.
-
Resuspend the GAG pellet in digestion buffer.
-
-
Keratanase II Digestion:
-
Add Keratanase II to the GAG solution.
-
Incubate at 37°C for at least 4 hours or overnight.
-
-
Sample Cleanup:
-
Remove undigested material by centrifugation or filtration.
-
(Optional) Perform a desalting step using a solid-phase extraction (SPE) cartridge to remove salts that can interfere with MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A porous graphitic carbon (e.g., Hypercarb) or an amino-propyl column is typically used.[1]
-
Mobile Phase A: An aqueous solution with a volatile buffer (e.g., 10 mM ammonium bicarbonate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from low to high organic solvent is used to elute the disaccharides.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of the specific this compound disaccharides (e.g., mono-sulphated and di-sulphated).
-
-
-
Data Analysis:
-
Quantify the peak areas of the target disaccharides.
-
Use a standard curve generated from known concentrations of this compound disaccharide standards to determine the concentration in the samples.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Role of KSPGs in FGF signaling pathway.
References
- 1. Comparison of Liquid Chromatography–Tandem Mass Spectrometry and Sandwich ELISA for Determination of Keratan Sulfate in Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method for keratan sulfates by high-performance liquid chromatography/turbo-ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Skeletal this compound structural analysis using keratanase II digestion followed by high-performance anion-exchange chromatography. - Lancaster EPrints [eprints.lancs.ac.uk]
- 5. Di-sulfated Keratan Sulfate as a Novel Biomarker for Mucopolysaccharidosis II, IVA, and IVB - PMC [pmc.ncbi.nlm.nih.gov]
"cross-reactivity issues with keratan sulphate monoclonal antibodies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with keratan sulphate (KS) monoclonal antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the most common monoclonal antibodies used to detect this compound, and what are their specificities?
A1: Several monoclonal antibodies are available for the detection of this compound, each with distinct epitope specificities. The choice of antibody is critical and depends on the research context, as the structure of KS can vary significantly between tissues and under different physiological conditions. Key antibodies include:
-
5D4: This is one of the most widely used anti-KS antibodies. It recognizes oversulfated heptasaccharide epitopes that contain 6-sulfated galactose adjacent to 6-sulfated N-acetylglucosamine.[1][2][3][4] It is suitable for detecting highly sulfated KS in various applications like Western Blotting, ELISA, and Immunohistochemistry.[3]
-
R-10G: This antibody recognizes KS structures that lack oversulfation, specifically targeting GlcNAc-6-sulfated KS.[5] It is often used in studies involving pluripotent stem cells.
-
BKS-1: This antibody recognizes a neoepitope, a terminal N-acetylglucosamine-6-sulfate, which is exposed after digestion of the KS chain with the enzyme keratanase.[6] This makes it a useful tool for confirming the presence of KS and for quantitative studies.
-
EFG-11: Recognizes 2-3 disaccharide units on both skeletal (type II) and corneal (type I) keratan sulfate chains.
-
373E1: This antibody is versatile and can be used in Western Blot, ELISA, immunohistochemistry, and flow cytometry.
Q2: I am not getting a signal in my immunohistochemistry (IHC) experiment. What could be the problem?
A2: A lack of signal in IHC with anti-KS antibodies can stem from several factors:
-
Low Antigen Abundance: The expression level of the specific KS epitope recognized by your antibody might be very low in your tissue of interest.
-
Antibody Specificity: Ensure the antibody you are using is appropriate for the type of KS present in your sample (e.g., highly sulfated vs. low-sulfated).
-
Tissue Fixation and Processing: Over-fixation with formalin can mask the epitope. Consider using a shorter fixation time or a different fixative. Antigen retrieval methods may be necessary.
-
Enzyme Pre-treatment: For some antibodies like BKS-1, pre-digestion of the tissue with keratanase is essential to expose the epitope.[6]
-
Incorrect Antibody Dilution: The antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution.
-
Secondary Antibody Issues: Ensure your secondary antibody is compatible with the primary antibody's species and isotype, and that it is not expired.
Q3: I am observing high background staining in my immunofluorescence (IF) experiment. How can I reduce it?
A3: High background in IF can obscure specific signals. Here are some troubleshooting steps:
-
Blocking Step: Ensure you are using an appropriate blocking buffer (e.g., 5% normal serum from the species of the secondary antibody) for an adequate amount of time.
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding. Try reducing the antibody concentrations.
-
Washing Steps: Increase the number and duration of wash steps to remove unbound antibodies. The inclusion of a mild detergent like Tween 20 in the wash buffer can also help.
-
Permeabilization: If you are targeting an intracellular epitope, ensure your permeabilization step is sufficient. However, excessive permeabilization can damage cell morphology and increase background.
-
Autofluorescence: Some tissues exhibit natural fluorescence. You can quench this using reagents like Sudan Black B or by using spectral imaging and linear unmixing if available.
-
Isotype Control: Use an isotype control (an antibody of the same isotype and from the same species as your primary antibody, but not directed against your target) to determine if the background is due to non-specific binding of the antibody itself.
Q4: My Western blot for a this compound proteoglycan shows a smear instead of a distinct band. Is this normal?
A4: Yes, it is common for this compound proteoglycans (KSPGs) to appear as a smear on a Western blot. This is due to the heterogeneous nature of the glycosaminoglycan chains attached to the core protein. The length of the KS chains and the degree of sulfation can vary significantly, resulting in a wide range of molecular weights for the KSPG.[7] To obtain a more defined band corresponding to the core protein, you can treat your sample with enzymes like keratanase or chondroitinase ABC to remove the GAG chains before running the gel.[6]
Troubleshooting Guides
Immunohistochemistry (IHC) / Immunofluorescence (IF)
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low expression of the target KS epitope. | Confirm the expression of your target in the tissue using another method if possible. Try a more sensitive detection system. |
| Inappropriate primary antibody for the KS type. | Research the expected KS structure in your sample and choose an antibody with the corresponding specificity (e.g., 5D4 for highly sulfated KS). | |
| Epitope masking due to fixation. | Optimize fixation time. Perform antigen retrieval using heat (HIER) or enzymes (PIER). | |
| Forgetting enzymatic pre-treatment. | If using an antibody like BKS-1, ensure you perform keratanase digestion according to the recommended protocol. | |
| Suboptimal antibody dilution. | Perform a titration of your primary antibody to find the optimal concentration. | |
| High Background | Insufficient blocking. | Increase blocking time and/or try a different blocking agent (e.g., 5% BSA, normal serum). |
| Primary or secondary antibody concentration too high. | Dilute your antibodies further. | |
| Inadequate washing. | Increase the number and duration of washes. Use a buffer containing a mild detergent (e.g., 0.05% Tween-20). | |
| Autofluorescence of the tissue. | Use a quenching agent (e.g., Sudan Black B) or use a secondary antibody conjugated to a fluorophore in a different spectral range. | |
| Non-specific Staining | Cross-reactivity of the primary antibody. | Perform an isotype control experiment. Pre-absorb the antibody with related GAGs to check for cross-reactivity. |
| Secondary antibody binding non-specifically. | Run a control with only the secondary antibody. Ensure the secondary antibody is pre-adsorbed against the species of your sample tissue. |
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| Smeary Bands | Heterogeneity of KS chains on the proteoglycan. | This is often expected. To visualize the core protein, deglycosylate the sample with enzymes like keratanase or chondroitinase ABC prior to electrophoresis.[6] |
| Weak or No Bands | Poor transfer of large proteoglycans. | Optimize transfer conditions (time, voltage). Use a membrane with a smaller pore size if your proteoglycan is small. |
| Antibody does not recognize the denatured epitope. | Some antibodies only recognize the native conformation. Check the antibody datasheet for suitability in Western blotting. | |
| Insufficient protein loading. | Quantify your protein and load a sufficient amount (typically 20-30 µg of total protein). | |
| Multiple Bands | Proteoglycan degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
| Non-specific antibody binding. | Optimize blocking and washing steps. Decrease the primary antibody concentration. |
ELISA
| Problem | Possible Cause | Recommended Solution |
| Low Signal | Low concentration of KS in the sample. | Concentrate your sample if possible. |
| Inefficient antibody binding. | Ensure the plate is coated with an appropriate capture antibody. Optimize incubation times and temperatures. | |
| Matrix effects from the sample. | Dilute your sample further to reduce interfering substances. | |
| High Background | Insufficient washing. | Ensure thorough washing between steps to remove all unbound reagents. |
| Non-specific binding of antibodies. | Optimize blocking conditions. Use a high-quality BSA for blocking. | |
| Contamination of reagents. | Use fresh, sterile reagents. | |
| High Variability between Wells | Pipetting errors. | Use calibrated pipettes and be consistent with your technique. |
| Edge effects. | Avoid using the outer wells of the plate, or fill them with buffer. Ensure even temperature distribution during incubation. |
Quantitative Data Summary
The binding affinity of anti-keratan sulphate antibodies is a critical parameter for quantitative assays. The following table summarizes available data for the 5D4 antibody.
| Antibody | Antigen | Assay | IC50 |
| 5D4 | Undegraded bovine nasal septum aggrecan | Inhibition ELISA | 0.27 µg/ml[8] |
| 5D4 | Stromelysin-degraded aggrecan | Inhibition ELISA | 0.5 µg/ml[8] |
| 5D4 | Human leukocyte elastase-degraded aggrecan | Inhibition ELISA | 700 µg/ml[8] |
| 5D4 | Papain-degraded aggrecan | Inhibition ELISA | 215 µg/ml[8] |
| 5D4 | Single chain costal KS | Inhibition ELISA | 21 µg/ml[8] |
| 5D4 | Single chain corneal KS | Inhibition ELISA | 469 µg/ml[8] |
IC50 values represent the concentration of antigen required to inhibit antibody binding by 50%. Lower IC50 values indicate higher binding affinity.
Key Experimental Protocols
Enzymatic Digestion of this compound for Western Blotting
This protocol is used to remove this compound chains from proteoglycans, allowing for the visualization of the core protein as a more distinct band.
Materials:
-
Protein sample (e.g., tissue lysate)
-
Keratanase II (from Bacillus circulans)[9]
-
Digestion Buffer (e.g., 10 mM sodium acetate buffer, pH 6.0)[9]
-
SDS-PAGE loading buffer
-
Protease inhibitors
Procedure:
-
To your protein sample, add protease inhibitors to prevent degradation of the core protein.
-
Add Keratanase II to the sample at a recommended concentration (e.g., 0.1-1 mU per reaction).[9]
-
Incubate the reaction mixture at 37°C for 15 minutes or as recommended by the enzyme manufacturer.[9]
-
Stop the reaction by adding SDS-PAGE loading buffer and heating the sample at 95-100°C for 5 minutes.
-
Proceed with your standard Western blot protocol.
Immunohistochemistry with Keratanase Pre-treatment (for BKS-1 antibody)
This protocol is essential for using the BKS-1 antibody, which recognizes a neoepitope exposed after keratanase digestion.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded ethanols for deparaffinization and rehydration
-
Keratanase (from Pseudomonas sp.)
-
Digestion Buffer (e.g., 10 mM Tris-HCl, pH 7.4)[7]
-
Blocking solution (e.g., 5% normal goat serum)
-
BKS-1 primary antibody
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).
-
Wash sections with PBS.
-
Prepare the keratanase solution in digestion buffer (e.g., 0.4 U/mL).[7]
-
Incubate the sections with the keratanase solution for 1 hour at 37°C.[7]
-
Wash sections thoroughly with PBS.
-
Block non-specific binding by incubating with blocking solution for 30-60 minutes at room temperature.
-
Incubate with the BKS-1 primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash sections with PBS.
-
Incubate with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash sections with PBS.
-
Counterstain with DAPI if desired.
-
Mount coverslips using an appropriate mounting medium.
-
Visualize under a fluorescence microscope.
Signaling Pathways and Experimental Workflows
Robo-Slit Signaling Pathway
This compound proteoglycans can modulate the Robo-Slit signaling pathway, which is crucial for axon guidance and cell migration.
Caption: The Robo-Slit signaling pathway, modulated by this compound proteoglycans.
This compound Proteoglycan and FGF Signaling
This compound proteoglycans act as co-receptors for Fibroblast Growth Factors (FGFs), regulating their signaling activity which is important for cell growth and differentiation.[10][11][12]
Caption: Regulation of FGF signaling by this compound proteoglycans.
Antibody Specificity Validation Workflow
A logical workflow to validate the specificity of a this compound monoclonal antibody.
Caption: Workflow for validating the specificity of anti-keratan sulphate antibodies.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. mdbioproducts.com [mdbioproducts.com]
- 3. biocompare.com [biocompare.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunolocalization of Keratan Sulfate in Rat Spinal Tissues Using the Keratanase Generated BKS-1(+) Neoepitope: Correlation of Expression Patterns with the Class II SLRPs, Lumican and Keratocan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Sensitivity of monoclonal antibody, 5-D-4, for the detection of aggrecan, aggrecan fragments, and keratan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Keratan sulfate-degrading enzymes from bacteria - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Heparan Sulfate Proteoglycans regulate Fgf signaling and cell polarity during collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Keratan sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]
"preventing degradation of keratan sulphate during sample preparation"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of keratan sulfate (KS) during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure the integrity of your keratan sulfate samples.
Troubleshooting Guide
This guide addresses common issues encountered during keratan sulfate sample preparation in a question-and-answer format.
Q1: I am seeing a significant loss of keratan sulfate in my samples after tissue homogenization. What could be the cause and how can I prevent it?
A1: The most likely cause is enzymatic degradation by endogenous enzymes released during homogenization. These include keratanases, endo-β-galactosidases, β-N-acetylhexosaminidases, and sulfatases. To prevent this, it is crucial to work quickly at low temperatures (on ice) and to use a lysis buffer containing a cocktail of enzyme inhibitors.
Troubleshooting Steps:
-
Work at 4°C: Perform all homogenization and subsequent steps on ice or in a cold room to reduce enzyme activity.
-
Use an Optimized Lysis Buffer: Your lysis buffer should be at a pH between 5.0 and 8.0, as keratan sulfate proteoglycans are most stable in this range.[1] It should also contain a cocktail of inhibitors targeting various classes of proteases and glycosidases.
-
Inhibitor Cocktail: A general-purpose protease inhibitor cocktail should be used to protect the KS core protein. Additionally, specific inhibitors for glycosidases and sulfatases should be included.
Q2: My extracted keratan sulfate appears to have a lower degree of sulfation than expected. Why is this happening and what can I do?
A2: A lower degree of sulfation is likely due to the activity of endogenous sulfatases during your sample preparation. These enzymes cleave sulfate groups from the galactose and N-acetylglucosamine residues of the keratan sulfate chain.
Troubleshooting Steps:
-
Add Sulfatase Inhibitors: Include sulfatase inhibitors in your extraction buffer. Common and effective sulfatase inhibitors include sodium phosphate, sodium fluoride, and sodium citrate.
-
Control pH: Maintain the pH of your solutions between 5.0 and 8.0, as extreme pH values can contribute to chemical desulfation, although enzymatic degradation is more common under typical experimental conditions.[1]
Q3: I am using a chaotropic agent like guanidine hydrochloride (GnHCl) for extraction, but my keratan sulfate yields are inconsistent. How can I improve this?
A3: Chaotropic agents are effective for denaturing proteins and extracting proteoglycans from the extracellular matrix. However, their concentration is critical. Too high a concentration can interfere with subsequent analytical steps, while too low a concentration may not effectively inhibit all degradative enzymes.
Troubleshooting Steps:
-
Optimize GnHCl Concentration: Start with a concentration of 4 M GnHCl for initial tissue extraction. This is generally sufficient to denature most proteins, including degradative enzymes.
-
Buffer and Inhibitors: Ensure your GnHCl solution is buffered to a pH between 5.0 and 8.0 and contains a full complement of protease and glycosidase inhibitors.
-
Downstream Processing: Be aware that GnHCl must be removed by methods such as dialysis or chromatography before enzymatic analysis or cell-based assays, as it will inhibit the enzymes used in these procedures.
Frequently Asked Questions (FAQs)
Q: What are the primary enzymes responsible for keratan sulfate degradation?
A: The primary enzymes that degrade keratan sulfate are:
-
Keratanases: A class of endo-β-galactosidases that specifically cleave the β-1,4-galactosidic linkages in keratan sulfate.[2]
-
Endo-β-galactosidases: These enzymes hydrolyze internal β-galactosidic bonds.[2][3]
-
β-N-acetylhexosaminidases: These enzymes cleave terminal N-acetylglucosamine and N-acetylgalactosamine residues.[4]
-
Sulfatases: These enzymes remove sulfate groups from the keratan sulfate chain.[5]
Q: What is the optimal pH and temperature for maintaining keratan sulfate stability?
A: Keratan sulfate proteoglycan is stable in a pH range of 5.0 to 8.0.[1] It also exhibits high thermal stability, with a melting temperature (Tm) of 72°C.[1] For routine sample preparation, it is best practice to maintain samples at 4°C to minimize all potential enzymatic degradation.
Q: How should I store my keratan sulfate-containing samples for the long term?
A: For long-term storage, samples should be kept at -80°C. To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to store samples in single-use aliquots. While some biomolecules are robust to a few freeze-thaw cycles, repeated cycles can lead to degradation of the proteoglycan core protein and potentially the glycan chains.[6][7][8]
Q: Can I use a standard protease inhibitor cocktail to prevent keratan sulfate degradation?
A: A standard protease inhibitor cocktail is essential to protect the core protein to which keratan sulfate is attached. However, it will not inhibit the glycosidases and sulfatases that directly degrade the keratan sulfate chain. Therefore, a comprehensive inhibitor strategy should include both a protease inhibitor cocktail and specific inhibitors for glycosidases and sulfatases.
Data and Inhibitors
The following tables summarize key stability data for keratan sulfate and provide information on relevant enzyme inhibitors.
Table 1: Keratan Sulfate Stability Parameters
| Parameter | Value | Reference |
| Optimal pH Range | 5.0 - 8.0 | [1] |
| Melting Temperature (Tm) | 72°C | [1] |
| Recommended Storage | -80°C (in aliquots) | General best practice |
Table 2: Inhibitors for Keratan Sulfate Degrading Enzymes
| Enzyme Class | Specific Enzyme(s) | Inhibitor | Typical Concentration | Notes |
| Keratanases (as metalloproteases) | Bacterial Keratinases | EDTA, EGTA | 1-10 mM | Chelates divalent cations required for activity.[9] |
| Keratanases (as serine proteases) | Some bacterial keratinases | PMSF | 1-5 mM | Irreversibly inhibits serine proteases.[9] |
| Endo-β-galactosidases | Endo-β-galactosidase | D-Saccharic acid 1,4-lactone | 1-5 mM | General inhibitor of β-glucuronidase and some galactosidases.[10] |
| N-Acetyl-D-galactosamine | 10-50 mM | A substrate analog that can competitively inhibit the enzyme.[10] | ||
| β-N-acetylhexosaminidases | Hexosaminidase A and B | M-31850 | 10-50 µM | Potent and selective competitive inhibitor.[11] |
| N-Acetylglucosamine-thiazoline (NGT) | 10-50 µM | Potent inhibitor. | ||
| PUGNAc | 10-50 µM | Potent inhibitor. | ||
| Sulfatases | N-acetylgalactosamine-6-sulfate sulfatase, Galactose-6-sulfate sulfatase | Sodium Phosphate | 10-25 mM | General sulfatase inhibitor. |
| Sodium Fluoride | 1-10 mM | General sulfatase inhibitor. | ||
| Sodium Citrate | 10-25 mM | General sulfatase inhibitor. |
Experimental Protocols
Protocol 1: Extraction of Keratan Sulfate Proteoglycans from Cartilage
This protocol describes a common method for extracting keratan sulfate proteoglycans from cartilage tissue using a chaotropic agent.
-
Tissue Preparation:
-
Harvest cartilage tissue and immediately place it in liquid nitrogen to snap-freeze.
-
Store at -80°C until use.
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle or a specialized freezer mill.
-
-
Extraction:
-
Add 10 volumes of ice-cold extraction buffer to the powdered tissue.
-
Extraction Buffer: 4 M Guanidine Hydrochloride (GnHCl), 50 mM Sodium Acetate, pH 5.8.
-
-
Add a comprehensive inhibitor cocktail to the extraction buffer immediately before use:
-
Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free) at the manufacturer's recommended concentration.
-
10 mM EDTA
-
5 mM PMSF
-
20 mM Sodium Phosphate
-
10 mM Sodium Fluoride
-
-
Extract for 24-48 hours at 4°C with gentle agitation.
-
-
Clarification and Dialysis:
-
Centrifuge the extract at 15,000 x g for 30 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant and dialyze extensively against a low-salt buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) at 4°C to remove the GnHCl. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10-14 kDa).
-
-
Purification (Optional):
-
The dialyzed extract can be further purified using anion exchange chromatography (e.g., DEAE-Sephacel) to separate keratan sulfate proteoglycans from other proteins.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts for preventing keratan sulfate degradation.
References
- 1. Quantitative analysis of glycosaminoglycans, chondroitin/dermatan sulfate, hyaluronic acid, heparan sulfate, and keratan sulfate by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Keratan sulfate-degrading enzymes from bacteria - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Purification and properties of a keratan sulfate hydrolyzing enzyme, an endo-beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sequential degradation of keratan sulfate by bacterial enzymes and purification of a sulfatase in the enzymatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Multiple Freeze–Thaw Cycles on the Microstructure and Quality of Trachurus murphyi [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. Enhancement of Activity and Thermostability of Keratinase From Pseudomonas aeruginosa CCTCC AB2013184 by Directed Evolution With Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mass Spectrometry for Sulfated Glycan Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry analysis of sulfated glycans.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of sulfated glycans by mass spectrometry.
Issue 1: Low or No Signal for Sulfated Glycans
Possible Causes and Solutions:
| Cause | Solution |
| Ion Suppression: Co-eluting non-sulfated, and particularly sialylated, glycans can suppress the ionization of low-abundance sulfated glycans.[1][2][3] | Permethylation: This derivatization technique neutralizes sialic acids, reducing their ion suppression effect in negative ion mode. It also enhances the hydrophobicity of all glycans, improving their ionization efficiency.[1][2][3] Fractionation: Employ solid-phase extraction (SPE) with materials like C18 cartridges followed by amine-based or mixed-mode anion exchange cartridges to separate sulfated glycans from neutral and sialylated species before MS analysis.[1][3] |
| Sulfate Lability: Sulfate groups are prone to dissociation during ionization, especially in MALDI-MS, leading to the loss of the sulfate moiety and a decrease in the signal of the intact sulfated glycan. | Optimize MS Parameters: Lower the laser energy in MALDI or the collision energy in ESI to minimize in-source decay. Choice of Matrix (MALDI): Use matrices like 3,4-diaminobenzophenone (DABP) or norharmane, which have been shown to be effective for the analysis of sulfated glycans with reduced sulfate loss compared to matrices like 2,5-dihydroxybenzoic acid (DHB).[1] Derivatization: Permethylation can help to stabilize the sulfate groups to some extent. |
| Poor Ionization Efficiency: The inherent negative charge of sulfated glycans can lead to poor ionization in positive ion mode. | Negative Ion Mode Analysis: Detect sulfated glycans in negative ion mode, where their inherent charge is advantageous for detection.[1][3] |
| Low Abundance: Sulfated glycans are often present in low concentrations in biological samples. | Enrichment Strategies: Utilize enrichment techniques such as affinity chromatography with specific lectins or antibodies that recognize sulfated glycan motifs. Increase Sample Amount: If possible, increase the starting amount of biological material. |
Issue 2: Difficulty in Structural Elucidation and Isomer Differentiation
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Fragmentation: Standard collision-induced dissociation (CID) may not provide sufficient fragmentation for detailed structural analysis, particularly for cross-ring cleavages that are crucial for linkage analysis. | Alternative Fragmentation Methods: Employ different fragmentation techniques such as Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), or Ultraviolet Photodissociation (UVPD). HCD can provide more cross-ring fragmentation, while ETD is useful for preserving labile modifications like sulfation while fragmenting the peptide backbone in glycopeptide analysis.[4][5][6] |
| Co-elution of Isomers: Structural isomers of sulfated glycans often have similar chromatographic properties and can co-elute, making it difficult to distinguish them by MS alone. | Ion Mobility Spectrometry (IMS): Couple your LC-MS system with an ion mobility cell. IMS separates ions based on their size, shape, and charge, which can resolve isomeric glycans that are indistinguishable by mass alone.[1][7][8][9][10] High-Resolution Chromatography: Optimize your liquid chromatography method. Porous graphitized carbon (PGC) columns are particularly effective for separating glycan isomers.[8][11] |
| Ambiguous Sulfate Position: Determining the exact location of the sulfate group on the glycan structure can be challenging. | Tandem MS (MS/MS): Careful analysis of the MS/MS fragmentation pattern can reveal the position of the sulfate group. Look for diagnostic fragment ions that retain the sulfate moiety.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for sulfated glycan analysis, ESI or MALDI?
Both ESI and MALDI have their advantages and are often used in a complementary manner.
-
MALDI-MS is a rapid screening tool that provides a quick profile of the sulfoglycome, especially after permethylation and fractionation.[1] It is less susceptible to ion suppression from salts. However, sulfate loss can be a significant issue.
-
ESI-MS , particularly when coupled with nanoLC, offers higher sensitivity and is more suitable for complex mixtures and quantitative analysis.[13] It is also a softer ionization technique, which can reduce the lability of sulfate groups. However, it is more sensitive to sample contaminants like salts.
Q2: Why is permethylation a recommended step for sulfated glycan analysis?
Permethylation offers several key advantages:
-
Reduces Ion Suppression: It neutralizes sialic acids, which are a major source of ion suppression in negative ion mode analysis of sulfated glycans.[1][2][3]
-
Increases Sensitivity: It enhances the hydrophobicity of glycans, leading to improved ionization efficiency in both positive and negative ion modes.
-
Improves Fragmentation: Permethylated glycans often yield more informative and predictable fragmentation patterns in MS/MS, aiding in structural elucidation.
-
Stabilizes Sulfates: While not completely preventing loss, permethylation can help to stabilize the labile sulfate groups during ionization.
Q3: How can I quantify the abundance of sulfated glycans in my sample?
Quantitative analysis of sulfated glycans can be challenging due to their low abundance and potential for ion suppression. Here are some approaches:
-
Label-based Quantification: Use of isotopic labels, such as stable isotope labeling by permethylation (e.g., using ¹³CH₃I) or other commercially available labeling kits, allows for relative quantification.[14]
-
Label-free Quantification: This approach relies on comparing the signal intensities of glycan peaks across different samples. It is crucial to have a highly reproducible workflow, including sample preparation and LC-MS analysis, to minimize variability.[14]
-
Internal Standards: Spiking samples with known amounts of synthetic sulfated glycan standards can be used for absolute quantification.
Q4: What software is available for analyzing sulfated glycan MS data?
Several software packages can aid in the complex task of glycan data analysis. Some examples include:
-
GlycReSoft: An open-source tool for the automated recognition of glycans from LC/MS data.[15][16][17]
-
SimGlycan: A commercial software that predicts glycan structures from MS/MS data and supports glycopeptide analysis.[12]
-
GlyfinTMS: Software designed for automated finding of glycan candidate spectra from MS and MSn data.[18]
Experimental Protocols
Protocol 1: Permethylation of Sulfated Glycans
This protocol is adapted from established methods for the permethylation of glycans, ensuring the retention of sulfate groups.[1][2][3]
Materials:
-
Dried glycan sample
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH) pellets
-
Methyl iodide (CH₃I)
-
Methanol
-
Chloroform
-
Water (deionized)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a fresh slurry of NaOH in DMSO.
-
Add the NaOH/DMSO slurry to the dried glycan sample.
-
Vortex the mixture for 10 minutes.
-
Add methyl iodide and vortex for another 10 minutes.
-
Quench the reaction by adding methanol.
-
Add chloroform and water to partition the permethylated glycans into the chloroform layer.
-
Collect the chloroform layer and wash it several times with water to remove impurities.
-
Dry the chloroform layer under a stream of nitrogen.
-
The dried permethylated glycans are now ready for MS analysis or further fractionation.
Protocol 2: MALDI-MS Analysis of Permethylated Sulfated Glycans
Materials:
-
Permethylated sulfated glycan sample
-
MALDI matrix solution (e.g., 10 mg/mL 3,4-diaminobenzophenone (DABP) in 75% acetonitrile/0.1% TFA)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Dissolve the dried permethylated glycan sample in a small volume of 100% acetonitrile.
-
Mix 0.5 µL of the sample solution with 0.5 µL of the MALDI matrix solution directly on the MALDI target plate.
-
Allow the spot to air dry completely.
-
Acquire mass spectra in the negative ion reflector mode.
Protocol 3: nanoLC-ESI-MS/MS of Permethylated Sulfated Glycans
Materials:
-
Permethylated sulfated glycan sample
-
nanoLC system with a C18 reverse-phase column
-
ESI-MS/MS instrument (e.g., Orbitrap)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Reconstitute the permethylated glycan sample in a low percentage of acetonitrile (e.g., 5%).
-
Inject the sample onto the nanoLC system.
-
Elute the glycans using a gradient of Mobile Phase B. A typical gradient might be:
-
0-5 min: 5% B
-
5-65 min: 5-60% B
-
65-70 min: 60-90% B
-
70-80 min: 90% B
-
80-85 min: 90-5% B
-
85-90 min: 5% B
-
-
Acquire MS and data-dependent MS/MS spectra in negative ion mode.
-
Set the MS/MS method to trigger on the most intense ions from the full MS scan, using a suitable fragmentation method (e.g., HCD).
Data Presentation
Table 1: Comparison of Derivatization Strategies for Sulfated Glycan Analysis
| Derivatization Method | Principle | Advantages | Disadvantages |
| Permethylation | Replaces all hydroxyl and N-acetyl protons with methyl groups. | - Reduces ion suppression from sialic acids- Increases ionization efficiency- Provides informative fragmentation | - Can be laborious- Potential for incomplete derivatization or degradation of labile groups if not optimized |
| Reductive Amination | Tags the reducing end of the glycan with a chromophore or fluorophore. | - Improves detection by fluorescence or UV- Can enhance ionization efficiency | - Only derivatizes the reducing end- Does not address ion suppression from sialic acids |
| No Derivatization | Analysis of native glycans. | - Simpler sample preparation- Avoids potential side reactions from derivatization | - Prone to significant ion suppression- Lower sensitivity- Sulfate lability can be more pronounced |
Table 2: Comparison of Fragmentation Methods for Sulfated Glycan Sequencing
| Fragmentation Method | Ion Type | Principle | Information Provided | Best Suited For |
| Collision-Induced Dissociation (CID) | B, Y | Collisional activation with an inert gas. | Glycosidic bond cleavages, good for determining monosaccharide sequence. | Routine sequencing of less complex glycans. |
| Higher-Energy Collisional Dissociation (HCD) | B, Y, Cross-ring | Higher-energy collisions in an HCD cell. | Provides more cross-ring cleavages, useful for linkage analysis. | Detailed structural elucidation, including linkage information. |
| Electron Transfer Dissociation (ETD) | c, z | Electron transfer from a radical anion to the precursor ion. | Fragments the peptide backbone while preserving labile modifications like sulfation. | Analysis of intact glycopeptides to determine the site of glycosylation. |
| Ultraviolet Photodissociation (UVPD) | a, x, b, y, c, z | Fragmentation induced by absorption of UV photons. | Provides extensive fragmentation, including both glycosidic and cross-ring cleavages. | Comprehensive structural characterization of complex glycans and glycopeptides. |
Visualizations
Caption: Experimental workflow for sulfated glycan analysis.
Caption: Troubleshooting low signal for sulfated glycans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Permethylation and Microfractionation of Sulfated Glycans for MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IBC - 最新發表論文: Permethylation and Microfractionation of Sulfated Glycans for MS Analysis [ibc.sinica.edu.tw]
- 4. systematic-evaluation-of-fragmentation-methods-for-unlabeled-and-isobaric-mass-tag-labeled-o-glycopeptides - Ask this paper | Bohrium [bohrium.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural separations by Ion Mobility-MS for Glycomics and Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Ion Mobility-Mass Spectrometry for Improved Structural Characterization of Glycans and Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.mpg.de [pure.mpg.de]
- 11. Carbohydrate - Wikipedia [en.wikipedia.org]
- 12. Glycan and Glycopeptide Analysis | Mass Spectra Interpretation | Post Translational Modification [premierbiosoft.com]
- 13. youtube.com [youtube.com]
- 14. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GlycReSoft: a software package for automated recognition of glycans from LC/MS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. glycresoft-a-software-package-for-automated-recognition-of-glycans-from-lc-ms-data - Ask this paper | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. SoftwareuGlyfinTMSvBiogeosJAMSTEC [jamstec.go.jp]
Technical Support Center: Troubleshooting Inconsistent Staining in Keratan Sulphate (KS) Immunohistochemistry (IHC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during keratan sulphate (KS) immunohistochemistry (IHC). The information is tailored for researchers, scientists, and drug development professionals to help achieve consistent and reliable staining results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound staining inconsistent across different tissue samples?
Inconsistent staining of this compound can arise from several factors related to the complex nature of KS and the IHC process itself. Key reasons include:
-
Heterogeneity of this compound: The structure of KS, including its length and degree of sulphation, can vary significantly between different tissues, developmental stages, and disease states. This inherent biological variability can lead to differences in antibody binding.
-
Antibody Specificity: Different monoclonal antibodies against KS recognize specific epitopes. For example, some antibodies bind to over-sulphated regions, while others, like BKS-1, recognize a neoepitope created after digestion with the enzyme keratanase.[1][2] The choice of antibody and its compatibility with the KS present in your sample is crucial.
-
Incomplete Keratanase Digestion: For antibodies that require enzymatic pretreatment to expose the epitope, incomplete digestion with keratanase will result in weak or absent staining. The concentration of the enzyme, incubation time, and temperature must be optimized.
-
Fixation and Antigen Retrieval: Over-fixation or sub-optimal antigen retrieval can mask the KS epitope, preventing antibody binding. The dense extracellular matrix of tissues rich in KS, such as cartilage, may require specific antigen retrieval methods.
-
Protocol Variability: Minor deviations in the IHC protocol, such as incubation times, antibody dilutions, and washing steps, can lead to significant variations in staining intensity.
Q2: I am not getting any staining for this compound. What are the possible causes and solutions?
Weak or no staining is a common issue in IHC. For this compound staining, consider the following:
-
Antibody Selection: Ensure the chosen primary antibody is validated for IHC and is appropriate for the target tissue and its expected KS structure. Some antibodies may require enzymatic digestion of the tissue with keratanase to expose the epitope.[1][2]
-
Keratanase Pretreatment: If using an antibody that requires it, ensure the keratanase digestion step is performed correctly. The enzyme must be active, and the incubation conditions (temperature, time, and buffer) should be optimal.
-
Antigen Retrieval: For formalin-fixed paraffin-embedded tissues, heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) may be necessary to unmask the KS epitope. For dense tissues like cartilage, PIER might be more effective.
-
Primary Antibody Concentration: The concentration of the primary antibody may be too low. Perform a titration experiment to determine the optimal dilution.
-
Detection System: Ensure all components of your detection system are working correctly and are compatible with each other.
Q3: My this compound staining shows high background. How can I reduce it?
High background staining can obscure specific signals. To minimize it:
-
Blocking: Use an appropriate blocking solution, such as normal serum from the same species as the secondary antibody, to prevent non-specific antibody binding.[3]
-
Primary Antibody Concentration: A high concentration of the primary antibody can lead to non-specific binding. Try further diluting your primary antibody.[3]
-
Washing Steps: Increase the duration and number of washing steps to effectively remove unbound antibodies.
-
Incomplete Deparaffinization: For paraffin-embedded sections, ensure complete removal of wax, as residual paraffin can cause non-specific staining.
-
Endogenous Enzyme Activity: If using an enzyme-based detection system (like HRP or AP), block endogenous enzyme activity with appropriate reagents (e.g., hydrogen peroxide for peroxidase).[3]
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and recommended solutions for inconsistent this compound IHC staining.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Antibody-related: | |
| Incorrect primary antibody for the target KS epitope. | Verify the antibody's specificity for the type of KS in your tissue. Consider using an antibody that recognizes a different epitope (e.g., requiring keratanase digestion). | |
| Primary antibody concentration is too low. | Perform a titration of the primary antibody to find the optimal concentration.[4] | |
| Inactive primary antibody due to improper storage or handling. | Use a new aliquot of the antibody and ensure proper storage conditions are met. | |
| Protocol-related: | ||
| Inefficient antigen retrieval. | Optimize antigen retrieval method (HIER or PIER), time, and temperature. For cartilage, consider a proteolytic enzyme digestion. | |
| Incomplete or no keratanase digestion (for required antibodies). | Verify the activity of the keratanase enzyme. Optimize enzyme concentration, incubation time, and temperature. A recommended starting point is 0.4 U/mL for 1 hour at 37°C.[1] | |
| Over-fixation of the tissue. | Use a milder fixation protocol or a more robust antigen retrieval method. | |
| High Background Staining | Antibody-related: | |
| Primary antibody concentration is too high. | Decrease the primary antibody concentration.[3] | |
| Non-specific binding of the secondary antibody. | Use a pre-adsorbed secondary antibody or increase the concentration of the blocking serum. | |
| Protocol-related: | ||
| Inadequate blocking. | Increase the incubation time with the blocking solution or try a different blocking reagent.[3] | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Endogenous peroxidase/phosphatase activity. | Include a quenching step with hydrogen peroxide (for HRP) or levamisole (for AP).[3] | |
| Incomplete deparaffinization. | Ensure complete removal of paraffin by using fresh xylene and alcohols. | |
| Inconsistent Staining | Tissue-related: | |
| Heterogeneity of KS expression in the tissue. | This may reflect true biological variation. Analyze multiple sections and regions of interest. | |
| Protocol-related: | ||
| Uneven application of reagents. | Ensure the entire tissue section is covered with each reagent. | |
| Sections drying out during the procedure. | Keep the slides in a humidified chamber during incubations. | |
| Inconsistent keratanase digestion. | Ensure uniform temperature and enzyme distribution across all slides. |
Experimental Protocols
Protocol 1: Immunohistochemical Staining of this compound in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
This protocol provides a general framework. Optimization of antibody dilutions, incubation times, and antigen retrieval methods is recommended for specific antibodies and tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval (Choose one):
-
Heat-Induced Epitope Retrieval (HIER): Immerse slides in a suitable antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heat in a pressure cooker, water bath, or microwave. Cool for 20-30 minutes.
-
Proteolytic-Induced Epitope Retrieval (PIER): Incubate sections with a protease solution (e.g., Proteinase K, Trypsin) at 37°C. The incubation time needs to be optimized (typically 10-20 minutes).
-
-
Keratanase Digestion (if required for the primary antibody):
-
Wash sections with PBS.
-
Incubate with keratanase (e.g., 0.4 U/mL in Tris-HCl buffer, pH 7.4) in a humidified chamber at 37°C for 1 hour.[1]
-
Wash sections with PBS.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity (for HRP detection).
-
Wash with PBS.
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-keratan sulphate antibody at the optimized dilution overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash sections with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Wash with PBS.
-
-
Chromogen and Counterstain:
-
Incubate with a DAB substrate solution until the desired stain intensity develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunofluorescent Staining of this compound in Frozen Tissue Sections
-
Fixation:
-
Fix frozen sections with ice-cold acetone or methanol for 10-15 minutes.
-
Air dry for 30 minutes.
-
-
Keratanase Digestion (if required for the primary antibody):
-
Wash sections with PBS.
-
Incubate with keratanase (e.g., 0.4 U/mL in Tris-HCl buffer, pH 7.4) in a humidified chamber at 37°C for 1 hour.[1]
-
Wash sections with PBS.
-
-
Blocking:
-
Incubate with a blocking solution (e.g., 3% BSA in PBS) for 15-30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-keratan sulphate antibody at the optimized dilution overnight at 4°C.[5]
-
-
Secondary Antibody Incubation:
-
Wash sections with PBS (3 changes).
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Cy3-conjugated) for 30-60 minutes at room temperature, protected from light.
-
-
Counterstain and Mounting:
-
Wash sections with PBS (3 changes).
-
Incubate with a nuclear counterstain (e.g., Hoechst 33342) for 5 minutes.
-
Wash sections with PBS (3 changes).
-
Mount with a fluorescence mounting medium.
-
Visualizations
A troubleshooting workflow for inconsistent this compound IHC staining.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Immunochemical localization of keratan sulfate proteoglycans in cornea, sclera, and limbus using a keratanase-generated neoepitope monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. An Introduction to the Performance of Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of anti-glycosaminoglycan antibody: Immunostaining of keratan sulfate and sulfated N-acetyllactosamine oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Keratan Sulphate Preparations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with keratan sulphate (KS).
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Incomplete extraction from the tissue matrix. | Ensure tissue is thoroughly minced or pulverized. Increase extraction time or use a stronger chaotropic agent (e.g., 4M Guanidine Hydrochloride). Consider enzymatic digestion of the tissue prior to extraction. |
| Loss of KS during dialysis or ultrafiltration. | Use a dialysis membrane or ultrafiltration cutoff well below the molecular weight of the target proteoglycan (e.g., 10-15 kDa for KS chains). Be mindful of the potential for smaller KS fragments to be lost. | |
| Inefficient binding to or elution from chromatography columns. | Optimize the pH and ionic strength of buffers for the specific type of chromatography. For anion exchange, ensure the pH is appropriate to maintain a net negative charge on the KS. For size exclusion, select a resin with an appropriate fractionation range for the expected size of the KS proteoglycan. | |
| Protein Contamination in Final Preparation | Incomplete proteolytic digestion. | Increase the concentration of the protease (e.g., papain, actinase E) or extend the digestion time. Ensure optimal temperature and pH for enzyme activity. |
| Co-elution of proteins during chromatography. | For anion exchange chromatography, optimize the salt gradient to improve the separation of negatively charged proteins from KS. Consider adding a hydrophobic interaction chromatography step if protein contaminants are hydrophobic. | |
| Inadequate removal of protein fragments. | After enzymatic digestion, ensure thorough dialysis or use a size exclusion column to separate small peptide fragments from the larger KS chains. | |
| Contamination with Other Glycosaminoglycans (GAGs) | Incomplete enzymatic digestion of other GAGs. | Ensure the correct enzymes are used at optimal concentrations and conditions. For chondroitin sulfate contamination, use chondroitinase ABC. For heparan sulfate, use heparinases.[1] |
| Overlapping elution profiles in anion exchange chromatography. | A shallow salt gradient during anion exchange chromatography can improve the resolution between different GAGs, which have varying charge densities.[2] | |
| Broad or Tailing Peaks in Chromatography | Sample overload on the column. | Reduce the amount of sample loaded onto the column. |
| Interactions between the sample and the column matrix. | For size exclusion chromatography, non-specific interactions can cause peak tailing. Ensure the ionic strength of the mobile phase is sufficient (e.g., >0.1 M) to minimize these interactions. | |
| Polydispersity of the this compound sample. | This compound is naturally polydisperse in size and sulfation, which can lead to broad peaks. This is not necessarily an indication of a problem with the purification process itself. |
Frequently Asked Questions (FAQs)
1. What are the most common sources for extracting this compound?
This compound is primarily found in connective tissues. The most common sources for its extraction are cornea, cartilage, and bone.[1] The type of this compound can differ between tissues; for instance, corneal KS (KSI) and skeletal KS (KSII) have different linkage regions to their core proteins.[1]
2. What are the main contaminants I need to remove during KS purification?
The primary contaminants in KS preparations are proteins (including the core protein of the proteoglycan and other matrix proteins), other glycosaminoglycans (such as chondroitin sulfate, dermatan sulfate, and heparan sulfate), and nucleic acids.
3. How can I remove chondroitin sulfate contamination from my this compound preparation?
Enzymatic digestion is a highly effective method. The use of chondroitinase ABC will specifically degrade chondroitin sulfates A, B, and C into smaller disaccharides that can then be separated from the larger this compound chains by size exclusion chromatography or dialysis.[1][3]
4. What is the principle behind using anion exchange chromatography for KS purification?
This compound is a highly negatively charged molecule due to its sulfate groups. In anion exchange chromatography, a positively charged stationary phase (the resin) is used. At an appropriate pH, the negatively charged KS binds to the resin. Contaminants that are less negatively charged or positively charged will not bind as strongly and can be washed away. The bound KS is then eluted by increasing the salt concentration of the buffer, which disrupts the electrostatic interaction between the KS and the resin.
5. How can I assess the purity of my final this compound preparation?
Several methods can be used to assess purity:
-
Protein contamination: The Bicinchoninic Acid (BCA) assay or a similar protein quantification method can be used to determine the amount of residual protein.[4][5][6][7][8]
-
Purity from other GAGs: Polyacrylamide gel electrophoresis (PAGE) can be used to visualize the GAGs. Pure KS will run as a distinct band or smear, depending on its polydispersity.[1]
-
Structural integrity and composition: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the disaccharide composition and sulfation patterns of the purified KS.[1]
6. What is a typical yield of this compound from tissue?
The yield of this compound can vary significantly depending on the source tissue and the extraction and purification methods used. For example, the recovery of KS from a commercial egg white preparation was reported to be 5.8 mg of KS per 10 g of wet egg white.[9]
Experimental Protocols
Protocol 1: Quantification of Protein Contamination using the BCA Assay
This protocol is for determining the concentration of protein contaminants in a this compound preparation using a microplate-based Bicinchoninic Acid (BCA) assay.
Materials:
-
BCA Protein Assay Kit (containing BCA Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards (e.g., 2 mg/mL)
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Preparation of Standards: Prepare a series of BSA standards by diluting the 2 mg/mL stock solution in PBS to final concentrations ranging from 0.025 to 2 mg/mL. Also, prepare a blank containing only PBS.
-
Sample Preparation: Dilute the this compound sample in PBS to ensure the protein concentration falls within the range of the standard curve.
-
Assay: a. Pipette 25 µL of each standard, unknown sample, and blank into separate wells of the 96-well plate. b. Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B. c. Add 200 µL of the working reagent to each well. d. Mix the plate thoroughly on a plate shaker for 30 seconds. e. Cover the plate and incubate at 37°C for 30 minutes. f. Cool the plate to room temperature. g. Measure the absorbance at 562 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank from the absorbance readings of all standards and samples. b. Plot a standard curve of the blank-corrected absorbance values versus the corresponding BSA concentrations. c. Use the standard curve to determine the protein concentration in the unknown samples, remembering to account for the initial dilution factor.[5]
Protocol 2: Anion Exchange Chromatography for this compound Purification
This protocol outlines the purification of this compound from a crude extract using DEAE-cellulose anion exchange chromatography.
Materials:
-
DEAE-cellulose resin
-
Chromatography column
-
Starting Buffer: 50 mM Tris-HCl, pH 7.4
-
Elution Buffer: 50 mM Tris-HCl, 1 M NaCl, pH 7.4
-
Crude this compound extract, dialyzed against the Starting Buffer
-
Fraction collector
Procedure:
-
Column Packing: Prepare a slurry of DEAE-cellulose resin in the Starting Buffer and pour it into the chromatography column. Allow the resin to settle and equilibrate the column by washing with several column volumes of Starting Buffer.
-
Sample Loading: Carefully load the dialyzed crude KS extract onto the top of the column.
-
Washing: Wash the column with Starting Buffer until the absorbance of the eluate at 280 nm (to monitor protein removal) returns to baseline. This removes unbound and weakly bound contaminants.
-
Elution: Elute the bound this compound using a linear salt gradient from 0 M to 1 M NaCl (by mixing the Starting and Elution Buffers) over several column volumes.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions for the presence of this compound (e.g., using a carbazole assay or by monitoring for sulfated GAGs) and protein (e.g., by measuring absorbance at 280 nm or using a BCA assay). Pool the fractions containing the purified this compound.
Data Presentation
Table 1: Example of this compound Recovery from Chicken Egg White
| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) |
| Crude Extract | 2500 | 7.6 | 100 |
| Anion Exchange Chromatography | 150 | 6.2 | 81.6 |
| Enzymatic Digestion (Chondroitinase) & SEC | <1 | 5.8 | 76.3 |
Note: These values are illustrative and can vary based on the specific experimental conditions.
Visualizations
References
- 1. Isolation of bovine corneal keratan sulfate and its growth factor and morphogen binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benallenlab.org [benallenlab.org]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 7. abcam.cn [abcam.cn]
- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. Keratan sulfate glycosaminoglycan from chicken egg white - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Enzymatic Release of Keratan Sulfate Chains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic release of keratan sulfate (KS) chains.
Troubleshooting Guides
This section addresses common issues encountered during the enzymatic digestion of keratan sulfate.
Question: Why am I seeing incomplete or no digestion of my keratan sulfate sample?
Answer:
Incomplete or failed digestion of keratan sulfate can be attributed to several factors related to the substrate, the enzyme, or the reaction conditions.
-
Substrate-Specific Issues: The inherent structure of the keratan sulfate chains can significantly impact enzyme efficiency.
-
High Degree of Fucosylation: Fucose residues on N-acetylglucosamine can interfere with the action of some keratanases.[1] Consider using Keratanase II, which is known to efficiently digest KS chains even in the presence of fucose.[1]
-
Sulfation Patterns: The type and location of sulfate groups are critical for enzyme recognition. For instance, Keratanase from Pseudomonas sp. requires at least one N-acetylglucosamine 6-sulfate residue for cleavage and will not hydrolyze desulfated KS.[1] Conversely, sulfation at the C-6 position of galactose can block the cleavage activity of endo-β-galactosidase.
-
Branching: Branched poly-N-acetyllactosamine structures can reduce or eliminate the cleavage efficiency of endo-β-galactosidase.
-
-
Enzyme Activity and Stability:
-
Incorrect Enzyme Choice: Ensure you are using the appropriate enzyme for your type of keratan sulfate. Keratanase II is a robust option for general use due to its ability to cleave highly sulfated and fucosylated KS.[1]
-
Enzyme Inactivation: Improper storage or handling can lead to a loss of enzyme activity. Enzymes should be stored at the recommended temperature and handled according to the manufacturer's instructions. Some enzymes, like Keratanase II from Bacillus sp. Ks36, are not thermostable.[1]
-
-
Suboptimal Reaction Conditions:
-
pH and Buffer: Enzymes have optimal pH ranges for activity. For example, Keratanase II from Bacillus circulans has an optimal reaction temperature of 55°C and is stable at a pH of 6.0-7.0. Ensure your reaction buffer is at the correct pH for the specific enzyme you are using.
-
Incubation Time and Temperature: The incubation time may be insufficient for complete digestion. Optimization of both time and temperature is crucial. For glycoproteins, a 2-hour incubation at 37°C is a common starting point, but complex substrates may require longer incubation times.[2]
-
Question: My enzyme activity appears to be low, resulting in poor yields of released KS chains. What can I do?
Answer:
Low enzyme activity can be a significant hurdle. Here are some steps to troubleshoot this issue:
-
Verify Enzyme Concentration: Ensure that the final concentration of the enzyme in the reaction is sufficient. For complete digestion, enzyme concentrations may need to be as high as 0.25–0.5 mU per nmol of glucosamine.[3]
-
Assess Enzyme Purity: Contaminating proteases or other enzymes in your preparation can interfere with the reaction. Use highly purified enzyme preparations.
-
Check for Inhibitors: Components in your sample preparation buffer could be inhibiting the enzyme. It is advisable to perform a buffer exchange or dialysis of your sample into the recommended reaction buffer before adding the enzyme.
-
Optimize Cofactor Concentration: Some enzymes may require specific cofactors for optimal activity. Check the manufacturer's protocol for any such requirements.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Keratanase, Keratanase II, and endo-β-galactosidase?
A1: These enzymes are all used to degrade keratan sulfate, but they have different cleavage sites and substrate specificities.
-
Endo-β-galactosidase hydrolyzes the internal non-sulfated β1-4 galactosidic bonds of KS.[1]
-
Keratanase also cleaves internal β1-4 galactosidic linkages but requires at least one N-acetylglucosamine 6-sulfate residue and does not act on desulfated KS.[1]
-
Keratanase II is an endo-β-N-acetylglucosaminidase that cleaves β1-3 N-acetylglucosamine linkages, requiring a C-6 sulfate on the N-acetylglucosamine for cleavage.[1] It is generally effective on a broader range of KS structures.[1]
Q2: How can I confirm that the enzymatic release of KS chains has been successful?
A2: Successful release of KS chains can be confirmed using several analytical techniques, including:
-
Fluorophore-Assisted Carbohydrate Electrophoresis (FACE): This method can be used to separate and quantify the released disaccharides and oligosaccharides.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the released KS fragments.
-
Mass Spectrometry (MS): Techniques like LC-MS/MS can provide detailed structural information about the released oligosaccharides.
Q3: Can I use a combination of enzymes for more efficient KS release?
A3: Yes, a combination of enzymes can be very effective. For instance, using both Keratanase II and endo-β-galactosidase can lead to a more complete digestion of all sulfated and unsulfated regions of KS.[3]
Experimental Protocols
Protocol 1: Enzymatic Digestion of Keratan Sulfate using Keratanase II
This protocol provides a general procedure for the release of KS chains from a purified proteoglycan sample using Keratanase II.
-
Sample Preparation:
-
Dissolve the keratan sulfate-containing sample in deionized water or a low-ionic-strength buffer.
-
It is recommended to perform a buffer exchange into the reaction buffer (10 mM sodium acetate, pH 6.0) for optimal enzyme activity.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
Keratan sulfate sample (containing approximately 0.2 µmol as GlcNAc)
-
Keratanase II (0.1–1 mU)
-
10 mM Sodium Acetate Buffer, pH 6.0, to a final volume of 200 µL.[1]
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 15 minutes.[1] For more complex substrates or to ensure complete digestion, the incubation time can be extended.
-
-
Reaction Termination:
-
Terminate the reaction by heating the sample at 100°C for 5-10 minutes.
-
-
Analysis:
-
The released KS oligosaccharides can be analyzed by methods such as FACE, HPLC, or LC-MS/MS.
-
Protocol 2: Enzymatic Digestion of Keratan Sulfate using Endo-β-galactosidase
This protocol outlines a general procedure for the digestion of KS using endo-β-galactosidase.
-
Sample Preparation:
-
Prepare the glycoprotein sample (up to 100 µg) in a microcentrifuge tube.[2]
-
-
Reaction Setup:
-
Incubation:
-
Reaction Termination:
-
Stop the reaction by heating at 100°C for 5 minutes.
-
-
Analysis:
-
Analyze the digestion products using appropriate analytical techniques.
-
Data Presentation
Table 1: Comparison of Key Enzymes for Keratan Sulfate Release
| Enzyme | EC Number | Source Organism | Cleavage Site | Optimal pH | Specific Activity (approx.) |
| Keratanase II | Not Assigned | Bacillus circulans | Endo-β-N-acetylglucosaminidase | 6.0 | Varies by supplier |
| Endo-β-galactosidase | 3.2.1.103 | Bacteroides fragilis | Internal β(1-4) galactose linkages | 5.8 | >140-150 U/mg[2][4] |
| Keratanase | 3.2.1.103 | Pseudomonas sp. | Internal β1-4 galactosidic linkages | 7.4 | Varies by supplier |
Table 2: Recommended Reaction Conditions
| Enzyme | Substrate Concentration | Enzyme Concentration | Buffer | Temperature | Incubation Time |
| Keratanase II | 0.2 µmol as GlcNAc in 200 µL | 0.1–1 mU | 10 mM Sodium Acetate, pH 6.0[1] | 37°C | 15 min[1] |
| Endo-β-galactosidase | up to 100 µg glycoprotein in 20 µL | 1 µL of commercial stock | 50 mM Sodium Phosphate, pH 5.8 | 37°C | 2 hours[2] |
| Keratanase | 0.2 µmol as galactose in 200 µL | 5–50 mU | 20 mM Tris-HCl, pH 7.4[1] | 37°C | 15 min[1] |
Visualizations
Caption: General workflow for the enzymatic release and analysis of keratan sulfate chains.
Caption: A logical flowchart for troubleshooting incomplete enzymatic digestion of keratan sulfate.
References
- 1. Keratan sulfate-degrading enzymes from bacteria - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Endo-Beta-Galactosidase • QA-Bio • Cleaves Internal β(1-4) Galactose [qa-bio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. QA Bio Inc Endo-Beta-Galactosidase, Quantity: Pack of 1 | Fisher Scientific [fishersci.com]
Technical Support Center: Analysis of Keratan Sulfate from Low Abundance Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of keratan sulfate (KS) from low abundance samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for analyzing keratan sulfate from low abundance samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the analysis of keratan sulfate, enabling quantification at subpicomole levels.[1][2] This technique typically involves the enzymatic digestion of KS into disaccharides, followed by their separation and detection.[1][2][3] Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can also be used for the direct detection and quantification of KS sulfated disaccharides from small samples like single frozen tissue sections without the need for chromatographic purification.[4]
Q2: Which enzyme is most effective for digesting keratan sulfate for LC-MS/MS analysis?
A2: Keratanase II is the most commonly used and effective enzyme for the digestion of keratan sulfate.[1][2][5] It is an endo-β-N-acetylglucosaminidase that cleaves the β1-3-glucosaminidic linkages to galactose in the KS chain, producing saturated disaccharides that can be readily analyzed by mass spectrometry.[2][5]
Q3: What are the expected digestion products of keratan sulfate by Keratanase II?
A3: The major hydrolysis products of Keratanase II digestion are monosulfated (Galβ1-4GlcNAc(6S)) and disulfated (Gal(6S)β1-4GlcNAc(6S)) disaccharides.[2][5] The relative abundance of these disaccharides can vary depending on the tissue source of the keratan sulfate.[1][2]
Q4: What are the typical sample requirements for keratan sulfate analysis?
A4: The sample requirements can vary depending on the analytical platform and the expected concentration of KS. For UPLC-MS-based analysis, typical sample amounts are:
-
Serum/plasma: 500 μl
-
Protein: 100 µg
-
Animal tissues: 200 mg
-
Cells: ≥ 1 × 10⁷ cells
-
Urine: 1 ml[6]
It is crucial to avoid surfactants like SDS and Triton-X, as well as high concentrations of inorganic salts in the samples.[6]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of keratan sulfate from low abundance samples.
Issue 1: Low or No Keratan Sulfate Signal in LC-MS/MS
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | Ensure complete homogenization of tissues. For biological fluids, consider a protein precipitation step with a solvent like methanol to enrich for glycoproteins.[7] |
| Incomplete Enzymatic Digestion | Optimize digestion conditions: ensure the correct buffer pH (typically around 6.0 for Keratanase II), temperature (37°C), and incubation time (can be up to 24 hours).[5] Verify the activity of the Keratanase II enzyme. |
| Sample Loss During Preparation | Use low-binding tubes and pipette tips. Minimize the number of transfer steps. Consider using a single-pot digestion method to reduce sample loss.[8][9] |
| Poor Ionization in Mass Spectrometer | Optimize ESI source parameters. Ensure the mobile phase composition is compatible with efficient ionization; for example, using a gradient elution with acetonitrile and ammonium bicarbonate.[3] |
| Contaminants in the Sample | High salt concentrations or the presence of detergents can suppress the signal.[6] Ensure thorough desalting of the sample before injection. Avoid using detergents like SDS and Triton-X.[6][10] |
Issue 2: High Background Noise or Interfering Peaks
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Contamination from Reagents or Labware | Use high-purity solvents and reagents. Wear powder-free gloves and work in a clean environment to avoid keratin contamination.[10] Use new, disposable labware whenever possible.[10] |
| Presence of Other Glycosaminoglycans (GAGs) | If the sample contains other GAGs like chondroitin sulfate, they can sometimes interfere. Consider a selective precipitation step with ethanol to remove other GAGs.[11] |
| Matrix Effects from Complex Samples | For complex matrices like serum or plasma, consider an upfront sample cleanup step such as solid-phase extraction (SPE) to remove interfering substances. |
| Carryover from Previous Injections | Implement a robust column washing protocol between samples to prevent carryover. |
Quantitative Data Summary
The following table summarizes key quantitative parameters from published methods for keratan sulfate analysis.
| Parameter | Method | Value | Reference |
| Sensitivity | LC/MS/MS | Subpicomole levels | [1][2] |
| Intra-day Precision (CV) | LC-MS/MS | < 15.8% | [3] |
| Inter-day Precision (CV) | LC-MS/MS | < 14.8% | [3] |
| Recovery of di-sulfated KS | LC-MS/MS | 91.2% - 101.5% | [12] |
Experimental Protocols
Protocol 1: Enzymatic Digestion of Keratan Sulfate for LC-MS/MS Analysis
This protocol is adapted from established methods for the digestion of KS into disaccharides.[5]
Materials:
-
Keratan sulfate sample (1-100 ng)
-
Keratanase II (10 mIU)
-
5 mM Sodium-acetate buffer (pH 6.0)
-
Low-binding microcentrifuge tubes
-
Incubator at 37°C
-
Ultrafree MC filter unit (30 kDa MWCO)
Procedure:
-
In a low-binding microcentrifuge tube, combine the keratan sulfate sample with Keratanase II.
-
Add 5 mM sodium-acetate buffer (pH 6.0) to a total volume of 40 μL.
-
Incubate the reaction mixture at 37°C for 24 hours.
-
After incubation, filter the mixture through a 30 kDa MWCO filter unit to remove the enzyme and undigested larger molecules.
-
The filtrate containing the KS disaccharides is now ready for LC-MS/MS analysis. Inject a 10 μL portion into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the analysis of keratan sulfate from low abundance samples.
Caption: Troubleshooting guide for low or no keratan sulfate signal.
References
- 1. Analytical method for keratan sulfates by high-performance liquid chromatography/turbo-ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. [Keratan sulfate oligosaccharides]:Glycoscience Protocol Online Database [jcggdb.jp]
- 6. Keratan Sulfate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Di-sulfated Keratan Sulfate as a Novel Biomarker for Mucopolysaccharidosis II, IVA, and IVB - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting guide for keratan sulphate western blotting"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Keratan Sulphate (KS) Western blotting experiments. The information is tailored for researchers, scientists, and drug development professionals working with this specific class of proteoglycans.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing Western blotting for this compound?
A1: The main challenges stem from the inherent properties of proteoglycans. These include their large molecular weight, charge heterogeneity due to variable sulphation, and the presence of the large glycosaminoglycan (GAG) chains, which can mask protein epitopes. This can lead to issues such as poor transfer from the gel to the membrane, diffuse or smeared bands, and inconsistent antibody recognition.[1][2]
Q2: Which type of membrane is recommended for KS Western blotting?
A2: Both nitrocellulose and polyvinylidene difluoride (PVDF) membranes can be used. However, PVDF is often preferred for its higher protein binding capacity and durability, which can be advantageous when dealing with large proteoglycans. If using PVDF, it is crucial to pre-wet the membrane with methanol before use.[3]
Q3: What are some common anti-Keratan Sulphate antibodies used in Western blotting?
A3: Several monoclonal antibodies are available that recognize different epitopes on the KS chain. A commonly used antibody is the mouse monoclonal antibody clone 5D4, which recognizes highly sulphated regions of both type I and type II KS.[4][5][6] Other clones like R-10G and 373E1 are also available and may recognize different KS structures.[5] It is essential to choose an antibody that is validated for Western blotting and is appropriate for the specific type of KS being investigated.
Q4: How should I prepare my samples for KS Western blotting?
A4: Sample preparation is critical. Tissues or cell lysates should be prepared in buffers containing protease inhibitors to prevent degradation of the core protein.[3][7][8] For efficient separation, it is important to denature the samples by heating in a loading buffer containing SDS and a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to break disulfide bonds.[7][9]
Troubleshooting Guide
Problem 1: Weak or No Signal
This is a common issue in Western blotting and can be particularly prevalent when working with low-abundance proteoglycans.
| Potential Cause | Recommended Solution |
| Insufficient Protein Load | Increase the amount of total protein loaded per lane. For tissue extracts, a higher load (e.g., up to 100 µg) may be necessary to detect low-abundance targets.[1] |
| Poor Transfer of Large Proteoglycans | Optimize transfer conditions. For large molecules like KS proteoglycans, consider a longer transfer time or a lower voltage. A wet transfer system is often more efficient for high molecular weight proteins.[10][11] Using a gradient gel can also improve the transfer of large proteins.[12] |
| Ineffective Primary Antibody | Ensure the primary antibody is validated for Western blotting and is used at the recommended dilution. The 5D4 clone is a well-established antibody for detecting KS.[4][5][6] Consider trying a different antibody clone if results are consistently poor.[5] |
| Suboptimal Antibody Incubation | Increase the primary antibody incubation time, for instance, by incubating overnight at 4°C.[3][10] |
| Masked Epitope | The KS GAG chains can sometimes mask the epitope on the core protein. Enzymatic digestion with keratanase prior to electrophoresis can remove the KS chains, allowing for better antibody access to the core protein. |
Problem 2: High Background
High background can obscure the specific signal, making it difficult to interpret the results.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent. While non-fat dry milk is common, it can sometimes mask certain antigens. 3-5% Bovine Serum Albumin (BSA) is a good alternative.[1][2][13] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Using a wash buffer containing a mild detergent like Tween-20 (0.05-0.1%) is recommended.[9][14] |
| Contaminated Buffers or Equipment | Ensure all buffers are freshly prepared and that electrophoresis and transfer equipment are thoroughly cleaned.[3] |
Problem 3: Smeared or Diffuse Bands
This is a frequent observation with proteoglycans due to their heterogeneity.
| Potential Cause | Recommended Solution |
| Heterogeneity of Glycosylation | The variable length and sulphation of KS chains result in a range of molecular weights for the proteoglycan, leading to a smear rather than a sharp band. This is an inherent property of KS and may be expected.[1] |
| Protein Degradation | Ensure that fresh protease inhibitors are added to the lysis buffer and that samples are kept on ice to minimize degradation.[3][15] |
| Incomplete Denaturation | Ensure samples are fully denatured by boiling in loading buffer for an adequate amount of time (e.g., 5-10 minutes).[9] |
| Gel Running Conditions | Running the gel at a lower voltage for a longer period can sometimes improve resolution. |
Problem 4: Unexpected or Multiple Bands
The appearance of bands at unexpected molecular weights can be confusing.
| Potential Cause | Recommended Solution |
| Post-Translational Modifications | The extensive glycosylation of KS proteoglycans significantly increases their molecular weight compared to the predicted size of the core protein alone.[1][2] |
| Protein Aggregation | Incomplete denaturation can lead to the formation of aggregates that run at a higher molecular weight. Ensure thorough sample preparation.[3] |
| Splice Variants or Isoforms | The core protein of the proteoglycan may exist in different splice variants. Consult protein databases like UniProt for information on potential isoforms.[15][16] |
| Non-specific Antibody Binding | This can be addressed by optimizing blocking and washing steps, as well as titrating the primary antibody concentration.[16] Running a secondary antibody-only control can help determine if the secondary antibody is the source of non-specific bands.[9] |
Experimental Workflow & Protocols
A typical Western blotting workflow for this compound involves several key stages.
Detailed Methodologies
-
Sample Preparation:
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Lyse samples in RIPA buffer or a similar lysis buffer supplemented with a fresh protease inhibitor cocktail.[7][8][17]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard assay like the BCA assay.
-
Mix the desired amount of protein with 4x Laemmli loading buffer containing a reducing agent.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[17][18]
-
-
SDS-PAGE:
-
Load 20-100 µg of denatured protein sample into the wells of a polyacrylamide gel (a 4-15% gradient gel is often suitable for the wide size range of proteoglycans).
-
Include a pre-stained protein ladder to monitor migration and estimate molecular weight.
-
Run the gel in 1x SDS running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in transfer buffer.
-
Assemble the transfer "sandwich" ensuring no air bubbles are trapped between the gel and the membrane.[11][19]
-
Perform the transfer using a wet transfer apparatus, typically at 100V for 90-120 minutes, or overnight at a lower voltage in the cold room for large proteins.[11]
-
-
Immunodetection:
-
After transfer, block the membrane in 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature with gentle agitation.[20]
-
Incubate the membrane with the primary anti-Keratan Sulphate antibody (e.g., clone 5D4) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the specified time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to obtain a clear signal without saturating the bands.[21]
-
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. biocompare.com [biocompare.com]
- 5. amsbio.com [amsbio.com]
- 6. mdbioproducts.com [mdbioproducts.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. biocompare.com [biocompare.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
Validation & Comparative
Validating the Specificity of a New Anti-Keratan Sulphate Antibody: A Comparative Guide
For researchers and drug development professionals, the rigorous validation of a new antibody is paramount to ensure data accuracy and reproducibility. This guide provides a comprehensive framework for validating the specificity of a novel anti-keratan sulphate (KS) antibody. We present a series of comparative experiments, complete with detailed protocols and data interpretation guidelines, benchmarking the new antibody against established clones.
Comparative Antibody Panel
To thoroughly assess the performance of a new anti-keratan sulphate antibody, it is essential to compare it against well-characterized, commercially available antibodies. This guide uses the following established antibodies as points of comparison:
-
5D4: A widely used mouse IgG monoclonal antibody that recognizes highly sulphated keratan sulphate glycosaminoglycan chains in both Type I and Type II KS.[1]
-
BKS-1: A monoclonal antibody that specifically recognizes a keratanase-generated neoepitope on KS chains, making it a valuable tool for assessing KS distribution after enzymatic digestion.[2][3]
-
373E1: A rat IgM monoclonal antibody applicable in various immunoassays, including Western Blot, IHC, ELISA, and Flow Cytometry.[4][5]
-
4B3-D10: A mouse IgG1 monoclonal antibody specific for this compound from articular cartilage, with minimal cross-reactivity to KS from the intervertebral disc.[6]
Experimental Validation Protocols and Data Presentation
The following sections detail the experimental methodologies for validating the specificity of a new anti-KS antibody.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a fundamental technique for quantifying the binding affinity and specificity of an antibody. Both direct and competitive ELISA formats are valuable for characterizing a new anti-KS antibody.
Experimental Workflow: Sandwich ELISA
Caption: Workflow for a standard Sandwich ELISA to detect this compound.
Experimental Protocol: Sandwich ELISA
-
Coating: Coat a 96-well microplate with 100 µL/well of this compound antigen (e.g., from bovine cornea or cartilage) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Add 100 µL/well of serial dilutions of the new anti-KS antibody and control antibodies (5D4, BKS-1, 373E1, 4B3-D10) in blocking buffer. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody's host species and isotype. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step five times.
-
Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.[7]
-
Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).[8]
-
Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.[9]
Data Presentation: ELISA
| Antibody | Antigen | EC50 (ng/mL) | Max OD (450 nm) |
| New KS Ab | Bovine Corneal KS | Value | Value |
| Bovine Cartilage KS | Value | Value | |
| Chondroitin Sulphate | Value | Value | |
| Heparan Sulphate | Value | Value | |
| 5D4 | Bovine Corneal KS | Value | Value |
| Bovine Cartilage KS | Value | Value | |
| BKS-1 | Keratanase-treated Bovine Corneal KS | Value | Value |
| Untreated Bovine Corneal KS | Value | Value | |
| 373E1 | Bovine Corneal KS | Value | Value |
| Bovine Cartilage KS | Value | Value | |
| 4B3-D10 | Bovine Articular Cartilage KS | Value | Value |
| Bovine Intervertebral Disc KS | Value | Value |
Western Blotting
Western blotting is employed to determine the antibody's ability to recognize KS on proteoglycans separated by molecular weight.
Experimental Workflow: Western Blotting
Caption: General workflow for Western Blot analysis of this compound Proteoglycans.
Experimental Protocol: Western Blotting
-
Sample Preparation: Extract proteoglycans from relevant tissues (e.g., cornea, cartilage). For samples to be probed with BKS-1, digest with keratanase prior to electrophoresis.[2]
-
SDS-PAGE: Separate the protein extracts on a 4-12% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the new anti-KS antibody and control antibodies at optimized dilutions (e.g., 1:50 - 1:170 for 373E1).[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Data Presentation: Western Blotting
| Antibody | Tissue Extract | Observed Bands (kDa) | Specificity Notes |
| New KS Ab | Corneal Extract | Value(s) | Description of banding pattern |
| Cartilage Extract | Value(s) | Description of banding pattern | |
| 5D4 | Corneal Extract | Diffuse smear[2] | Recognizes a broad range of KS-proteoglycans |
| BKS-1 | Keratanase-treated Corneal Extract | Sharper bands than 5D4[2] | Requires keratanase digestion to expose epitope |
| 373E1 | Cartilage Extract | Value(s) | Description of banding pattern |
| 4B3-D10 | Articular Cartilage Extract | Value(s) | Specific for cartilage KS |
Immunohistochemistry (IHC)
IHC allows for the visualization of the antibody's binding to KS within the native tissue context, providing crucial information about its spatial specificity.
Experimental Workflow: Immunohistochemistry
Caption: Standard workflow for Immunohistochemical staining.
Experimental Protocol: Immunohistochemistry
-
Tissue Preparation: Fix tissues (e.g., cornea, cartilage) in 10% neutral buffered formalin, process, and embed in paraffin. Cut 5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval with citrate buffer, pH 6.0). For BKS-1, enzymatic digestion with keratanase is required.[2]
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the new anti-KS antibody and control antibodies at optimized dilutions (e.g., 1:50 - 1:150 for 373E1) overnight at 4°C.[5]
-
Secondary Antibody and Detection: Use a standard IHC detection kit (e.g., HRP-polymer system) with a chromogen like DAB, or a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Imaging: Acquire images using a brightfield or fluorescence microscope.
Data Presentation: Immunohistochemistry
| Antibody | Tissue | Staining Pattern | Localization |
| New KS Ab | Cornea | Description | e.g., Stroma, Epithelium |
| Cartilage | Description | e.g., Chondrocytes, Matrix | |
| 5D4 | Cornea | Strong stromal staining[2] | Bowman's layer, stroma, Descemet's membrane[2] |
| BKS-1 | Cornea | More defined than 5D4[2] | Primarily stroma after keratanase digestion[2] |
| 373E1 | Embryonic Tissue | Notochord region[5] | Detailed localization |
| 4B3-D10 | Articular Cartilage | Description | Detailed localization |
Flow Cytometry
Flow cytometry can be used to assess the binding of the antibody to cell surface this compound on specific cell populations.
Experimental Protocol: Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension from a relevant cell line or primary cells known to express this compound.
-
Blocking: Block Fc receptors with an appropriate blocking reagent.
-
Primary Antibody Staining: Incubate cells with the new anti-KS antibody and control antibodies (or isotype controls) for 30 minutes on ice.
-
Washing: Wash the cells twice with flow cytometry buffer (e.g., PBS with 2% FBS).
-
Secondary Antibody Staining: If the primary antibody is not directly conjugated, incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Washing: Repeat the wash step.
-
Data Acquisition: Resuspend cells in flow cytometry buffer and acquire data on a flow cytometer.
Data Presentation: Flow Cytometry
| Antibody | Cell Type | % Positive Cells | Mean Fluorescence Intensity (MFI) |
| New KS Ab | Cell Line A | Value | Value |
| Cell Line B | Value | Value | |
| Isotype Control | Cell Line A | Value | Value |
| 373E1 | Cell Line A | Value | Value |
Conclusion
A systematic and comparative approach is crucial for the robust validation of a new anti-keratan sulphate antibody. By benchmarking against established clones using a variety of immunoassays, researchers can confidently determine the specificity, affinity, and optimal applications of their novel reagent. The data tables and experimental frameworks provided in this guide offer a clear pathway to generating the necessary evidence for publication and reliable downstream use.
References
- 1. morebio.co.kr [morebio.co.kr]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Immunolocalization of Keratan Sulfate in Rat Spinal Tissues Using the Keratanase Generated BKS-1(+) Neoepitope: Correlation of Expression Patterns with the Class II SLRPs, Lumican and Keratocan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 7. krishgen.com [krishgen.com]
- 8. abbexa.com [abbexa.com]
- 9. mybiosource.com [mybiosource.com]
A Comparative Analysis of Keratan Sulphate and Chondroitin Sulphate in Cartilage
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate extracellular matrix (ECM) of articular cartilage, two key glycosaminoglycans (GAGs), keratan sulphate (KS) and chondroitin sulphate (CS), play pivotal roles in maintaining tissue homeostasis and biomechanical function. While both are integral components of aggrecan, the major proteoglycan in cartilage, they exhibit distinct structural characteristics, distribution patterns, and biological functions. This guide provides a detailed comparative analysis of this compound and chondroitin sulphate, summarizing quantitative data, outlining experimental protocols for their analysis, and visualizing their involvement in key signaling pathways.
Structural and Functional Comparison
This compound and chondroitin sulphate are long, unbranched polysaccharides composed of repeating disaccharide units. However, the composition of these units and their sulfation patterns differ significantly, leading to distinct properties and functions within the cartilage matrix.
Chondroitin sulphate is the most abundant GAG in adult articular cartilage and is crucial for the tissue's ability to resist compressive loads.[1] Its repeating disaccharide unit consists of glucuronic acid and N-acetylgalactosamine.[1] The high negative charge density resulting from its sulphate groups attracts water into the cartilage matrix, creating a swelling pressure that is counteracted by the tensile forces of the collagen network. This hydrated environment is essential for absorbing shock and distributing mechanical loads within the joint.
This compound , on the other hand, is composed of repeating units of galactose and N-acetylglucosamine.[1] While less abundant than chondroitin sulphate in mature cartilage, its concentration increases with age.[1] The precise functions of this compound are still being elucidated, but it is thought to play a role in modulating the organization of the collagen network and influencing cell-matrix interactions.
The ratio of chondroitin sulphate to this compound varies with age and in pathological conditions such as osteoarthritis (OA). In infantile cartilage, the ratio is approximately 12 to 1, which decreases to about 2 to 1 in healthy adults.[1] In osteoarthritic cartilage, this ratio can increase to 10 to 1, indicating a significant shift in the composition of the ECM.[1]
Quantitative Data Summary
The following tables summarize the concentrations of this compound and chondroitin sulphate in synovial fluid and their relative abundance in articular cartilage under normal and osteoarthritic conditions. It is important to note that obtaining precise absolute concentrations in cartilage tissue is challenging and data can vary between studies.
| Analyte | Condition | Synovial Fluid Concentration (mean) | Source |
| This compound (5-D-4 epitope) | Normal | Higher | |
| Osteoarthritis (OA) | Lower than normal | ||
| Rheumatoid Arthritis (RA) | Not significantly different from OA or normal | ||
| Chondroitin Sulphate (3-B-3 epitope) | Normal | Lower | |
| Osteoarthritis (OA) | Increased compared to normal | ||
| Rheumatoid Arthritis (RA) | Not significantly different from normal or OA | ||
| Chondroitin Sulphate (Δdi-6S) | Normal | 21.0 ng/ml | |
| Osteoarthritis (OA) | 13.24 ng/ml | ||
| Rheumatoid Arthritis (RA) | 5.90 ng/ml | ||
| Chondroitin Sulphate (Δdi-4S) | Normal | ~4-6 ng/ml | |
| Osteoarthritis (OA) | ~4-6 ng/ml | ||
| Rheumatoid Arthritis (RA) | ~4-6 ng/ml | ||
| Total Sulphated GAGs | Normal | Higher | |
| Osteoarthritis (OA) | Lower than normal | ||
| Rheumatoid Arthritis (RA) | Lower than normal |
| Parameter | Location in Cartilage | Relative Abundance | Source |
| Chondroitin Sulphate to Collagen Ratio | Normal Articular Cartilage (Superficial Layer) | Lower | |
| Normal Articular Cartilage (Deep Layer) | Approximately twice as high as the superficial layer | ||
| Osteophytic Cartilage (Superficial & Deep Layers) | High and identical in both layers | ||
| This compound to Collagen Ratio | Normal Articular Cartilage (Superficial Layer) | Lower | |
| Normal Articular Cartilage (Deep Layer) | Approximately six times higher than the superficial layer | ||
| Osteophytic Cartilage (Superficial Layer) | Small amounts | ||
| Osteophytic Cartilage (Deep Layer) | Significantly more than the superficial layer |
Experimental Protocols
Accurate quantification and analysis of this compound and chondroitin sulphate are essential for understanding their roles in cartilage health and disease. The following are detailed methodologies for key experiments.
Papain Digestion of Cartilage for Glycosaminoglycan Analysis
This protocol is a common method for solubilizing the cartilage matrix to release GAGs for subsequent quantification.
-
Sample Preparation: Harvest cartilage explants and record the wet weight.
-
Digestion Buffer Preparation: Prepare a digestion buffer containing 0.1 M sodium acetate, 10 mM L-cysteine, and 10 mM EDTA, adjusted to pH 5.5.
-
Enzyme Activation: Activate papain by dissolving it in the digestion buffer at a concentration of 125 µg/mL.
-
Digestion: Add the activated papain solution to the cartilage samples at a ratio of 10:1 (v/w). Incubate the samples at 60°C for 18-24 hours with gentle agitation.
-
Inactivation: Inactivate the papain by heating the samples at 100°C for 10 minutes.
-
Clarification: Centrifuge the digest at 12,000 x g for 10 minutes to pellet any insoluble debris.
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized GAGs for further analysis.
Quantification of Sulphated Glycosaminoglycans (DMMB Assay)
The 1,9-dimethylmethylene blue (DMMB) assay is a widely used colorimetric method for quantifying total sulphated GAGs.
-
Reagent Preparation: Prepare a DMMB solution (16 mg/L in 0.05 M sodium formate, pH 3.5).
-
Standard Curve: Prepare a standard curve using known concentrations of chondroitin sulphate (e.g., 0-50 µg/mL).
-
Sample Preparation: Dilute the papain-digested cartilage samples to fall within the range of the standard curve.
-
Assay: Add 20 µL of each standard or sample to a 96-well microplate. Add 200 µL of the DMMB reagent to each well.
-
Incubation and Reading: Immediately read the absorbance at 525 nm and 595 nm using a microplate reader. The ratio of the two absorbances is used to calculate the GAG concentration.
Chondroitinase ABC Digestion for Chondroitin Sulphate Analysis
This enzymatic digestion is specific for chondroitin sulphate and is used to determine its concentration and disaccharide composition.
-
Sample Preparation: Use the supernatant from the papain digestion.
-
Digestion Buffer: Prepare a digestion buffer of 40 mM Tris-acetate, pH 8.0.
-
Enzyme Addition: Add chondroitinase ABC (e.g., 0.1 units/mL) to the samples.
-
Incubation: Incubate at 37°C for at least 2 hours.
-
Analysis: The resulting unsaturated disaccharides can be analyzed and quantified using techniques such as high-performance liquid chromatography (HPLC) or capillary electrophoresis.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
ELISA provides a highly sensitive and specific method for quantifying this compound using monoclonal antibodies.
-
Coating: Coat a 96-well microplate with a monoclonal antibody specific for a this compound epitope (e.g., 5-D-4).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Sample and Standard Incubation: Add standards of known this compound concentrations and the prepared cartilage digest samples to the wells. Incubate to allow binding to the antibody.
-
Secondary Antibody Incubation: Add a biotinylated secondary antibody that also recognizes this compound.
-
Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a colorimetric substrate (e.g., TMB).
-
Reaction Stoppage and Reading: Stop the reaction with an acid solution and read the absorbance at 450 nm. The concentration of this compound in the samples is determined from the standard curve.
Signaling Pathways
Both chondroitin sulphate and this compound are not merely structural components but also act as signaling molecules that influence chondrocyte behavior and cartilage homeostasis.
Chondroitin Sulphate and the Wnt/β-catenin Signaling Pathway
Chondroitin sulphate has been shown to modulate the Wnt/β-catenin signaling pathway, a critical regulator of chondrocyte differentiation and cartilage development. The sulfation pattern of CS chains can influence their interaction with Wnt ligands and their receptors, thereby affecting downstream signaling.
Caption: Chondroitin sulphate modulation of Wnt/β-catenin signaling.
This compound and the Slit-Robo Signaling Pathway
This compound has been identified as an interaction partner for components of the Slit-Robo signaling pathway, which is known for its role in axon guidance and has emerging functions in other tissues. In cartilage, this interaction may influence chondrocyte migration and organization.
Caption: this compound interaction with the Slit-Robo signaling pathway.
Conclusion
This compound and chondroitin sulphate, while both essential glycosaminoglycans in articular cartilage, exhibit significant differences in their structure, abundance, and function. Chondroitin sulphate is the primary driver of the cartilage's compressive stiffness, while this compound appears to have more subtle regulatory roles. The altered balance between these two GAGs in osteoarthritis highlights their importance in maintaining cartilage health. A deeper understanding of their distinct biological activities and their interplay in signaling pathways will be crucial for the development of novel therapeutic strategies for cartilage repair and the treatment of degenerative joint diseases.
References
A Comparative Guide to Keratan Sulfate and Heparan Sulfate: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Keratan sulfate (KS) and heparan sulfate (HS) are two key members of the glycosaminoglycan (GAG) family, complex linear polysaccharides that play critical roles in a vast array of biological processes. While both are integral components of proteoglycans, their distinct structural characteristics give rise to a diverse and often non-overlapping spectrum of functions. This guide provides an in-depth comparison of their functional differences, supported by quantitative data and detailed experimental protocols, to aid researchers in understanding and investigating these fascinating molecules.
Structural and Functional Overview
Heparan sulfate is ubiquitously expressed on the surface of most animal cells and throughout the extracellular matrix (ECM).[1] Its ability to interact with a large repertoire of proteins, including growth factors, cytokines, and enzymes, makes it a crucial regulator of cell signaling, development, angiogenesis, and blood coagulation.[2] Keratan sulfate, while also found in the ECM, has a more restricted distribution, with high concentrations in the cornea, cartilage, and the central nervous system.[3] It is primarily involved in tissue hydration, collagen fibril organization, and the regulation of neural development and repair.[3]
A key structural distinction is the repeating disaccharide unit. Heparan sulfate is composed of a uronic acid (either D-glucuronic acid or L-iduronic acid) and D-glucosamine.[1] In contrast, keratan sulfate's backbone consists of D-galactose and N-acetyl-D-glucosamine, and it notably lacks a uronic acid component.[3] Furthermore, the sulfation patterns, which are critical for their biological activities, differ significantly. Heparan sulfate undergoes extensive and complex sulfation, including N-sulfation of the glucosamine residue, a modification absent in keratan sulfate.
Quantitative Comparison of Properties
The following table summarizes key quantitative differences between keratan sulfate and heparan sulfate, providing a quick reference for their distinct physicochemical and biological properties.
| Property | Keratan Sulfate (KS) | Heparan Sulfate (HS) | References |
| Molecular Weight | 5 – 15 kDa | 10 – 70 kDa (can be larger) | |
| Repeating Disaccharide | Galactose - N-acetylglucosamine | Uronic acid (Glucuronic or Iduronic) - Glucosamine | [3] |
| Uronic Acid Content | Absent | Present | [3] |
| N-Sulfation | Absent | Present and critical for many functions | |
| Charge Density | Variable, generally lower than HS | High, one of the most negatively charged biological macromolecules | [4] |
| Protein Binding | Interacts with a specific set of proteins including FGFs, SHH, and SLIT/ROBO. | Binds to a vast interactome of over 400 proteins, including most growth factors and chemokines. | [5][6] |
| Binding Affinity (Kd) | Often in the micromolar (µM) range for growth factors. | Can be in the nanomolar (nM) to micromolar (µM) range for growth factors like FGFs. |
Role in Cell Signaling
The differential protein binding capabilities of keratan sulfate and heparan sulfate translate into distinct roles in modulating cell signaling pathways.
Heparan Sulfate in FGF Signaling
Heparan sulfate is a well-established co-receptor in Fibroblast Growth Factor (FGF) signaling. It facilitates the formation of a ternary complex between FGF, the FGF receptor (FGFR), and HS, which is essential for receptor dimerization and the activation of downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways. The specific sulfation patterns within the HS chain determine the binding affinity and specificity for different FGF and FGFR isoforms.
Keratan Sulfate Modulation of Growth Factor Signaling
Keratan sulfate's role in signaling is less defined but emerging evidence indicates it can modulate pathways involving factors like Sonic Hedgehog (SHH) and FGFs.[5][6] Rather than acting as an essential co-receptor for complex formation, KS appears to influence the local availability and presentation of these growth factors to their receptors. For instance, KS on the cell surface or in the ECM can bind to SHH and members of the SLIT/ROBO families, potentially influencing axon guidance and cell migration.[5] Its interaction with FGFs may also serve to sequester or present the growth factor, thereby modulating the intensity or duration of signaling.
Experimental Protocols
Differentiating and quantifying keratan sulfate and heparan sulfate in biological samples requires specific enzymatic and analytical techniques.
Experimental Workflow: GAG Analysis from Tissue Samples
This workflow provides a general overview for the extraction, digestion, and analysis of KS and HS from tissue samples.
Detailed Methodologies
1. Proteoglycan Extraction and GAG Isolation:
-
Objective: To release GAG chains from their core proteins and isolate them from other cellular components.
-
Protocol:
-
Homogenize tissue samples in a suitable buffer.
-
Perform proteolytic digestion using an enzyme like papain to degrade the core proteins, releasing the GAG chains.
-
Isolate the total GAG pool using anion exchange chromatography. The negatively charged GAGs will bind to the column and can be eluted with a salt gradient.
-
2. Specific Enzymatic Digestion:
-
Objective: To cleave the GAG chains into their constituent disaccharides for analysis. This step is crucial for differentiating between KS and HS.
-
Keratan Sulfate Digestion:
-
Resuspend the isolated GAGs in a suitable buffer (e.g., 50 mM ammonium acetate, pH 7.0).
-
Add Keratanase II, an enzyme that specifically cleaves the β-1,4-N-acetylglucosaminidic linkages in KS.
-
Incubate at 37°C for a defined period (e.g., 2-4 hours).
-
Terminate the reaction by heat inactivation.
-
-
Heparan Sulfate Digestion:
-
Resuspend the isolated GAGs in a buffer appropriate for heparinases (e.g., 100 mM sodium acetate, 10 mM calcium acetate, pH 7.0).
-
Add a cocktail of Heparinase I, II, and III. This combination of enzymes is necessary to cleave the various glycosidic linkages present in HS due to its heterogeneity.
-
Incubate at 37°C for a defined period (e.g., 2-4 hours).
-
Terminate the reaction by heat inactivation.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Objective: To separate, identify, and quantify the disaccharides generated from the enzymatic digestion.
-
Protocol:
-
Inject the digested samples into a liquid chromatography system, typically using a porous graphitic carbon or amide-based column for separation of the highly polar disaccharides.
-
Elute the disaccharides using a gradient of an appropriate mobile phase (e.g., acetonitrile and ammonium formate).
-
The eluent is introduced into a mass spectrometer operating in negative ion mode.
-
Use tandem mass spectrometry (MS/MS) for fragmentation of the disaccharide ions to confirm their identity and sulfation patterns.
-
Quantify the different disaccharides by comparing their peak areas to those of known standards.
-
This comprehensive approach allows for the precise identification and quantification of both keratan sulfate and heparan sulfate from complex biological samples, providing valuable insights into their expression and potential roles in health and disease. The distinct structural and functional properties of these two glycosaminoglycans underscore their specialized roles in cellular communication and tissue organization, making them important targets for future research and therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Keratan sulfate - Wikipedia [en.wikipedia.org]
- 4. KEGG PATHWAY Database [genome.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. Keratan sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]
Keratan Sulphate Levels: A Comparative Guide for Healthy and Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of keratan sulphate (KS) levels in healthy versus diseased tissues, supported by experimental data and detailed methodologies.
This compound (KS) is a glycosaminoglycan (GAG) found in various connective tissues, playing a crucial role in tissue hydration, organization, and cell signaling.[1][2] Alterations in KS levels and sulfation patterns have been implicated in the pathogenesis of several diseases, including osteoarthritis, macular corneal dystrophy, and various cancers. This guide provides a comprehensive comparison of KS levels in healthy and diseased states, details the experimental protocols for its quantification, and visualizes the key signaling pathways involved.
Quantitative Comparison of this compound Levels
The following table summarizes the quantitative differences in this compound levels observed in healthy versus diseased tissues, as reported in various studies.
| Tissue/Fluid | Disease State | This compound Level (Compared to Healthy Control) | Method of Quantification | Reference(s) |
| Synovial Fluid | Osteoarthritis (OA) | Decreased | ELISA (5-D-4 antibody) | [3] |
| Rheumatoid Arthritis (RA) | Decreased | ELISA (5-D-4 antibody) | [3][4] | |
| Pyrophosphate Arthropathy | Significantly Higher | 1,9-dimethylmethylene blue (DMB) assay after chondroitin ABC lyase treatment | [5] | |
| Cornea & Serum | Macular Corneal Dystrophy (Type I) | At least 800 times lower / Undetectable | ELISA | [6] |
| Pancreatic Tissue | Pancreatic Cancer | Increased expression in primary tumor tissue | Immunohistochemistry | [7][8] |
| Pancreatic Cancer (Metastatic) | Higher expression in lung metastatic tumors compared to primary tumors | Immunohistochemistry | [7] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is essential for understanding its role in health and disease. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying KS, often utilizing the monoclonal antibody 5-D-4, which recognizes a specific sulfated epitope on the KS chain.[5][9][10]
Protocol Outline:
-
Sample Preparation:
-
Tissue samples are homogenized and subjected to proteolytic digestion (e.g., with papain or actinase E) to release GAG chains from the core proteins.[9]
-
Synovial fluid or serum samples may require dilution.
-
-
ELISA Procedure (Sandwich ELISA):
-
A 96-well microplate is coated with a capture anti-keratan sulphate monoclonal antibody.
-
The plate is blocked to prevent non-specific binding.
-
Standards and prepared samples are added to the wells and incubated.
-
After washing, a biotinylated detection anti-keratan sulphate antibody is added.
-
Streptavidin-HRP is then added, which binds to the biotinylated antibody.
-
A substrate solution is added, and the color development is proportional to the amount of KS.
-
The reaction is stopped, and the absorbance is measured at 450 nm.[11]
-
Workflow for ELISA Quantification of this compound:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and specific method for the analysis of KS-derived disaccharides. This technique allows for the detailed characterization of KS sulfation patterns.[3][12]
Protocol Outline:
-
Sample Preparation and Enzymatic Digestion:
-
LC-MS/MS Analysis:
-
The resulting disaccharides are separated using liquid chromatography, often with a graphitized carbon column.[3]
-
The separated disaccharides are then ionized and analyzed by tandem mass spectrometry in the negative ion mode using multiple reaction monitoring (MRM).[3][12] This allows for the specific detection and quantification of different sulfated disaccharides.
-
Workflow for LC-MS/MS Quantification of this compound:
Signaling Pathways Involving this compound in Disease
Emerging evidence suggests that this compound is not merely a structural component but also an active participant in cell signaling pathways that are often dysregulated in disease, particularly in cancer. The Transforming Growth Factor-beta (TGF-β) and Rho GTPase signaling pathways are two such critical pathways where KS may exert its influence.
TGF-β and Rho GTPase Signaling in Cancer
The TGF-β pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and promoting tumor progression and metastasis in later stages.[13][14] Rho GTPases are key regulators of the actin cytoskeleton and are involved in cell migration, invasion, and metastasis.[15][16] Aberrant KS expression in the tumor microenvironment can modulate the activity of these pathways. For instance, sulfated GAGs can influence cancer cell differentiation, adhesion, and migration.[8] Interactions of KS with signaling molecules like Slit-Robo can lead to the downstream activation of Rho GTPases, mediating cytoskeletal reorganization.[17] Furthermore, studies have shown that the addition of sulfate groups to KS can induce p38 MAPK and PI3K-mediated anti-apoptotic signaling in cancer cells.[8]
Potential Role of this compound in Modulating TGF-β and Rho GTPase Signaling in Cancer:
References
- 1. Keratan sulfate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Keratan sulfate oligosaccharides]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. US8822229B2 - Method for assaying keratan sulfate, assay kit therefor and method for detecting joint disease by using the same - Google Patents [patents.google.com]
- 6. High-performance liquid chromatography analysis of keratan sulfate oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Role of keratan sulfate expression in human pancreatic cancer malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of keratan sulfate expression in human pancreatic cancer malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Sensitivity of monoclonal antibody, 5-D-4, for the detection of aggrecan, aggrecan fragments, and keratan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring TGF-β Signaling in Cancer Progression: Prospects and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
"comparison of keratan sulphate structure from different species"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural characteristics of keratan sulphate (KS) from various species, supported by experimental data. Understanding these species-specific differences is crucial for research in areas such as tissue engineering, osteoarthritis, and corneal diseases, as well as for the development of targeted therapeutics.
Introduction to this compound
This compound is a complex glycosaminoglycan (GAG) found in various tissues, most notably the cornea, cartilage, and bone.[1][2] It plays a critical role in tissue hydration, elasticity, and cell signaling.[3] The basic structure of KS is a linear polymer composed of a repeating disaccharide unit of galactose (Gal) and N-acetylglucosamine (GlcNAc), linked by β1-4 and β1-3 glycosidic bonds, respectively.[1][4] However, significant structural heterogeneity exists in KS chains, which varies depending on the species, tissue source, and the core protein to which it is attached.[5][6]
These structural variations, including chain length, sulfation patterns, and the type of linkage to the core protein, give rise to different classes of KS with distinct biological functions.[5][6] The three main classes are KSI, KSII, and KSIII, primarily distinguished by their linkage to the core protein.[5][7]
-
This compound I (KSI): N-linked to asparagine (Asn) residues of the core protein via a complex N-linked branched oligosaccharide. It is predominantly found in the cornea.[1][5]
-
This compound II (KSII): O-linked to serine (Ser) or threonine (Thr) residues of the core protein via a mucin-type core-2 structure. It is characteristic of skeletal tissues like cartilage.[1][5]
-
This compound III (KSIII): O-linked to serine or threonine via a 2-O-mannose residue. This type is found in brain tissue.[5][7]
Comparative Structural Analysis of this compound
The structural features of this compound exhibit significant diversity across different species and tissues. These differences are summarized in the tables below, focusing on key parameters such as chain length, sulfation patterns, and linkage types.
Table 1: Comparison of this compound Structure in Different Species and Tissues
| Feature | Bovine Cornea (KSI) | Bovine Articular Cartilage (KSII) | Porcine Cornea (KSI) | Human Cartilage (Aggrecan) (KSII) |
| Linkage Type | N-linked to Asparagine | O-linked to Serine/Threonine | N-linked to Asparagine | O-linked to Serine/Threonine |
| Core Protein(s) | Lumican, Keratocan, Mimecan[1] | Aggrecan, Fibromodulin[1] | Lumican, Keratocan, Mimecan[4] | Aggrecan[5] |
| Chain Length (Disaccharide Units) | 8-34[4] | 5-11[8] | Variable, can be extended on one branch of the biantennary linker[4] | Variable, number of attachment sites varies (13 in human)[4][5] |
| Sulfation Pattern | Non-random distribution with non-sulfated, mono-sulfated (on GlcNAc), and di-sulfated domains.[4] | Highly sulfated, consisting almost completely of disulfated monomers with occasional monosulfated units.[8] | Non-random pattern with non-sulfated, GlcNAc-sulfated, and di-sulfated domains.[4] | Highly sulfated. |
| Capping Structures | Neuraminic acid, βGalNAc, or αGal.[4] | Neuraminic acid at the C-3 or C-6 of the terminal GlcNAc.[5] | Sialic acid.[4] | Sialic acid. |
| Fucosylation | Present on some GlcNAc residues. | Tracheal cartilage KSII is not fucosylated.[5] | Present. | Present. |
Table 2: Detailed Sulfation Patterns of this compound Disaccharides
| Disaccharide Structure | Bovine Cornea | Bovine Articular Cartilage | Porcine Cornea |
| Gal-GlcNAc (Unsulfated) | Present, particularly near the linkage region.[4] | Rare.[8] | Present in the region closest to the reducing end.[4] |
| Gal-GlcNAc(6S) (Mono-sulfated) | Present in a domain distal to the linkage region.[4] | Occasional.[8] | Present in a domain of 10-12 disaccharides.[4] |
| Gal(6S)-GlcNAc(6S) (Di-sulfated) | Present in a domain of variable length at the non-reducing end.[4] | Predominant repeating unit.[8] | Present in a domain of variable length (8-34) at the non-reducing end.[4] |
Experimental Protocols for this compound Analysis
The structural characterization of this compound involves a series of sophisticated analytical techniques. Below are generalized protocols for the key experiments cited in the comparative analysis.
Extraction and Purification of this compound
This protocol outlines a general procedure for the isolation of KS from tissues.
-
Tissue Homogenization: The tissue (e.g., cornea, cartilage) is minced and homogenized in an appropriate buffer.
-
Proteolysis: The homogenate is treated with enzymes like papain or pronase to digest the core proteins and release the GAG chains.
-
Precipitation: GAGs are selectively precipitated using reagents like cetylpyridinium chloride (CPC) or ethanol.[9]
-
Fractionation: The GAG mixture is then fractionated using anion-exchange chromatography to separate KS from other GAGs like chondroitin sulphate.
-
Purification: Further purification is achieved by gel filtration chromatography to obtain KS of a specific size range.
Enzymatic Digestion for Structural Analysis
Specific enzymes are used to depolymerize KS into smaller oligosaccharides for detailed structural analysis.
-
Enzyme Selection:
-
Keratanase: Cleaves β-1,4-galactosidic linkages in non-sulfated or low-sulfated regions.
-
Keratanase II: Cleaves β-1,4-N-acetylglucosaminidic linkages where the GlcNAc is 6-sulfated.[10]
-
Endo-β-galactosidase: Cleaves internal β-galactosidic linkages in poly-N-acetyllactosamine chains.
-
-
Digestion Reaction:
-
Purified KS (1-100 ng) is incubated with the selected enzyme (e.g., 10 mIU of keratanase II) in an appropriate buffer (e.g., 5 mM sodium acetate, pH 6.0) at 37°C for 24 hours.[10]
-
-
Product Separation: The resulting oligosaccharide fragments are separated and analyzed by High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry (MS) for Oligosaccharide Analysis
MS is a powerful technique for determining the composition and sequence of KS oligosaccharides.
-
Sample Preparation: The oligosaccharide mixture from enzymatic digestion is introduced into the mass spectrometer, often coupled with liquid chromatography (LC/MS/MS).
-
Ionization: Electrospray ionization (ESI) is commonly used to generate charged ions of the oligosaccharides.[11]
-
MS Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides detailed information about the three-dimensional structure and linkages of KS.
-
Sample Preparation: Purified KS or oligosaccharide fragments are dissolved in a suitable solvent (e.g., D₂O).
-
NMR Experiments:
-
1D NMR (¹H and ¹³C): Provides a general overview of the sugar composition and anomeric configurations.[12]
-
2D NMR (COSY, TOCSY, HSQC): Used to assign the chemical shifts of all protons and carbons, revealing detailed information about the monosaccharide sequence, glycosidic linkages, and sulfation patterns.[12][13]
-
Visualizing this compound Structural Concepts
The following diagrams illustrate key concepts related to this compound structure and analysis.
Caption: Linkage of different this compound classes to core proteins.
Caption: Common sulfation patterns of the this compound disaccharide unit.
Caption: General experimental workflow for this compound structural analysis.
References
- 1. Keratan sulfate - Wikipedia [en.wikipedia.org]
- 2. Extracellular matrix - Wikipedia [en.wikipedia.org]
- 3. lndcollege.co.in [lndcollege.co.in]
- 4. Keratan Sulfate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Keratan sulfate, a complex glycosaminoglycan with unique functional capability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. [Keratan sulfate oligosaccharides]:Glycoscience Protocol Online Database [jcggdb.jp]
- 11. researchgate.net [researchgate.net]
- 12. Keratan sulfates from bovine tracheal cartilage structural studies of intact polymer chains using H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Keratan Sulphate: A Contender in the Arena of Osteoarthritis Biomarkers
A detailed comparison of Keratan Sulphate with established and emerging biomarkers for the diagnosis and monitoring of osteoarthritis, supported by experimental data and protocols.
For researchers, scientists, and drug development professionals navigating the complex landscape of osteoarthritis (OA), the identification of sensitive and specific biomarkers is paramount for early diagnosis, monitoring disease progression, and evaluating therapeutic interventions. Among the candidates, this compound (KS), a glycosaminoglycan component of cartilage aggrecan, has emerged as a promising biomarker reflecting cartilage degradation. This guide provides an objective comparison of this compound with other key OA biomarkers, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Performance of this compound vs. Alternative Biomarkers in Osteoarthritis Diagnosis
The diagnostic utility of a biomarker is primarily assessed by its sensitivity and specificity. While studies have demonstrated that serum levels of this compound are significantly elevated in patients with osteoarthritis, specific diagnostic accuracy metrics can vary depending on the assay used. A highly sensitive enzyme-linked immunosorbent assay (HS-ELISA) has been shown to have a higher diagnostic sensitivity for OA compared to the traditional 5D4-ELISA. In one study, 77% of patients with hypertrophic OA exhibited elevated serum KS levels.
Here, we compare the available quantitative data for this compound with other prominent biomarkers for osteoarthritis:
| Biomarker | Method | Sensitivity (%) | Specificity (%) | Cut-off Value | Key Findings |
| This compound (KS) | HS-ELISA | N/A | N/A | N/A | Higher diagnostic sensitivity for OA compared with 5D4-ELISA.[1] 77% of OA patients have elevated serum levels.[2][3] |
| Cartilage Oligomeric Matrix Protein (COMP) | ELISA | 99.6 | 100 | 41.64 ng/mL | sCOMP is consistently elevated in those with radiographically diagnosed knee OA when compared to controls. |
| Hyaluronic Acid (HA) | ELISA | 87.6 | 86.0 | >21.30 ng/mL | Levels are positively correlated with the progression of joint space narrowing in both knees with and without knee osteoarthritis. |
| C-terminal telopeptide of type I collagen (CTX-I) | ELISA | 100 | 100 | 0.91 ng/mL | Highly sensitive and specific in differentiating primary KOA cases from a normal population.[4] |
| Aggrecan chondroitin sulphate 846 epitope (CS846) | ELISA | N/A | N/A | N/A | Serum concentrations are significantly higher in OA patients compared to healthy controls. |
Note: N/A indicates that specific quantitative data for sensitivity and specificity from a comprehensive ROC analysis was not available in the reviewed literature.
Experimental Protocols
Accurate and reproducible measurement of biomarker levels is crucial for their validation and clinical application. This section provides detailed methodologies for the quantification of serum this compound using a sandwich ELISA protocol.
Detailed Protocol for Serum this compound Quantification using Sandwich ELISA
This protocol is a synthesized representation based on commercially available ELISA kits and published research.[5][6][7]
1. Reagent Preparation:
-
Wash Buffer (1X): Dilute concentrated wash buffer with deionized water.
-
Standard Diluent: Prepare as per kit instructions.
-
This compound Standard: Reconstitute lyophilized standard with standard diluent to create a stock solution. Perform serial dilutions to generate a standard curve (e.g., 0, 5, 10, 25, 50, 100 ng/mL).
-
Biotinylated Detection Antibody (1X): Dilute concentrated biotinylated antibody with biotin antibody dilution buffer.
-
Streptavidin-HRP Conjugate (1X): Dilute concentrated streptavidin-HRP with HRP conjugate dilution buffer.
-
Stop Solution: Provided ready to use.
-
TMB Substrate: Provided ready to use.
2. Sample Preparation:
-
Collect whole blood and allow it to clot at room temperature for 10-20 minutes.
-
Centrifuge at 2000-3000 rpm for 20 minutes to separate the serum.
-
Collect the serum and store at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
Dilute serum samples with standard diluent as per the kit's recommendations.
3. Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of prepared standards and samples to the appropriate wells of the antibody-coated microtiter plate. Add 100 µL of standard diluent to the blank wells.
-
Cover the plate and incubate for 80 minutes at 37°C.
-
Aspirate the liquid from each well and wash the plate three times with 300 µL of 1X Wash Buffer per well. After the last wash, invert the plate and blot it against clean paper towels.
-
Add 100 µL of Biotinylated Antibody Working Solution to all wells.
-
Cover the plate and incubate for 50 minutes at 37°C.
-
Repeat the aspiration and wash step as described above.
-
Add 100 µL of Streptavidin-HRP Conjugate Working Solution to all wells.
-
Cover the plate and incubate for 50 minutes at 37°C.
-
Repeat the aspiration and wash step.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate at 37°C for 10 minutes in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes.
4. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of the absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizing the Biology and the Workflow
To better understand the context of this compound as a biomarker, the following diagrams illustrate a relevant signaling pathway and the experimental workflow for its validation.
Conclusion
This compound holds considerable promise as a diagnostic biomarker for osteoarthritis, reflecting the catabolic activity within articular cartilage. The development of highly sensitive assays has improved its diagnostic potential. However, to establish its definitive role in the clinical setting, further large-scale validation studies are required to determine its sensitivity and specificity in diverse patient populations and across different stages of osteoarthritis. Direct comparisons with other established biomarkers, such as COMP and hyaluronic acid, through comprehensive head-to-head studies will be instrumental in defining its position in the diagnostic armamentarium for osteoarthritis. The standardized protocols and workflows outlined in this guide provide a framework for such future investigations, paving the way for more precise and personalized management of osteoarthritis.
References
- 1. Highly sensitive ELISA for determining serum this compound levels in the diagnosis of OA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum keratan sulfate levels in osteoarthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. krishgen.com [krishgen.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. A new sandwich-ELISA method for the determination of this compound peptides in biological fluids employing a monoclonal antibody and labelled avidin biotin technique - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of Keratan Sulphate in Oncology: A Comparative Analysis
For Immediate Release
This guide provides a comparative overview of the expression and function of keratan sulphate (KS), a complex glycosaminoglycan, across different cancer types. Drawing on recent experimental data, this document is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of KS as a potential biomarker and therapeutic target.
This compound is a key component of the extracellular matrix and cell surface proteoglycans, and its expression is often dysregulated in cancer.[1][2] However, its role is not uniform; KS can act as both a promoter and a suppressor of malignancy depending on the cancer type and the specific proteoglycan to which it is attached. This guide synthesizes findings on KS in various cancers, details common experimental methodologies for its study, and visualizes its involvement in key signaling pathways.
Comparative Expression of this compound in Various Cancers
The expression of this compound and its associated proteoglycans, such as lumican, varies significantly among different cancer types. While direct quantitative comparisons across studies are challenging due to differing methodologies, a summary of reported expression patterns provides valuable insights.
| Cancer Type | This compound (KS) / Lumican Expression | Methodologies Used | Associated Prognosis | Reference |
| Pancreatic Cancer | Increased KS expression in primary tumors and metastases.[1][3] | Immunohistochemistry (IHC) | Poor | [1][3] |
| Breast Cancer | Lumican expression is variable; often acts as a tumor suppressor. | Western Blot, IHC, RT-PCR | Low lumican levels may be associated with a worse prognosis. | [2] |
| Glioblastoma & Astrocytic Tumors | Highly sulphated KS is synthesized. | Not specified in abstracts | Associated with malignancy | |
| Colon Cancer | Lumican overexpression associated with a good outcome in early stages, but a poor prognosis with nodal metastasis. | Not specified in abstracts | Stage-dependent | [2] |
| Lung Adenocarcinoma & Squamous Cell Carcinoma | Lumican expression is up-regulated. | Not specified in abstracts | Associated with inhibition of cell migration and proliferation | [2] |
Experimental Protocols for the Study of this compound
Accurate and reproducible methods for the detection and quantification of this compound are crucial for research in this field. Below are representative protocols for common techniques used to study KS in cancer.
Immunohistochemistry (IHC) for this compound in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol provides a general workflow for the detection and localization of this compound in FFPE tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 5 minutes each.
-
Hydrate through graded ethanol solutions (90%, 70%) for 5 minutes each.
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10mM sodium citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 0.3% hydrogen peroxide in PBS for 15 minutes.
-
Wash slides with PBS.
-
Block non-specific antibody binding by incubating with 10% normal serum from the species of the secondary antibody for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody specific for this compound (e.g., mouse monoclonal antibody 5D4) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides with PBS.
-
Apply an avidin-biotin-peroxidase complex (ABC) reagent and incubate for 30 minutes.
-
-
Chromogenic Detection:
-
Develop the signal using a diaminobenzidine (DAB) substrate kit.
-
Monitor the color development under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
This protocol outlines a sandwich ELISA for the quantitative measurement of this compound in biological samples such as serum or tissue lysates. Commercial kits are available and their specific instructions should be followed.
-
Coating:
-
Coat a 96-well microplate with a capture antibody specific for this compound.
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Sample and Standard Incubation:
-
Add standards of known this compound concentrations and samples to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Detection Antibody:
-
Add a biotinylated detection antibody specific for this compound.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Enzyme Conjugate:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
-
Substrate Development:
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of this compound in the samples.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow for this compound Quantification
LC-MS offers high sensitivity and specificity for the absolute quantification of this compound-derived disaccharides.
-
Protein Extraction from FFPE Tissue:
-
Deparaffinize FFPE tissue sections.
-
Homogenize the tissue in a lysis buffer.
-
Heat the sample to reverse formalin cross-linking.
-
Quantify the total protein concentration.
-
-
Enzymatic Digestion:
-
Digest the extracted proteoglycans with keratanase II to depolymerize this compound chains into disaccharides.
-
-
LC-MS/MS Analysis:
-
Separate the resulting disaccharides using liquid chromatography, often with an amine-based column.
-
Analyze the eluted disaccharides by tandem mass spectrometry in negative-ion mode using multiple reaction monitoring (MRM).
-
-
Quantification:
-
Use stable isotope-labeled internal standards for absolute quantification.
-
Generate a standard curve with known concentrations of KS-derived disaccharides.
-
Calculate the concentration of this compound in the original sample.[4]
-
Signaling Pathways Involving this compound in Cancer
The pro- or anti-tumorigenic effects of this compound are mediated through its influence on various signaling pathways. The following diagrams illustrate two such pathways.
In pancreatic cancer, increased levels of sulphated this compound are thought to activate pro-survival pathways such as the p38 MAPK and PI3K signaling cascades, leading to the inhibition of apoptosis and promoting tumor progression.[1]
Conversely, in breast cancer, the this compound proteoglycan lumican can act as a tumor suppressor. It is reported to downregulate key signaling molecules including Focal Adhesion Kinase (FAK), ERK 1/2, and Akt, thereby inhibiting cell proliferation, migration, and invasion.
References
- 1. Role of keratan sulfate expression in human pancreatic cancer malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Role of keratan sulfate expression in human pancreatic cancer malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical method for keratan sulfates by high-performance liquid chromatography/turbo-ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"side-by-side comparison of different keratan sulphate purification methods"
For researchers, scientists, and drug development professionals, the isolation of high-purity keratan sulphate (KS) is a critical first step for a wide range of studies, from investigating its role in cellular signaling to developing new therapeutic agents. The choice of purification method can significantly impact the yield, purity, and structural integrity of the final KS product. This guide provides a side-by-side comparison of three common methods for this compound purification: Anion-Exchange Chromatography with Enzymatic Digestion, Selective Ethanol Precipitation, and Cetylpyridinium Chloride (CPC) Precipitation with Salt Fractionation.
Data Presentation: Performance Comparison of KS Purification Methods
The following table summarizes the key quantitative performance metrics for the different this compound purification methods. It is important to note that the yield and purity can vary depending on the source tissue, the scale of the purification, and the specific laboratory conditions.
| Parameter | Method 1: Anion-Exchange Chromatography with Enzymatic Digestion | Method 2: Selective Ethanol Precipitation | Method 3: Cetylpyridinium Chloride (CPC) Precipitation & Salt Fractionation |
| Typical Source Tissue | Bovine Cornea, Cartilage | Shark Cartilage, Bovine Cornea | Cartilage, Cornea |
| Principle | Separation based on charge and enzymatic removal of contaminants. | Differential solubility of GAGs in ethanol. | Formation of insoluble GAG-detergent complexes and fractional solubilization. |
| Reported Yield | High recovery, often exceeding 90% of the initial KS content.[1] | Variable, dependent on the number of precipitation steps. | Generally lower than other methods due to multiple precipitation and recovery steps. |
| Reported Purity | Very high (>98%) after removal of other GAGs. | Can achieve high purity by selectively removing other GAGs like chondroitin sulphate.[2][3] | Good, but may require additional purification steps to remove residual CPC. |
| Processing Time | Moderate to Long (multi-day process including chromatography and digestion). | Relatively short (can be completed in 1-2 days). | Long (multi-day process involving multiple precipitation and dissolution steps). |
| Scalability | Readily scalable for larger quantities. | Scalable, but handling large volumes of ethanol can be a consideration. | More complex to scale up due to the handling of precipitates. |
| Key Advantages | High purity and specificity. | Simple, rapid, and avoids the use of enzymes. | Effective for fractionating different types of GAGs. |
| Key Disadvantages | Requires specific enzymes which can be costly; potential for incomplete digestion of contaminants. | Purity is highly dependent on the precise ethanol concentrations used. | Potential for CPC to be difficult to remove completely from the final product. |
Experimental Protocols
Method 1: Anion-Exchange Chromatography with Enzymatic Digestion of Contaminants
This method is highly effective for achieving high-purity this compound, particularly from tissues rich in other glycosaminoglycans (GAGs) like chondroitin sulphate (CS) and heparan sulphate (HS).
I. Tissue Digestion and GAG Extraction
-
Mince the source tissue (e.g., bovine cornea) and suspend it in a digestion buffer (e.g., 0.1 M sodium acetate, 10 mM cysteine, 10 mM EDTA, pH 6.5) containing a protease such as papain (e.g., at 1 mg/mL).
-
Incubate the mixture at 65°C for 48 hours with gentle agitation.
-
Terminate the digestion by boiling for 15 minutes.
-
Allow the digest to cool and then centrifuge at 10,000 x g for 30 minutes to pellet the insoluble material.
-
Collect the supernatant containing the crude GAG extract.
II. Anion-Exchange Chromatography
-
Equilibrate a strong anion-exchange column (e.g., DEAE-Sepharose or Q-Sepharose) with a low-salt loading buffer (e.g., 50 mM sodium acetate, pH 6.0).
-
Apply the crude GAG extract to the column.
-
Wash the column extensively with the loading buffer to remove unbound proteins and other contaminants.
-
Elute the total GAGs from the column using a high-salt buffer (e.g., 2 M NaCl in 50 mM sodium acetate, pH 6.0).
-
Collect the fractions containing the eluted GAGs, which can be monitored by absorbance at 280 nm (for protein) and a GAG-specific assay (e.g., DMMB assay).
III. Enzymatic Digestion of Contaminating GAGs
-
Dialyze the GAG-containing fractions against a suitable digestion buffer (e.g., 50 mM Tris-HCl, 50 mM sodium acetate, pH 7.5).
-
Add chondroitinase ABC (e.g., 0.1 units/mL) and heparinase I, II, and III (e.g., 0.1 units/mL of each) to the dialyzed GAG solution.
-
Incubate at 37°C for 24-48 hours to digest the CS and HS.
-
Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).
IV. Final Purification and Recovery
-
Separate the intact KS from the digested CS and HS fragments using size-exclusion chromatography (e.g., on a Sephadex G-50 column) or by ultrafiltration with a molecular weight cutoff filter (e.g., 10 kDa) that retains the larger KS chains.
-
Dialyze the KS-containing fraction against deionized water.
-
Lyophilize the dialyzed solution to obtain the purified this compound powder.
Method 2: Selective Ethanol Precipitation
This method leverages the differential solubility of GAGs in ethanol to achieve separation. It is a relatively rapid technique that avoids the use of enzymes.
I. Initial GAG Extraction
-
Extract total GAGs from the source tissue as described in Method 1 (Steps I.1 to I.5).
II. Sequential Ethanol Precipitation
-
To the crude GAG extract, slowly add cold ethanol while stirring to achieve a final concentration of 20% (v/v). This will precipitate some proteins and less soluble GAGs.
-
Allow the precipitation to occur overnight at 4°C.
-
Centrifuge at 10,000 x g for 30 minutes and collect the supernatant.
-
To the supernatant, add more cold ethanol to bring the final concentration to 50-60% (v/v). This fraction will typically contain chondroitin sulphate.
-
Incubate and centrifuge as in the previous step, and collect the supernatant.
-
To the resulting supernatant, add further cold ethanol to a final concentration of 80% (v/v) to precipitate the this compound.
-
Incubate and centrifuge as before, but this time discard the supernatant and retain the pellet containing the enriched KS.
III. Final Recovery
-
Wash the KS pellet with absolute ethanol and then with ether to remove residual water and salts.
-
Air-dry the pellet.
-
For higher purity, the pellet can be redissolved in water, dialyzed extensively against deionized water, and then lyophilized.
Method 3: Cetylpyridinium Chloride (CPC) Precipitation and Salt Fractionation
This classical method relies on the formation of insoluble complexes between the anionic GAGs and the cationic detergent CPC, followed by fractional solubilization with increasing salt concentrations.
I. Initial GAG Extraction
-
Extract total GAGs from the source tissue as described in Method 1 (Steps I.1 to I.5).
II. CPC Precipitation
-
To the crude GAG extract, add a 1% (w/v) solution of CPC dropwise until no further precipitation is observed.
-
Allow the GAG-CPC complexes to form overnight at room temperature.
-
Centrifuge at 5,000 x g for 20 minutes to collect the precipitate.
III. Fractional Solubilization
-
Resuspend the GAG-CPC pellet in a low-salt solution (e.g., 0.3 M NaCl). This will solubilize some contaminants. Centrifuge and discard the supernatant.
-
Sequentially resuspend the pellet in solutions of increasing NaCl concentration (e.g., 0.5 M, 0.8 M, 1.2 M, and 2.0 M). This compound typically solubilizes at a higher salt concentration than chondroitin sulphate.
-
Collect the supernatant at each salt concentration step. The fractions are then analyzed for their GAG composition to identify the KS-rich fraction.
IV. Removal of CPC and Final Recovery
-
To the KS-rich fraction, add 3 volumes of cold ethanol to precipitate the GAG.
-
Centrifuge to collect the GAG pellet.
-
To remove the CPC, wash the pellet multiple times with ethanol saturated with sodium chloride.
-
Alternatively, dissolve the pellet in a high-salt solution (e.g., 2 M NaCl) and add potassium thiocyanate to precipitate the CPC. Centrifuge to remove the CPC precipitate.
-
Dialyze the supernatant containing the KS against deionized water.
-
Lyophilize the dialyzed solution to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound from tissue sources.
References
"validating the role of keratan sulphate in a specific signaling pathway"
For Researchers, Scientists, and Drug Development Professionals
Keratan sulfate (KS) is a complex glycosaminoglycan that plays a pivotal role in regulating various cellular processes. Its influence extends to key signaling pathways that govern cell fate, including proliferation, differentiation, and apoptosis. This guide provides a comparative analysis of the role of keratan sulfate in specific signaling pathways, supported by experimental data and detailed methodologies.
The Modulatory Role of Keratan Sulfate Proteoglycans in TGF-β Signaling
Transforming Growth Factor-beta (TGF-β) signaling is crucial in development, tissue homeostasis, and disease. Keratan sulfate proteoglycans (KSPGs), such as lumican and keratocan, are key components of the extracellular matrix that can significantly influence TGF-β signaling. The interplay between TGF-β and KSPGs is particularly evident in corneal keratocytes.
Quantitative Data Summary:
The following table summarizes the quantitative effects of TGF-β1 on the expression of the KSPG core proteins, lumican and keratocan, in rabbit corneal keratocytes. The data also illustrates the impact of inhibiting downstream signaling molecules.
| Treatment Condition | Lumican mRNA Level (% of Control) | Keratocan mRNA Level (% of Control) | Reference |
| TGF-β1 | ↓ (Significant decrease) | ↓ (Significant decrease) | [1] |
| TGF-β1 + Rho Inhibitor (C3 exoenzyme) | ↑ (Prevents downregulation) | No significant effect | [1] |
| TGF-β1 + ROCK Inhibitor (Y27632) | ↑ (Prevents downregulation) | No significant effect | [1] |
| TGF-β1 + JNK Inhibitor (SP600125) | ↑ (Prevents downregulation) | ↑ (Prevents downregulation) | [1] |
Note: "↓" indicates downregulation, and "↑" indicates upregulation or prevention of downregulation.
Signaling Pathway Diagram:
Experimental Protocols:
Cell Culture and Treatment: Rabbit corneal keratocytes are isolated and cultured in a serum-free medium.[1] For experiments, cells are treated with TGF-β1 in the presence or absence of specific inhibitors for Rho (C3 exoenzyme), Rho kinase (ROCK) (Y27632), or JNK (SP600125).[1]
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cultured cells, and cDNA is synthesized. qRT-PCR is performed to quantify the relative mRNA levels of lumican and keratocan.[1] Gene expression levels are normalized to a housekeeping gene.
Western Blotting: Cell lysates are prepared and protein concentrations determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of signaling proteins (e.g., Smad2).[2]
Keratan Sulfate's Emerging Role in Other Signaling Pathways
Evidence suggests the involvement of keratan sulfate in other critical signaling pathways, although the data is less comprehensive compared to the TGF-β pathway.
Fibroblast Growth Factor (FGF) Signaling:
In corneal keratocytes, FGF-2 has been shown to stimulate the expression of KSPG core proteins.[1] Similar to TGF-β1, the downregulation of lumican and keratocan by FGF-2 can be prevented by inhibitors of the Rho and JNK pathways.[1]
PI3K-Akt and MAPK Signaling:
Studies in pancreatic cancer have indicated that sulfated keratan sulfate can promote anti-apoptotic signaling through the p38 MAPK and PI3K pathways.[2] Furthermore, a proteomics analysis revealed that highly sulfated KS can interact with a significant number of kinases, suggesting a broad potential for KS to modulate various signaling cascades.[3]
Signaling Pathway Diagram:
Experimental Protocols:
Protein Microarray Analysis: Biotinylated keratan sulfate is used to probe protein microarrays containing thousands of human proteins.[4] Binding interactions are detected using fluorescently labeled streptavidin.[4] This method allows for the large-scale identification of potential KS-interacting proteins, including signaling molecules.[4]
Immunocytochemistry: Cultured cells are fixed and permeabilized, then incubated with primary antibodies specific for KSPGs or signaling proteins.[1] Fluorescently labeled secondary antibodies are used for visualization by microscopy.[1]
Conclusion
The available evidence strongly supports a significant modulatory role for keratan sulfate proteoglycans in the TGF-β and FGF signaling pathways, particularly in the context of corneal biology. The downregulation of KSPG expression by these growth factors, and the reversal of this effect by inhibiting downstream kinases, highlights the intricate feedback loops that govern cellular responses. While the direct quantitative impact of purified keratan sulfate on the phosphorylation status of key signaling molecules requires further investigation, the existing data provides a solid foundation for future research. The broad range of potential KS-interacting proteins identified through proteomic screens suggests that the influence of keratan sulfate on cellular signaling is likely far more extensive than currently understood, presenting exciting avenues for drug discovery and development.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Keratan sulfate, an electrosensory neurosentient bioresponsive cell instructive glycosaminoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis of Potential Keratan Sulfate, Chondroitin Sulfate A, and Hyaluronic Acid Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Keratan Sulphate in Synovial Fluid: A Comparative Analysis in Arthritic Conditions
For Immediate Release
A comprehensive review of keratan sulphate (KS) levels in the synovial fluid of patients with various forms of arthritis reveals distinct profiles that may serve as valuable biomarkers for disease differentiation and activity. This guide synthesizes key quantitative data, details the experimental methodologies for KS analysis, and visualizes the underlying molecular pathways, providing a critical resource for researchers, scientists, and drug development professionals in the field of rheumatology.
This compound, a glycosaminoglycan component of cartilage proteoglycans, is released into the synovial fluid as a result of cartilage degradation. Its concentration and characteristics can vary significantly between different arthritic conditions, offering insights into the underlying pathophysiology. This report provides a comparative analysis of KS in the synovial fluid of patients with Osteoarthritis (OA), Rheumatoid Arthritis (RA), Psoriatic Arthritis (PsA), and other inflammatory arthropathies.
Quantitative Analysis of this compound in Synovial Fluid
The concentration of this compound in synovial fluid exhibits notable differences across various arthritic conditions. The following table summarizes the quantitative data from key studies. It is important to note that values can vary between studies due to differences in patient cohorts, disease activity, and analytical methods.
| Arthritis Type | This compound Concentration (ng/mL) | Key Findings | Reference |
| Normal (Healthy) | Higher than in OA and RA | Healthy cartilage maintains a higher level of proteoglycans with intact KS. | [1] |
| Osteoarthritis (OA) | Median: 337 | Levels are significantly lower than in healthy individuals but can be higher than in RA in some cases. | [1] |
| Rheumatoid Arthritis (RA) | Median: 197 | Generally lower concentrations compared to OA, potentially reflecting a different mechanism or stage of cartilage degradation. | [1] |
| Gouty Arthritis | Median: 2105 | Markedly elevated levels, suggesting acute and significant cartilage turnover or damage during gout flares. | [1] |
| Reactive Arthritis | Median: 1410 | Significantly higher concentrations than in OA and RA, indicating a high degree of cartilage catabolism in this condition. | [1] |
| Psoriatic Arthritis (PsA) | Data Limited | While proteoglycan loss is a known feature of PsA, specific quantitative data for synovial fluid KS is not extensively reported in the reviewed literature. Studies indicate an association between proteoglycan loss and the severity of joint inflammation.[2][3] |
Experimental Protocols
The primary method for the quantification of this compound in synovial fluid is a solid-phase enzyme-linked immunosorbent assay (ELISA).
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
This competitive or sandwich ELISA utilizes a monoclonal antibody specific for a particular epitope on the this compound chain, most commonly the 5-D-4 antibody, which recognizes a highly sulphated region of KS.
Key Steps:
-
Sample Collection and Preparation: Synovial fluid is aspirated from the affected joint under sterile conditions. The fluid is then centrifuged to remove cellular debris and stored at -70°C until analysis. For the assay, samples are often pre-treated with enzymes like papain or pronase to digest the core protein and expose the KS epitopes.
-
Coating: Microtiter plates are coated with a known amount of this compound standard or an anti-KS antibody, depending on the assay format.
-
Competition/Binding: The patient's synovial fluid sample (containing an unknown amount of KS) is mixed with a fixed amount of the 5-D-4 monoclonal antibody and added to the wells. The KS in the sample competes with the coated KS for binding to the antibody. In a sandwich format, the sample is added to antibody-coated wells, followed by the addition of a labeled detection antibody.
-
Washing: The plates are washed to remove any unbound materials.
-
Detection: An enzyme-conjugated secondary antibody that binds to the primary antibody is added. Following another washing step, a substrate for the enzyme is introduced, leading to a color change.
-
Quantification: The intensity of the color is measured using a microplate reader. The concentration of KS in the sample is determined by comparing its absorbance to a standard curve generated from known concentrations of KS.
Signaling Pathways and Experimental Workflows
The degradation of cartilage and the subsequent release of this compound into the synovial fluid are complex processes involving various inflammatory and catabolic signaling pathways.
Inflammatory Cytokine-Mediated Cartilage Degradation
In inflammatory arthritis like RA and PsA, pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) play a central role in driving cartilage destruction. These cytokines, produced by synovial cells and infiltrating immune cells, stimulate chondrocytes to produce matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS). These enzymes cleave the aggrecan core protein, releasing proteoglycan fragments, including this compound, into the synovial fluid.
Caption: Inflammatory cytokine signaling leading to this compound release.
Experimental Workflow for Synovial Fluid KS Analysis
The process of analyzing this compound in synovial fluid involves a series of sequential steps from sample acquisition to data interpretation.
Caption: Workflow for synovial fluid this compound analysis.
References
- 1. [Quantitative detection of keratan sulfate specific epitopes in synovial fluid in inflammatory and degenerative joint diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteoglycan loss in the articular cartilage is associated with severity of joint inflammation in psoriatic arthritis—a compositional magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
"comparing the effects of keratan sulphate and hyaluronic acid in joint lubrication"
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two key glycosaminoglycans (GAGs), keratan sulfate (KS) and hyaluronic acid (HA), on joint lubrication. By examining their distinct and synergistic roles, this document aims to inform research and development efforts in rheumatology and orthopedics. Experimental data, detailed methodologies, and visual representations of relevant pathways are presented to facilitate a comprehensive understanding.
Introduction: The Molecular Architects of Joint Lubrication
Articular cartilage, the smooth, durable tissue covering the ends of bones in synovial joints, relies on a sophisticated lubrication system to facilitate frictionless movement and withstand significant loads. This system is largely governed by the molecular composition of the synovial fluid and the cartilage's extracellular matrix. Among the principal molecules implicated in this process are hyaluronic acid and the proteoglycan aggrecan, which is heavily decorated with keratan sulfate and chondroitin sulfate chains. While hyaluronic acid's role as a joint lubricant is well-established, the specific contribution of keratan sulfate is less direct but of significant interest, particularly in its function as part of a larger proteoglycan complex.
Physicochemical and Lubricating Properties: A Comparative Overview
Direct comparative studies quantifying the lubricating properties of isolated keratan sulfate chains versus hyaluronic acid are not extensively available in the current literature. However, studies on aggrecan-hyaluronan complexes and individual components allow for an indirect comparison.
| Property | Hyaluronic Acid (HA) | Keratan Sulfate (KS) | References |
| Structure | Linear, non-sulfated polysaccharide of repeating disaccharide units (D-glucuronic acid and N-acetylglucosamine). | Linear, sulfated polysaccharide of repeating disaccharide units (galactose and N-acetylglucosamine). Found as side chains on proteoglycans like aggrecan. | [1] |
| Molecular Weight | High (typically >1 MDa in healthy synovial fluid). | Variable, but generally shorter chains than HA, attached to a large core protein (aggrecan). | [2][3] |
| Viscoelasticity | Solutions exhibit high viscosity and elasticity, crucial for shock absorption and fluid film lubrication. | Contributes to the overall viscoelastic properties of the aggrecan-HA complex. The high charge density due to sulfation leads to significant water retention. | [4][5] |
| Friction Coefficient (μ) | Solutions of HA have been shown to reduce the coefficient of friction. For example, the kinetic coefficient of friction for a carboxymethylated HA-based polymer against sclera was found to be approximately 0.15. | Direct measurement of isolated KS is lacking. However, aggrecan-HA complexes, containing KS, have been shown to be superior boundary lubricants to HA alone, suggesting KS contributes to a lower friction coefficient within this complex.[4] | [4] |
Note: The lack of direct comparative data on the friction coefficient of isolated keratan sulfate is a significant knowledge gap. A proposed experimental protocol to address this is provided in Section 4.
Signaling Pathways in Joint Homeostasis and Lubrication
Both hyaluronic acid and proteoglycans containing keratan sulfate are not merely passive lubricants but also active signaling molecules that influence chondrocyte and synoviocyte behavior, thereby contributing to the maintenance of a healthy joint environment.
Hyaluronic Acid Signaling
Hyaluronic acid primarily signals through the cell surface receptor CD44. The molecular weight of HA dictates the downstream signaling cascade.
-
High Molecular Weight HA (HMW-HA): Generally anti-inflammatory and chondroprotective. Promotes joint homeostasis.
-
Low Molecular Weight HA (LMW-HA): Often pro-inflammatory, signaling tissue damage.
Keratan Sulfate and Proteoglycan Signaling
Keratan sulfate chains are part of larger proteoglycans, primarily aggrecan in cartilage. The signaling is therefore often a result of the entire proteoglycan interacting with the cell surface, a process critical for mechanotransduction.
Experimental Protocols
Proposed Protocol for Direct Comparison of Lubricating Properties
To address the current gap in knowledge, a direct comparative study of the lubricating properties of keratan sulfate and hyaluronic acid is proposed.
Objective: To quantify and compare the coefficient of friction of keratan sulfate and hyaluronic acid solutions at a solid-liquid interface.
Materials:
-
Purified keratan sulfate from bovine articular cartilage (Sigma-Aldrich)
-
High molecular weight hyaluronic acid (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Atomically smooth mica or silicon wafers
-
Atomic Force Microscope (AFM) with capabilities for lateral force microscopy (LFM) or a pin-on-disk tribometer.
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of keratan sulfate and hyaluronic acid in PBS at a concentration of 1 mg/mL.
-
Create a series of dilutions to test a range of physiologically relevant concentrations (e.g., 0.1, 0.5, 1.0 mg/mL).
-
-
Friction Measurement using Atomic Force Microscopy (AFM):
-
Functionalize AFM tips and substrates (mica or silicon wafers) to create hydrophilic surfaces.
-
Alternatively, create self-assembled monolayers of the GAGs on gold-coated substrates.
-
Perform friction measurements in a liquid cell containing the respective GAG solutions.
-
Scan the surface at various loads and speeds to determine the static and kinetic coefficients of friction.
-
-
Friction Measurement using Pin-on-Disk Tribometry:
-
Use a polished ceramic or metal pin and a flat disk of a biocompatible material (e.g., ultra-high-molecular-weight polyethylene).
-
Submerge the contact in the test solutions.
-
Apply a constant load and rotate the disk at a controlled speed.
-
Measure the lateral force to calculate the coefficient of friction.
-
-
Data Analysis:
-
Plot the coefficient of friction as a function of concentration for both keratan sulfate and hyaluronic acid.
-
Perform statistical analysis to determine significant differences between the lubricating properties of the two molecules.
-
Conclusion and Future Directions
Hyaluronic acid is a well-characterized and effective lubricant in synovial joints, primarily through its viscoelastic properties and fluid retention capabilities. The role of keratan sulfate in direct lubrication is less understood, though its presence in aggrecan, a key component of the highly effective aggrecan-hyaluronan lubricating complex, strongly suggests its importance.
The lack of direct comparative experimental data on the lubricating properties of isolated keratan sulfate versus hyaluronic acid represents a critical area for future research. The proposed experimental protocol outlines a pathway to address this knowledge gap. A deeper understanding of the individual and synergistic lubricating mechanisms of these vital biomolecules will be instrumental in the development of next-generation therapies for osteoarthritis and other degenerative joint diseases. Future research should also focus on the complex interplay between these molecules and other components of the synovial fluid, such as lubricin and phospholipids, to fully elucidate the intricate nature of joint lubrication.
References
Validating Gene Targets in Keratan Sulfate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key gene targets involved in keratan sulfate (KS) synthesis. We will explore the impact of their validation through various experimental approaches, presenting supporting data, detailed protocols, and visual representations of the underlying biological processes and experimental workflows.
Key Gene Targets and their Role in Keratan Sulfate Biosynthesis
Keratan sulfate is a glycosaminoglycan essential for tissue hydration and transparency, particularly in the cornea and cartilage. Its synthesis is a multi-step process involving several key enzymes. This guide will focus on two critical enzymes that have been extensively studied as potential therapeutic targets:
-
Beta-1,3-N-acetylglucosaminyltransferase 7 (B3GNT7): A crucial glycosyltransferase responsible for the elongation of the poly-N-acetyllactosamine backbone of the KS chain.
-
Carbohydrate Sulfotransferase 6 (CHST6): A sulfotransferase that catalyzes the 6-O-sulfation of N-acetylglucosamine (GlcNAc) residues within the KS chain, a critical step for its proper function. Mutations in CHST6 are known to cause macular corneal dystrophy, a condition characterized by the absence of sulfated KS.[1]
Comparative Analysis of Gene Target Validation
The validation of B3GNT7 and CHST6 as key players in KS synthesis has been achieved through gene silencing and knockout studies. The following tables summarize the quantitative data from these experiments.
Table 1: Validation of B3GNT7 as a Keratan Sulfate Synthesis Gene Target
| Experimental Approach | Model System | Key Quantitative Finding | Phenotypic Outcome | Reference |
| CRISPR-Cas9 Knockout | B3gnt7 knockout mouse | ~20% reduction in corneal stromal thickness.[2] | Negligible levels of a specific keratan sulfate epitope (R-10G) in the brain.[3][4] | [2][3][4] |
| siRNA Knockdown | Human Corneal Stromal Stem Cells | Significant inhibition of KS biosynthesis (exact percentage not specified in abstract).[5] | Markedly increased mRNA expression of B3GNT7 was correlated with the induction of KS synthesis.[5] | [5] |
Table 2: Validation of CHST6 as a Keratan Sulfate Synthesis Gene Target
| Experimental Approach | Model System | Key Quantitative Finding | Phenotypic Outcome | Reference |
| Genetic Mutation (Macular Corneal Dystrophy) | Human patients | Absence of antigenic keratan sulfate in serum (Type I MCD).[1] | Corneal opacities due to abnormal deposits of unsulfated keratan sulfate.[1] | [1] |
| siRNA Knockdown | Primary Bovine Keratocytes | Markedly reduced KS biosynthesis detected by western blotting.[5] | Coordinated reduction of CHST6, CHST1, and B3GNT7 mRNA levels upon serum-induced downregulation of KS synthesis.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
siRNA-Mediated Knockdown of Gene Expression in Primary Keratocytes
This protocol describes a general method for transiently silencing gene expression in primary keratocytes using small interfering RNA (siRNA).
Materials:
-
Primary bovine or human keratocytes
-
Keratocyte growth medium
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
siRNA targeting the gene of interest (e.g., B3GNT7, CHST6)
-
Non-targeting control siRNA
-
6-well tissue culture plates
-
RNase-free water and microtubes
Procedure:
-
Cell Seeding: The day before transfection, seed primary keratocytes in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
In an RNase-free microtube, dilute 20-80 pmols of siRNA into 100 µL of Opti-MEM I medium.
-
In a separate tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Wash the keratocytes once with 2 mL of Opti-MEM I medium.
-
Aspirate the wash medium and add 800 µL of Opti-MEM I to each well.
-
Add the 200 µL of siRNA-Lipofectamine complex dropwise to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.
-
-
Post-Transfection:
-
After the incubation period, add 1 mL of normal growth medium (containing serum) to each well without removing the transfection mixture.
-
Incubate the cells for 24-72 hours before proceeding with downstream analysis (e.g., qRT-PCR for knockdown verification, Western blotting for KS detection).
-
CRISPR-Cas9 Mediated Gene Knockout in Mice (Conceptual Workflow)
Generating a knockout mouse model is a complex process. This conceptual workflow outlines the key steps involved.
1. Design and Construction of gRNA:
- Design single guide RNAs (sgRNAs) targeting a critical exon of the target gene (e.g., B3gnt7).
- Clone the sgRNA sequences into a suitable vector co-expressing Cas9 nuclease.
2. Zygote Injection:
- Microinject the Cas9/sgRNA ribonucleoprotein (RNP) complex or the expression vector into the cytoplasm or pronucleus of fertilized mouse zygotes.
3. Embryo Transfer:
- Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
4. Genotyping and Founder Identification:
- Genotype the resulting pups by PCR and sequencing to identify founder mice carrying the desired genetic modification.
5. Breeding and Colony Establishment:
- Breed the founder mice to establish a stable knockout mouse line.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of target genes to confirm knockdown or knockout.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for the target gene and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cultured cells or tissues using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction:
-
Set up the qPCR reaction in a 96-well plate by mixing the cDNA template, forward and reverse primers, qPCR master mix, and nuclease-free water.
-
Run the reaction in a qPCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of the target gene, normalized to the reference gene.
Western Blotting for Keratan Sulfate Detection
This protocol is used to detect and semi-quantify the levels of keratan sulfate proteoglycans.
Materials:
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against keratan sulfate (e.g., mouse monoclonal antibody 5D4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-keratan sulfate antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometric analysis to semi-quantify the KS levels relative to a loading control.
-
Visualizing the Pathways and Processes
Diagrams are powerful tools for understanding complex biological systems and experimental designs.
Keratan Sulfate Biosynthesis Pathway
This diagram illustrates the sequential enzymatic steps involved in the synthesis of the keratan sulfate chain, highlighting the roles of B3GNT7 and CHST6.
Caption: Keratan Sulfate Biosynthesis Pathway.
Experimental Workflow for Gene Target Validation
This diagram outlines the typical workflow for validating a gene's role in a biological process using gene silencing or knockout techniques.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. [PDF] Keratan Sulfate Phenotype in the β-1,3-N-Acetylglucosaminyltransferase-7–Null Mouse Cornea | Semantic Scholar [semanticscholar.org]
- 3. Beta3Gn-T7 Is a Keratan Sulfate β1,3 N-Acetylglucosaminyltransferase in the Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Beta3Gn-T7 Is a Keratan Sulfate β1,3 N-Acetylglucosaminyltransferase in the Adult Brain [frontiersin.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Keratan Sulphate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Keratan Sulphate in a laboratory setting. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to prevent potential contact and ensure personal safety.
| PPE Component | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes of solutions containing this compound. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the substance and solutions. |
| Body Protection | A buttoned lab coat. | Protects skin and personal clothing from potential spills.[1][2][3] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[1] |
Operational Plan: Handling and Usage
Follow these procedural steps for the safe handling of this compound:
-
Preparation : Before handling, ensure your workspace is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing and Reconstitution :
-
Handle solid this compound in an area with minimal air drafts to avoid inhalation of fine particles.
-
Use a dedicated spatula and weighing vessel.
-
When reconstituting, slowly add the solvent to the solid to prevent splashing.
-
-
General Handling :
-
Spill Procedure :
-
In case of a small spill, absorb the material with an inert absorbent material.
-
Clean the spill area with water.
-
Dispose of the contaminated absorbent material as non-hazardous solid waste.
-
Disposal Plan
Proper disposal of this compound and associated materials is crucial for environmental safety and laboratory hygiene.
-
Unused Solid this compound : Dispose of as non-hazardous solid chemical waste, following your institution's guidelines.
-
Liquid Solutions : Non-hazardous liquid solutions containing this compound can typically be disposed of down the drain with copious amounts of water, subject to local regulations.[7][8][9]
-
Contaminated Labware :
-
Disposable : Place in the regular laboratory trash, unless contaminated with a hazardous substance.
-
Reusable : Wash thoroughly with laboratory-grade detergent and rinse with purified water.
-
-
Empty Containers : Deface the label of the original container and dispose of it in the regular trash.[7]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. google.com [google.com]
- 4. Essential Personal Protective Equipment for Any Lab | News Letter Journal [newslj.com]
- 5. lsu.edu [lsu.edu]
- 6. Procedures for Using Biological Materials – Laboratory Safety Manual [lsm.alfaisal.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Non-Hazardous Waste | Office of Environmental Health & Safety | Georgetown University [ehs.georgetown.edu]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
